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  • Product: 1-Tert-butylpiperidine-4-carboxylic acid hydrochloride
  • CAS: 2173991-95-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Physicochemical Properties of 1-tert-butylpiperidine-4-carboxylic acid hydrochloride

This guide provides a comprehensive overview of the core physicochemical properties of 1-tert-butylpiperidine-4-carboxylic acid hydrochloride (CAS No. 2173991-95-0), a key building block in modern pharmaceutical and chem...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the core physicochemical properties of 1-tert-butylpiperidine-4-carboxylic acid hydrochloride (CAS No. 2173991-95-0), a key building block in modern pharmaceutical and chemical research. For researchers, scientists, and drug development professionals, a thorough understanding of these properties is fundamental to its effective application, from reaction design and optimization to formulation and quality control.

Introduction and Chemical Identity

1-tert-butylpiperidine-4-carboxylic acid hydrochloride is a piperidine derivative characterized by a tert-butyl group on the nitrogen atom and a carboxylic acid at the 4-position, supplied as a hydrochloride salt. This salt form generally enhances the compound's stability and aqueous solubility, making it a versatile intermediate in organic synthesis.[1] Its structure is crucial for its utility, offering a rigid scaffold that can be further functionalized.

Table 1: Chemical Identity of 1-tert-butylpiperidine-4-carboxylic acid hydrochloride

IdentifierValueSource
CAS Number 2173991-95-0[1][2]
Molecular Formula C₁₀H₂₀ClNO₂[1]
Molecular Weight 221.72 g/mol [1]
SMILES CC(C)(C)N1CCC(CC1)C(=O)O.Cl[1]
Purity Typically ≥98%[1]

Physical State and Appearance

While specific vendor documentation for 1-tert-butylpiperidine-4-carboxylic acid hydrochloride does not provide a detailed description of its appearance, related piperidine hydrochloride salts are typically white to off-white crystalline solids or powders.[3] The physical form is a critical parameter for handling, storage, and dissolution characteristics.

Recommended Storage and Handling

To maintain its integrity, 1-tert-butylpiperidine-4-carboxylic acid hydrochloride should be stored in an inert atmosphere at room temperature.[1] Standard safety precautions, including the use of personal protective equipment such as gloves and safety glasses, are recommended to avoid skin and eye irritation.[3][4][5]

Key Physicochemical Properties

A detailed understanding of the physicochemical properties is paramount for predicting the behavior of a compound in various experimental and physiological conditions.

Melting Point

Experimental Protocol: Melting Point Determination (Capillary Method)

This protocol outlines the standard procedure for determining the melting point of a solid organic compound using a capillary melting point apparatus.

Causality Behind Experimental Choices: The use of a finely ground powder ensures uniform heat distribution. A slow heating rate near the melting point is crucial for allowing the system to reach thermal equilibrium, providing an accurate measurement.

Methodology:

  • Sample Preparation: Finely grind a small amount of the compound to a powder.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube in the heating block of the melting point apparatus.

  • Heating: Heat the block rapidly to about 20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

  • Observation: Record the temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Caption: Workflow for Melting Point Determination.

Solubility

The hydrochloride salt form is intended to improve the aqueous solubility of the parent compound.[1] However, specific quantitative solubility data for 1-tert-butylpiperidine-4-carboxylic acid hydrochloride in various solvents is not widely published. The solubility profile is critical for selecting appropriate solvents for reactions, purification, and formulation.

Table 2: Expected Solubility Profile

SolventExpected SolubilityRationale
WaterSolubleThe hydrochloride salt and the carboxylic acid group enhance polarity and hydrogen bonding potential.
Methanol/EthanolSolublePolar protic solvents are likely to dissolve the compound.
DichloromethaneSparingly Soluble to InsolubleLower polarity may limit solubility.
Diethyl EtherInsolubleNon-polar aprotic solvent is unlikely to dissolve the ionic salt.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent.

Causality Behind Experimental Choices: Using an excess of the solid ensures that a saturated solution is formed. The extended equilibration time allows the system to reach thermodynamic equilibrium. Analysis of the supernatant after centrifugation ensures that only the dissolved compound is quantified.

Methodology:

  • Preparation: Add an excess amount of the compound to a known volume of the solvent in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

  • Phase Separation: Centrifuge the sample to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant, dilute as necessary, and determine the concentration using a validated analytical method (e.g., HPLC-UV).

Caption: Workflow for pKa Determination by Potentiometric Titration.

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group. The protons on the piperidine ring would appear as multiplets, and the acidic proton of the carboxylic acid may be a broad singlet, or may exchange with solvent protons. The proton on the nitrogen will also be present due to the hydrochloride salt.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the quaternary and methyl carbons of the tert-butyl group, the carbons of the piperidine ring, and the carbonyl carbon of the carboxylic acid.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show a broad absorption band for the O-H stretch of the carboxylic acid, typically in the region of 2500-3300 cm⁻¹. A strong C=O stretching vibration for the carboxylic acid would be expected around 1700-1725 cm⁻¹. The N-H stretch of the protonated amine would also be present.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the free base (185.27 g/mol ). [7]Depending on the ionization technique used (e.g., ESI+), the protonated molecule [M+H]⁺ would be observed at m/z 186.28.

Conclusion

1-tert-butylpiperidine-4-carboxylic acid hydrochloride is a valuable synthetic intermediate with physicochemical properties that make it suitable for a range of applications in research and development. This guide has provided an in-depth overview of its key characteristics and outlined standard experimental protocols for their determination. While specific experimental data for some properties of this exact compound are not widely published, the provided information, based on its chemical structure and data from close analogues, serves as a robust foundation for its effective use in the laboratory.

References

  • 1-(tert-Butyl)piperidine-4-carboxylic Acid Hydrochloride: A Reliable Chemical Compound. (n.d.).
  • Fun, H.-K., Arshad, S., Dinesh, Vivek, S., & Nagaraja, G. K. (2011). 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2215.
  • 1-(tert-Butyl)piperidine-4-carboxylic acid hydrochloride. (n.d.).
  • 1-tert-Butylpiperidine-4-carboxylic acid hydrochloride. (n.d.). PubChem.
  • 1-(tert-butyl)piperidine-4-carboxylic acid 97% | CAS: 1368718-18-6 | AChemBlock. (2026, March 6).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 7).
  • SAFETY DATA SHEET. (n.d.).
  • Safety Data Sheet - Aaronchem. (2024, November 1).

Sources

Exploratory

1-tert-butylpiperidine-4-carboxylic acid hydrochloride solubility in aqueous vs organic solvents

A Technical Guide for Drug Development Professionals and Formulation Scientists Executive Summary In modern pharmaceutical development, functionalized piperidine derivatives serve as critical building blocks for active p...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Drug Development Professionals and Formulation Scientists

Executive Summary

In modern pharmaceutical development, functionalized piperidine derivatives serve as critical building blocks for active pharmaceutical ingredients (APIs), particularly in the synthesis of HDAC inhibitors and neuroactive compounds. 1-tert-butylpiperidine-4-carboxylic acid hydrochloride (CAS: 2173991-95-0)[1] presents a unique physicochemical challenge: it combines a highly lipophilic tert-butyl moiety with a highly hydrophilic zwitterionic potential, stabilized as a hydrochloride salt.

This whitepaper provides an in-depth analysis of the thermodynamic causality governing the solubility of this compound in aqueous versus organic media. By understanding the interplay between crystal lattice energy, dielectric constants, and the common-ion effect, researchers can optimize extraction, purification, and formulation workflows.

Molecular Architecture & Solvation Thermodynamics

The solubility of a pharmaceutical salt is not merely a function of "like dissolves like"; it is a thermodynamic competition between the solid-state lattice energy and the free energy of solvation.

The Role of the Hydrochloride Salt in Aqueous Media

In aqueous environments (high dielectric constant, ϵ≈80.1 ), the solvation energy provided by water's ion-dipole interactions vastly exceeds the lattice energy of the hydrochloride salt. The salt dissociates completely into the chloride anion and the protonated 1-tert-butylpiperidine-4-carboxylic acid cation.

However, causality dictates that this solubility is highly pH-dependent. As demonstrated in foundational studies on organic bases and their hydrochloride salts, the addition of excess hydrochloric acid (lowering the pH) paradoxically decreases the solubility of the salt form due to the common-ion effect [2]. The excess Cl− ions drive the equilibrium toward the solid crystal lattice, a critical factor to consider during acidic workups.

Organic Solvation: Dielectric Constraints and Born Theory

In organic solvents, the mechanism shifts drastically. According to the Born theory of ion solvation and Debye-Hückel principles, the solubility of electrolytes in organic media is strictly limited by the solvent's dielectric constant [3].

  • Non-Polar Solvents (Hexane, Toluene): The low dielectric constant ( ϵ<3 ) cannot overcome the electrostatic attraction between the protonated amine and the chloride ion. The compound exists as tight ion pairs, resulting in negligible solubility.

  • Polar Protic Solvents (Methanol, Ethanol): These solvents offer moderate dielectric constants ( ϵ≈33 ) and hydrogen-bond donating capabilities, allowing for partial dissociation and moderate solubility, which is ideal for recrystallization.

SolvationThermodynamics API 1-tert-butylpiperidine-4-carboxylic acid HCl (Crystal Lattice) AqMedia Aqueous Media (High Dielectric Constant) API->AqMedia Water/Buffers OrgMedia Non-Polar Organic (Low Dielectric Constant) API->OrgMedia Hexane/DCM PolOrgMedia Polar Protic Organic (Medium Dielectric) API->PolOrgMedia MeOH/EtOH Dissociation Complete Ion Dissociation (Cl- & Protonated Amine) AqMedia->Dissociation Solvation Energy > Lattice Energy IonPairing Tight Ion Pairing (Lattice Intact) OrgMedia->IonPairing Solvation Energy < Lattice Energy PartialDiss Partial Ionization & H-Bonding PolOrgMedia->PartialDiss Moderate Solvation

Caption: Solvation thermodynamic pathways of the hydrochloride salt across different solvent polarities.

Comparative Quantitative Solubility Profile

The following table synthesizes the predictive thermodynamic solubility profile of 1-tert-butylpiperidine-4-carboxylic acid hydrochloride across standard laboratory and manufacturing solvents.

Solvent SystemDielectric Constant ( ϵ )Estimated Solubility RangeDominant Solvation Mechanism
Water (pH 7.0) 80.1> 100 mg/mLComplete ion dissociation; robust ion-dipole hydration shell.
0.1 M HCl (pH 1.0) ~80.050 - 80 mg/mLAqueous hydration, but suppressed by the Cl− common-ion effect.
Methanol 32.715 - 35 mg/mLPartial dissociation; stabilized by strong hydrogen bonding.
Dichloromethane (DCM) 9.1< 1 mg/mLTight ion pairing; lipophilic tert-butyl group provides minimal organic affinity against lattice forces.
Hexane 1.9Insoluble (< 0.01 mg/mL)Negligible solvation energy; crystal lattice remains completely intact.

Experimental Methodology: Self-Validating Solubility Protocol

To empirically determine the exact solubility of this compound for a specific formulation, a highly controlled, self-validating Shake-Flask method must be employed. Standard visual dissolution tests are insufficient due to the risk of micro-suspensions.

Causality Behind the Protocol Design
  • Isothermal Agitation: Solubility is strictly temperature-dependent. Fluctuations alter the thermodynamic equilibrium constant ( Ksp​ ).

  • Ultracentrifugation over Filtration: The tert-butyl group can cause localized micellar-like aggregation in borderline solvents. Filtration can force these aggregates through pores, falsely elevating UV-Vis readings. Ultracentrifugation strictly separates the true thermodynamic solution from suspended nano-particulates.

  • Mass Balance Validation: A protocol is only trustworthy if it proves its own accuracy. By recovering and weighing the undissolved pellet, we cross-verify the concentration found in the supernatant.

Step-by-Step Workflow
  • Saturation Preparation: Weigh an excess amount of 1-tert-butylpiperidine-4-carboxylic acid hydrochloride (e.g., 500 mg) into a 5 mL glass vial. Add 2.0 mL of the target solvent.

  • Isothermal Equilibration: Seal the vial and place it in a thermostatic shaker bath at exactly 25.0 ± 0.1 °C. Agitate at 300 RPM for 48 hours to ensure complete thermodynamic equilibrium.

  • Phase Separation: Transfer the suspension to a centrifuge tube. Centrifuge at 15,000 × g for 20 minutes at 25 °C.

  • Supernatant Analysis (HPLC-UV/RID): Carefully extract 100 µL of the clear supernatant. Dilute appropriately with the mobile phase. Quantify the concentration using a pre-validated HPLC method (Refractive Index Detection is recommended if the compound lacks strong UV chromophores, though the carboxylic acid provides minor UV absorbance at low wavelengths).

  • Self-Validation (Mass Balance Check): Carefully decant the remaining solvent. Dry the solid pellet under a vacuum to a constant weight. Subtract the pellet weight from the initial mass. The calculated dissolved mass must match the HPLC quantification within a 5% margin of error.

ProtocolWorkflow Prep 1. Saturation Excess Solute + Solvent Equilibrate 2. Equilibration Isothermal Agitation (48h) Prep->Equilibrate PhaseSep 3. Phase Separation Ultracentrifugation Equilibrate->PhaseSep Analyze 4. Quantification HPLC-UV/RID Analysis PhaseSep->Analyze Validate 5. Validation Mass Balance Check Analyze->Validate

Caption: Self-validating shake-flask methodology for determining equilibrium solubility.

Strategic Implications for Drug Development

Understanding the dichotomy between the aqueous and organic solubility of 1-tert-butylpiperidine-4-carboxylic acid hydrochloride is vital for process chemistry:

  • Liquid-Liquid Extraction: To extract this compound into an organic layer (e.g., Ethyl Acetate or DCM), the aqueous phase must be basified (pH > 10) using NaOH or K2​CO3​ . This neutralizes the hydrochloride salt, yielding the free base. The lipophilic tert-butyl group then drives the uncharged molecule into the organic phase.

  • Crystallization: The compound can be efficiently purified by dissolving it in a minimal amount of hot methanol (polar protic) and slowly adding an anti-solvent like acetone or hexane (non-polar) to crash out the highly pure hydrochloride salt.

References

  • PubMed (National Institutes of Health). "pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts." Accessed March 18, 2026.[Link][2]

  • ACS Figshare. "Solubility of Electrolytes in Organic Solvents: Solvent-Specific Effects and Ion-Specific Effects." Accessed March 18, 2026.[Link][3]

Sources

Foundational

NMR and IR spectral reference data for 1-tert-butylpiperidine-4-carboxylic acid hydrochloride

This technical guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data for 1-tert-butylpiperidine-4-carboxylic acid hydrochloride. This document is intende...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data for 1-tert-butylpiperidine-4-carboxylic acid hydrochloride. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the spectroscopic characteristics of this compound for identification, characterization, and quality control purposes.

Introduction

1-tert-butylpiperidine-4-carboxylic acid hydrochloride is a substituted piperidine derivative. The structural rigidity of the piperidine ring, coupled with the presence of a bulky tert-butyl group on the nitrogen and a carboxylic acid function, results in a unique spectroscopic fingerprint. The hydrochloride salt form further influences the spectral features, particularly in IR spectroscopy. Understanding these spectral characteristics is crucial for confirming the molecular structure and purity of the compound.

Predicted Spectroscopic Data and Interpretation

Predicted ¹H and ¹³C NMR Spectral Data

The NMR spectra of 1-tert-butylpiperidine-4-carboxylic acid hydrochloride are expected to be complex due to the rigid chair conformation of the piperidine ring and the presence of axial and equatorial protons.

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegrationNotes
-C(CH ₃)₃~1.3 - 1.5s9HA sharp singlet characteristic of the nine equivalent protons of the tert-butyl group.
Piperidine H₂ₑ, H₆ₑ (equatorial)~3.3 - 3.5d2HExpected to be downfield due to the deshielding effect of the adjacent positively charged nitrogen.
Piperidine H₂ₐ, H₆ₐ (axial)~2.8 - 3.0t2H
Piperidine H₄ (methine)~2.4 - 2.6tt1HThe proton on the carbon bearing the carboxylic acid group.
Piperidine H₃ₑ, H₅ₑ (equatorial)~1.9 - 2.1d2H
Piperidine H₃ₐ, H₅ₐ (axial)~1.6 - 1.8q2H
-COOH ~12 - 13br s1HA broad singlet, characteristic of a carboxylic acid proton. Its chemical shift can be concentration-dependent.
NH~9 - 10br s1HA broad singlet due to the proton on the positively charged nitrogen. May exchange with water in the solvent.

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

CarbonPredicted Chemical Shift (ppm)Notes
-C OOH~175 - 177The carbonyl carbon of the carboxylic acid.
-C (CH₃)₃~58 - 60The quaternary carbon of the tert-butyl group.
Piperidine C₂, C₆~50 - 52Carbons adjacent to the nitrogen.
Piperidine C₄~40 - 42The carbon bearing the carboxylic acid group.
Piperidine C₃, C₅~25 - 27
-C(C H₃)₃~24 - 26The methyl carbons of the tert-butyl group.

Causality Behind NMR Predictions:

  • The electron-withdrawing effect of the protonated nitrogen in the hydrochloride salt causes a downfield shift of the adjacent piperidine protons (H₂ and H₆) and carbons (C₂ and C₆) compared to the free base.

  • The rigid chair conformation of the piperidine ring leads to distinct chemical shifts for axial and equatorial protons due to anisotropic effects.

  • The chemical shift of the carboxylic acid proton is highly variable and depends on the solvent, concentration, and temperature due to hydrogen bonding.

Predicted FT-IR Spectral Data

The IR spectrum will be characterized by the vibrational modes of the carboxylic acid, the piperidinium ion, and the tert-butyl group.

Table 3: Predicted FT-IR Absorption Bands

Functional GroupPredicted Absorption Range (cm⁻¹)IntensityNotes
O-H stretch (Carboxylic Acid)2500-3300BroadA very broad absorption due to hydrogen bonding of the carboxylic acid dimer and with the hydrochloride.[1]
N-H⁺ stretch (Piperidinium)2400-2800Broad, MediumOverlapping with the O-H stretch, characteristic of a secondary amine salt.
C-H stretch (Aliphatic)2850-3000Medium-StrongC-H stretching of the piperidine ring and the tert-butyl group.
C=O stretch (Carboxylic Acid)1700-1725StrongThe carbonyl stretch is a very prominent band. Its position indicates a saturated carboxylic acid.[2]
N-H⁺ bend (Piperidinium)1560-1620Medium
C-H bend (CH₂ & CH₃)1350-1470MediumScissoring and bending vibrations of the alkyl groups.
C-O stretch (Carboxylic Acid)1200-1300Medium
O-H bend (Carboxylic Acid)920-950Broad, MediumOut-of-plane bend of the hydrogen-bonded dimer.

Causality Behind IR Predictions:

  • The formation of the hydrochloride salt leads to the appearance of a broad N-H⁺ stretching band in the 2400-2800 cm⁻¹ region.

  • The carboxylic acid O-H stretch is exceptionally broad due to strong hydrogen bonding, often appearing as a wide trough.[1]

  • The C=O stretching frequency is a reliable indicator of the carboxylic acid functional group.

Experimental Protocols

The following protocols are designed to acquire high-quality NMR and IR spectra of 1-tert-butylpiperidine-4-carboxylic acid hydrochloride.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation:

    • Weigh approximately 10-20 mg of 1-tert-butylpiperidine-4-carboxylic acid hydrochloride into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve the hydrochloride salt and for its high boiling point, which minimizes evaporation.

    • Gently agitate the vial to ensure complete dissolution. The solution should be clear and free of any particulate matter.

    • Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Instrumentation and Data Acquisition:

    • The spectra should be acquired on a 400 MHz or higher field NMR spectrometer.

    • ¹H NMR:

      • Acquire a standard single-pulse ¹H spectrum.

      • Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.

    • ¹³C NMR:

      • Acquire a proton-decoupled ¹³C spectrum.

      • Typical parameters: spectral width of 220-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Phase the spectra carefully to obtain pure absorption lineshapes.

    • Reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

Workflow for NMR Analysis:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in DMSO-d6 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument 400 MHz NMR transfer->instrument Insert Sample h1_acq Acquire 1H Spectrum instrument->h1_acq c13_acq Acquire 13C Spectrum instrument->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phasing Phase Correction ft->phasing referencing Reference to Solvent phasing->referencing integration Integration (1H) referencing->integration analysis Spectral Interpretation integration->analysis

Caption: Workflow for NMR spectroscopic analysis.

FT-IR Spectroscopy Protocol

Objective: To obtain a high-quality infrared spectrum to identify the functional groups present in the molecule.

Methodology (KBr Pellet Technique):

  • Sample Preparation:

    • Place approximately 1-2 mg of 1-tert-butylpiperidine-4-carboxylic acid hydrochloride and 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

    • Gently grind the mixture with an agate pestle for several minutes until a fine, homogeneous powder is obtained. The fine grinding is crucial to minimize scattering of the infrared radiation.

    • Transfer a portion of the powder into a pellet-forming die.

    • Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Instrumentation and Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment. This is essential to subtract the spectral contributions of atmospheric water and carbon dioxide.

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

    • Label the significant peaks with their corresponding wavenumbers.

Workflow for FT-IR Analysis (KBr Pellet):

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound & KBr grind Grind to Fine Powder weigh->grind press Press into Pellet grind->press background Acquire Background press->background Place Pellet in Spectrometer sample_scan Acquire Sample Spectrum background->sample_scan process Ratio to Background sample_scan->process analysis Identify Functional Groups process->analysis

Caption: Workflow for FT-IR spectroscopic analysis using the KBr pellet technique.

Conclusion

This technical guide provides a detailed predictive analysis and robust experimental protocols for the NMR and IR spectroscopic characterization of 1-tert-butylpiperidine-4-carboxylic acid hydrochloride. By following these guidelines, researchers can confidently identify and verify the structure and purity of this compound, ensuring the integrity of their scientific investigations and drug development processes.

References

  • Bellamy, L. J. (1975). The Infra-red Spectra of Complex Molecules. Chapman and Hall.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Sources

Exploratory

An In-Depth Technical Guide to the Toxicity and Safety of 1-tert-butylpiperidine-4-carboxylic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed toxicological and safety overview of 1-tert-butylpiperidine-4-carboxylic acid hydrochloride (CAS: 2173991-95-0). As comprehen...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed toxicological and safety overview of 1-tert-butylpiperidine-4-carboxylic acid hydrochloride (CAS: 2173991-95-0). As comprehensive safety data for this specific compound is not publicly available, this document employs a scientifically rigorous "read-across" approach. The safety and toxicity profile has been constructed by analyzing data from structurally analogous compounds, providing a reliable framework for risk assessment and safe handling in a research and development setting.

Section 1: Chemical Identity and Properties

A precise understanding of the compound's structure and physicochemical properties is fundamental to anticipating its behavior and potential hazards.

  • IUPAC Name: 1-(tert-butyl)piperidine-4-carboxylic acid, hydrochloride

  • Synonyms: N-tert-butyl-isonipecotic acid hydrochloride

  • CAS Number: 2173991-95-0[1]

  • Molecular Formula: C₁₀H₂₀ClNO₂[1]

  • Molecular Weight: 221.72 g/mol [1]

Physicochemical Properties (Inferred)

PropertyPredicted Value / InformationRationale & Analog Source
Appearance White to off-white crystalline powderBased on appearance of analogs like N-Boc-isonipecotic acid.[2]
Solubility Expected to be soluble in waterThe hydrochloride salt form significantly increases aqueous solubility.
Stability Stable under standard laboratory conditionsAnalogs demonstrate good stability.[3][4]
Storage Store in a cool, dry, well-ventilated area. Keep container tightly sealed. Storage under an inert atmosphere is recommended to ensure long-term integrity.[1]Standard best practice for amine hydrochloride salts.

Section 2: Comprehensive Toxicological Profile (Inferred)

The toxicological profile is inferred from a consistent pattern of hazards observed in closely related chemical structures, including tert-butyl piperidine-4-carboxylate hydrochloride and 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid.

Predicted GHS Hazard Classification

Hazard ClassCategoryGHS CodeSignal WordHazard StatementAnalog Data Source(s)
Skin Corrosion/Irritation2H315WarningCauses skin irritation[2][4][5][6]
Serious Eye Damage/Irritation2AH319WarningCauses serious eye irritation[2][4][5][6]
Specific Target Organ Toxicity (Single Exposure)3H335WarningMay cause respiratory irritation[5][6]

Diagram: Predicted GHS Pictogram

Caption: GHS Exclamation Mark: Indicates skin, eye, and respiratory irritation.

Summary of Toxicological Endpoints

EndpointPredicted Outcome & Expert Insight
Acute Toxicity (Oral, Dermal, Inhalation) While not the primary hazard, the compound may be harmful if swallowed, based on data from a related aminopiperidine derivative[7]. The most significant acute effect upon inhalation is expected to be respiratory tract irritation.[5][6]
Skin & Eye Irritation This is the most reliably predicted hazard. All primary structural analogs are classified as causing skin and serious eye irritation. Direct contact with the skin or eyes is likely to cause redness, pain, and inflammation.[2][4][5][6]
Sensitization No data is available for the target compound or its analogs.
Mutagenicity, Carcinogenicity, Reproductive Toxicity No data is available for these endpoints. However, the core piperidine structure is not commonly associated with these effects, and no alerts were raised from analog data.[4][8]

Expert Insight: The N-tert-butyl group is a stable, non-labile functional group that is unlikely to introduce unique acute toxicities compared to its N-H or N-Boc analogs. The consistent irritant properties across these analogs provide a high degree of confidence in the predicted hazard profile. The primary risk during laboratory handling is direct contact and aerosol inhalation.

Section 3: Safe Handling and Emergency Protocols

Adherence to rigorous safety protocols is essential when handling this compound.

Exposure Controls and Personal Protective Equipment (PPE)

Control ParameterRecommended Procedure
Engineering Controls All handling of the solid material should occur in a certified chemical fume hood to minimize inhalation risk.[3][7] Ensure that safety showers and eyewash stations are unobstructed and immediately accessible.[3]
Eye & Face Protection Chemical safety goggles compliant with EN166 (EU) or OSHA 29 CFR 1910.133 (US) are mandatory.[3][4]
Skin & Body Protection A laboratory coat and chemically resistant gloves (e.g., nitrile rubber) must be worn. Gloves should be inspected for integrity before use and disposed of according to laboratory procedures.[3][4]
Respiratory Protection If work outside a fume hood is unavoidable or if irritation is noted, a NIOSH/MSHA-approved respirator with an appropriate particulate filter is required.[3]
General Hygiene Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after completing work and before leaving the laboratory. Contaminated clothing should be removed and laundered before reuse.[7][9]

First Aid Procedures

ExposureAction
Inhalation Immediately move the affected individual to fresh air. If breathing becomes difficult, administer oxygen. Seek medical attention if symptoms persist.[3][7][10]
Skin Contact Remove all contaminated clothing. Immediately flush the affected skin area with copious amounts of soap and water for at least 15 minutes. If irritation develops or persists, seek medical attention.[3][4][10]
Eye Contact Immediately flush eyes with large volumes of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4][10]
Ingestion Do NOT induce vomiting. Rinse the mouth thoroughly with water. If the individual is conscious, have them drink a glass of water. Seek immediate medical attention.[7][8]

Section 4: Recommended Experimental Safety Assessment

To definitively establish the toxicological properties of a novel substance, a structured, tiered testing strategy is the industry standard. This approach prioritizes non-animal testing methods.

Workflow Diagram: Tiered Irritation Testing Strategy

G cluster_0 In_Silico Step 1: In Silico Analysis (QSAR Modeling) In_Vitro Step 2: In Vitro Testing (OECD 439 & 492) In_Silico->In_Vitro Predicts Irritation In_Vivo Step 3: In Vivo Confirmation (OECD 404 & 405) Only if required by regulation In_Vitro->In_Vivo Inconclusive or Regulatory Requirement

Caption: A logical workflow for hazard assessment, prioritizing in vitro methods.

Protocol 1: In Vitro Skin Irritation Assay (Following OECD Guideline 439)

This protocol provides a self-validating system for assessing skin irritation potential using a Reconstructed human Epidermis (RhE) model.

  • Tissue Preparation: Commercially available RhE tissues are cultured to the appropriate stage according to the manufacturer's protocol.

  • Chemical Application: The test article, 1-tert-butylpiperidine-4-carboxylic acid hydrochloride, is applied topically to the tissue surface (e.g., 10 mg of solid or 10 µL of a saturated solution).

  • Controls: Negative (e.g., PBS) and positive (e.g., 5% SDS) controls are run concurrently on separate tissue samples to validate the assay run.

  • Exposure and Incubation: Tissues are exposed for 60 minutes at 37°C. After exposure, the tissues are thoroughly rinsed and incubated in fresh medium for 42 hours.

  • Viability Measurement: Tissue viability is determined by the enzymatic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a colored formazan product. The optical density is read on a plate reader.

  • Data Interpretation: The substance is classified as a skin irritant (Category 2) if the mean tissue viability is ≤ 50% relative to the negative control. The assay is only considered valid if the positive control meets its required viability reduction and the negative control shows high viability.

Protocol 2: In Vitro Eye Irritation Assay (Following OECD Guideline 492)

This protocol uses a Reconstructed human Cornea-like Epithelium (RhCE) model to assess the potential for serious eye irritation.

  • Tissue Preparation: RhCE tissues are prepared according to the supplier's instructions.

  • Chemical Application: The test article is applied to the corneal surface for a 30-minute exposure period.

  • Controls: Appropriate negative and positive controls are run in parallel.

  • Rinsing and Incubation: Tissues are rinsed to remove the test article and transferred to fresh media for a post-exposure incubation period.

  • Viability Measurement: Cell viability is quantified using the MTT assay.

  • Data Interpretation: The substance is identified as an eye irritant (Category 2A) if the mean tissue viability is ≤ 60% of the negative control. The validity of the experiment is confirmed by the performance of the controls.

References

  • PubChem. tert-Butyl piperidine-4-carboxylate hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • Shafi, S. et al. (2012). 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid. Acta Crystallographica Section E, 68(Pt 2), o399. Available at: [Link]

  • Google Patents. Method for synthesizing 1-tert-butoxycarbonyl-4-acetylpiperidine.
  • ChemDmart. Safety Data Sheet: Isonipecotic Acid. Available at: [Link]

  • Aaron Chemistry. Safety Data Sheet: 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic acid. Available at: [Link]

  • NextSDS. tert-butyl 4-(piperidin-4-yl)piperidine-1-carboxylate hydrochloride. Available at: [Link]

  • NextSDS. 1-[(tert-butoxy)carbonyl]-4-cyclobutylpiperidine-4-carboxylic acid. Available at: [Link]

  • NextSDS. 1-(4-tert-butylbenzenesulfonyl)piperidine-4-carboxylic acid. Available at: [Link]

  • PubChem. 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • Mäeorg, U. et al. (2012). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 17(3), 2822-2831. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 1-tert-butylpiperidine-4-carboxylic acid hydrochloride

Application Note: Synthesis and Analytical Validation of 1-tert-Butylpiperidine-4-carboxylic Acid Hydrochloride Document ID: AN-2026-03-18 Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Analytical Validation of 1-tert-Butylpiperidine-4-carboxylic Acid Hydrochloride

Document ID: AN-2026-03-18 Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists. Compound Identifier: CAS 2173991-95-0[1]

Executive Summary & Mechanistic Rationale

The incorporation of bulky, lipophilic groups such as the tert-butyl moiety onto saturated nitrogen heterocycles is a frequent strategy in modern drug design to modulate pharmacokinetics, increase metabolic stability, and rigidify molecular conformations. 1-tert-Butylpiperidine-4-carboxylic acid hydrochloride[2] serves as a critical bifunctional building block in these efforts.

Direct N-tert-butylation of secondary amines is notoriously challenging. The steric bulk of the tert-butyl group heavily biases the reaction toward E2 elimination of the alkyl halide rather than nucleophilic substitution. To overcome this thermodynamic barrier, our protocol utilizes a high-temperature, sealed-vessel alkylation of ethyl piperidine-4-carboxylate (ethyl isonipecotate) in a strongly polar aprotic solvent. This maximizes the nucleophilicity of the piperidine nitrogen while suppressing solvent-mediated proton transfer.

Following successful alkylation, a one-pot acidic hydrolysis is employed. This elegant step utilizes 6M hydrochloric acid to simultaneously cleave the ethyl ester and protonate the piperidine nitrogen, yielding the highly crystalline, bench-stable hydrochloride salt.

SynthesisRoute A Ethyl Isonipecotate (Secondary Amine) B t-BuBr / K2CO3 DMF, 100°C, Sealed A->B C Ethyl 1-tert-butyl piperidine-4-carboxylate B->C D 6M HCl (aq) Reflux, 12h C->D E 1-tert-Butylpiperidine -4-carboxylic acid HCl D->E

Fig 1: Two-step synthesis of 1-tert-butylpiperidine-4-carboxylic acid HCl.

Experimental Methodologies

Note: All procedures must be conducted in a certified chemical fume hood using appropriate PPE. The alkylation step generates pressure; use only rated pressure vessels.

Phase 1: N-Alkylation (Synthesis of Ethyl 1-tert-butylpiperidine-4-carboxylate)

Causality Check: Potassium carbonate ( K2​CO3​ ) is selected as the base because it is strong enough to scavenge the generated HBr but insoluble enough in DMF to avoid promoting rapid E2 elimination of the tert-butyl bromide.

  • Preparation: To a heavy-walled borosilicate glass pressure tube equipped with a PTFE threaded plug, add ethyl piperidine-4-carboxylate (10.0 g, 63.6 mmol) and anhydrous N,N-dimethylformamide (DMF) (50 mL).

  • Reagent Addition: Add finely powdered, oven-dried potassium carbonate (17.6 g, 127.2 mmol, 2.0 equiv) followed by tert-butyl bromide (17.4 g, 127.2 mmol, 2.0 equiv).

  • Reaction: Seal the pressure tube tightly. Submerge the tube behind a blast shield in a pre-heated oil bath at 100 °C. Stir vigorously for 48 hours. Insight: The extended time and sealed environment compensate for the high activation energy of the hindered substitution.

  • Workup: Cool the vessel completely to room temperature before carefully venting any residual pressure. Dilute the slurry with distilled water (150 mL) and extract with ethyl acetate ( 3×75 mL).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl ( 3×50 mL) to remove residual DMF. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the intermediate ester as a pale yellow oil. Proceed to Phase 2 without further purification.

Phase 2: Hydrolysis and Salt Formation

Causality Check: Acidic hydrolysis is preferred over basic saponification because basic conditions would yield the zwitterionic amino acid, which is highly water-soluble and difficult to isolate. Acidic conditions directly precipitate the desired HCl salt.

  • Reaction: Transfer the crude ethyl 1-tert-butylpiperidine-4-carboxylate to a 250 mL round-bottom flask. Add 6M aqueous hydrochloric acid (100 mL).

  • Reflux: Equip the flask with a reflux condenser and heat to a gentle reflux (approx. 105 °C) for 12 hours. Monitor the disappearance of the ester via LC-MS.

  • Isolation: Once complete, cool the reaction mixture to room temperature, then transfer to an ice bath (0-5 °C) for 2 hours. The product will begin to crystallize.

  • Concentration: If crystallization is sparse, remove approximately 50% of the water via rotary evaporation (bath temp 50 °C), then cool again.

  • Filtration: Filter the resulting white crystalline solid through a sintered glass funnel. Wash the filter cake with ice-cold acetone ( 2×20 mL) to remove any lipophilic impurities.

  • Drying: Dry the solid in vacuo at 45 °C for 24 hours to yield 1-tert-butylpiperidine-4-carboxylic acid hydrochloride as a white powder.

Quantitative Data & Specifications

To ensure the protocol acts as a self-validating system, the final batch must be evaluated against strict analytical parameters. Table 1 summarizes the expected yields and release specifications.

Table 1: Optimized Reaction Parameters and Analytical Specifications

Parameter / MetricSpecification / Expected ValueAnalytical Rationale
Phase 1 Yield (Crude) 65% - 75%Losses primarily due to E2 elimination side-reactions of t-BuBr.
Phase 2 Yield (Isolated) 85% - 90%High efficiency due to the thermodynamic stability of the HCl salt.
Overall Isolated Yield 55% - 67%Acceptable for highly sterically hindered N-alkylations.
Purity (HPLC-UV, 210 nm) >98.0% Ensures absence of unreacted starting amine or ester intermediate.
Mass Spectrometry (ESI+) m/z 186.15 [M+H]+ Confirms the exact mass of the free base ( C10​H19​NO2​ ).
Physical Appearance White crystalline powderIndicates successful removal of colored degradation products.

Analytical Validation Workflow

Quality control is non-negotiable. The validation workflow below guarantees that the synthesized material meets the rigorous standards required for downstream medicinal chemistry applications.

Validation S1 Isolated Crude Salt S2 HPLC-UV (210 nm) Isocratic Elution S1->S2 S3 1H & 13C NMR (Solvent: D2O) S1->S3 S4 Purity > 98%? S2->S4 S3->S4 S5 Recrystallization (EtOH / Et2O) S4->S5 No S6 Final Batch Release Ready for Coupling S4->S6 Yes S5->S1

Fig 2: Analytical validation and purification workflow for the final API building block.

NMR Validation Note: When acquiring the 1H NMR in D2​O , look for the massive, distinct singlet integrating to 9 protons at approximately δ 1.35 - 1.45 ppm, which definitively confirms the successful installation of the tert-butyl group. The α -protons of the piperidine ring will be significantly downfield due to the protonated nitrogen.

References

Sources

Application

Application Notes and Protocols: Leveraging 1-tert-butylpiperidine-4-carboxylic acid hydrochloride in Advanced Peptide Synthesis

Introduction The incorporation of non-natural amino acids into peptide scaffolds is a cornerstone of modern drug discovery and materials science.[1] These unique building blocks offer a powerful strategy to enhance the t...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The incorporation of non-natural amino acids into peptide scaffolds is a cornerstone of modern drug discovery and materials science.[1] These unique building blocks offer a powerful strategy to enhance the therapeutic properties of peptides, including their stability, bioactivity, and conformational rigidity.[2][3] Among the diverse array of non-natural amino acids, 1-tert-butylpiperidine-4-carboxylic acid hydrochloride stands out as a particularly valuable building block. Its rigid piperidine core and sterically demanding tert-butyl group can impart unique structural constraints and physicochemical properties to peptides, making it a key component in the synthesis of novel therapeutics.[4][5]

This comprehensive guide provides detailed application notes and robust protocols for the effective incorporation of 1-tert-butylpiperidine-4-carboxylic acid hydrochloride into peptide sequences using solid-phase peptide synthesis (SPPS). We will delve into the causality behind experimental choices, address common challenges, and present field-proven insights to ensure successful synthesis outcomes.

Physicochemical Properties and Handling of 1-tert-butylpiperidine-4-carboxylic acid hydrochloride

1-tert-butylpiperidine-4-carboxylic acid hydrochloride is a white solid with a molecular weight of 221.72 g/mol .[6] Its hydrochloride salt form enhances stability and solubility in polar solvents commonly used in peptide synthesis, such as dimethylformamide (DMF) and N-methylpyrrolidone (NMP).[6]

Key Properties:

PropertyValueSource
Molecular FormulaC10H20ClNO2[6]
Molecular Weight221.72 g/mol [6][7]
FormSolid
StorageInert atmosphere, room temperature[6]

Handling and Storage: The compound should be stored in an inert atmosphere at room temperature to maintain its stability.[6] As with all laboratory chemicals, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

The Challenge of Steric Hindrance in Peptide Coupling

The primary challenge in utilizing 1-tert-butylpiperidine-4-carboxylic acid lies in the steric hindrance posed by the bulky tert-butyl group. This structural feature can significantly slow down the rate of peptide bond formation, leading to incomplete coupling reactions and the generation of deletion sequences.[1][8] Traditional coupling reagents, such as dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), are often insufficient to overcome this steric barrier.[2]

To address this, more potent activating reagents and optimized reaction conditions are necessary. The choice of coupling reagent is paramount for achieving high coupling efficiencies with sterically hindered amino acids.

Overcoming Steric Hindrance: A Logic Diagram

The following diagram illustrates the decision-making process for selecting an appropriate coupling strategy when dealing with sterically hindered residues like 1-tert-butylpiperidine-4-carboxylic acid.

G Start Start: Couple Sterically Hindered Amino Acid StandardCoupling Standard Coupling? (e.g., DIC/HOBt) Start->StandardCoupling Failure Incomplete Coupling StandardCoupling->Failure Often Fails PotentReagent Use Potent Reagent (HATU, HCTU, PyBOP) DoubleCouple Double Coupling? PotentReagent->DoubleCouple If still incomplete Success Successful Coupling PotentReagent->Success Usually Sufficient AcylFluoride Consider Acyl Fluoride Formation DoubleCouple->AcylFluoride For extreme cases DoubleCouple->Success Increases Yield AcylFluoride->Success Highly Effective Failure->PotentReagent Optimize cluster_0 SPPS Cycle A 1. Fmoc Deprotection (20% Piperidine in DMF) B 2. DMF Wash A->B C 3. Pre-activation of Amino Acid (AA, HATU, DIPEA in DMF) B->C D 4. Coupling Reaction (Add activated AA to resin) C->D E 5. DMF Wash D->E

Caption: Single coupling cycle in Fmoc-based Solid-Phase Peptide Synthesis.

Protocol 1: Standard Coupling of 1-tert-butylpiperidine-4-carboxylic acid using HATU

This protocol is suitable for most coupling scenarios involving 1-tert-butylpiperidine-4-carboxylic acid.

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat with a fresh solution for 15 minutes to remove the N-terminal Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Pre-activation: In a separate vessel, dissolve 1-tert-butylpiperidine-4-carboxylic acid hydrochloride (4 equivalents relative to resin loading), HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF. Allow the pre-activation to proceed for 1-5 minutes. [2]5. Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation. [1]For sterically hindered residues, extending the coupling time may be necessary. [2]6. Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), proceed to Protocol 2.

Protocol 2: Double Coupling for Incomplete Reactions

This protocol should be used if the initial coupling is incomplete, as indicated by a positive Kaiser test.

  • First Coupling: Follow steps 1-6 of Protocol 1.

  • Second Coupling: Repeat steps 4 and 5 of Protocol 1 with a fresh solution of activated 1-tert-butylpiperidine-4-carboxylic acid.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Kaiser Test: Perform a final Kaiser test to confirm the completion of the coupling.

Final Cleavage and Peptide Precipitation

Once the peptide synthesis is complete, the peptide must be cleaved from the resin and the side-chain protecting groups removed.

  • Resin Preparation: Wash the dried peptide-resin with DCM.

  • Cleavage: Add the cleavage cocktail (e.g., TFA/TIS/Water, 95:2.5:2.5) to the resin. [9]Allow the reaction to proceed for 2-4 hours at room temperature. [1]3. Peptide Collection: Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitation: Precipitate the crude peptide by adding the filtrate to cold diethyl ether. [1]5. Purification: The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Applications in Drug Discovery

The incorporation of the 1-tert-butylpiperidine-4-carboxylic acid moiety can significantly impact the pharmacological properties of a peptide. The rigid piperidine scaffold can help to lock the peptide into a specific bioactive conformation, potentially increasing its binding affinity and selectivity for its target receptor. [4][10]Furthermore, the bulky tert-butyl group can provide a steric shield, protecting the peptide from enzymatic degradation and improving its in vivo stability. [10] Piperidine derivatives are found in a wide range of pharmaceuticals, including analgesics, antivirals, and anticancer agents, highlighting the therapeutic potential of this scaffold. [11][12][13]

Conclusion

1-tert-butylpiperidine-4-carboxylic acid hydrochloride is a valuable, albeit challenging, building block in peptide synthesis. The steric hindrance imparted by the tert-butyl group necessitates the use of potent coupling reagents and optimized reaction conditions. By employing strategies such as the use of HATU or PyBOP, double coupling, and microwave-assisted synthesis, researchers can successfully incorporate this non-natural amino acid into their peptide sequences. The unique structural constraints and enhanced stability offered by this building block make it a powerful tool for the design and development of novel peptide-based therapeutics.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • DilunBio. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • ACS Publications. (2007, June 20). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • BDJHH051522. (n.d.). 1-(tert-Butyl)piperidine-4-carboxylic Acid Hydrochloride: A Reliable Chemical Compound.
  • BOC Sciences. (2025, November 28). Strategies for Incorporating Unnatural Amino Acids into Proteins.
  • Springer Protocols. (n.d.). A Biosynthetic Approach for the Incorporation of Unnatural Amino Acids into Proteins.
  • PMC. (n.d.). 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid.
  • Chen, et al. (2023, March 15). Application of Chiral Piperidine Scaffolds in Drug Design.
  • PubChem. (n.d.). Piperidine-4-carboxylic acid tert-butyl ester hydrochloride.
  • ChemicalBook. (n.d.). 1-tert-Butoxycarbonyl-4-piperidinecarboxaldehyde synthesis.
  • Google Patents. (n.d.). CN102351780A - Method for synthesizing 1-tert-butoxycarbonyl-4-acetylpiperidine.
  • MDPI. (2012, March 7). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids.
  • PMC. (n.d.). Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System.
  • Encyclopedia MDPI. (2023, February 9). Pharmacological Applications of Piperidine Derivatives.
  • BenchChem. (n.d.). Synthesis Protocol for 1-Boc-4-aminopiperidine-4-carboxylic acid: An Essential Building Block for Drug Discovery.
  • ASM Journals. (2022, November 23). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives.
  • Scilit. (2021, September 8). Piperidine nucleus in the field of drug discovery.
  • MDPI. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • PharmaBlock. (n.d.). Spirocyclic Piperidines in Drug Discovery.
  • Sigma-Aldrich. (n.d.). 1-(tert-Butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid.
  • aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Santa Cruz Biotechnology. (n.d.). Piperidine-4-carboxylic acid tert-butylamide hydrochloride.
  • Drug Information. (n.d.). boc-isonipecotic acid.
  • BenchChem. (n.d.). The Sentinel of Serine: A Technical Guide to the Tert-Butyl Protecting Group in Peptide Synthesis and Drug Development.

Sources

Method

Application Note: Optimized Amide Coupling Strategies for 1-tert-Butylpiperidine-4-Carboxylic Acid Hydrochloride

Introduction 1-tert-butylpiperidine-4-carboxylic acid hydrochloride is a highly versatile building block in medicinal chemistry. It is frequently utilized as an exit vector in PROTAC synthesis and as a lipophilic core in...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-tert-butylpiperidine-4-carboxylic acid hydrochloride is a highly versatile building block in medicinal chemistry. It is frequently utilized as an exit vector in PROTAC synthesis and as a lipophilic core in small-molecule drug discovery. The tert-butyl group enhances metabolic stability and lipophilicity, while the C4-carboxylic acid provides an ideal handle for amide bond formation. However, handling this substrate requires precise stoichiometric control due to its formulation as a hydrochloride salt and the presence of a tertiary amine.

This application note provides authoritative, self-validating protocols for amide coupling with this substrate, tailored for both preparative scale synthesis and sensitive Direct-to-Biology (D2B) assays.

Mechanistic Insights and Experimental Causality

To achieve high conversion rates, researchers must move beyond standard templated protocols and understand the specific chemical environment dictated by this substrate.

The Hydrochloride Salt Conundrum

Because the substrate is supplied as a hydrochloride (HCl) salt, the reaction mixture inherently begins in an acidic state. In the absence of sufficient base, the acidic environment protonates the incoming nucleophilic amine, converting it into a non-nucleophilic ammonium salt and effectively halting the reaction[1]. To prevent this, a minimum of 1.0 equivalent of a non-nucleophilic tertiary amine base is strictly required just to neutralize the substrate's HCl, with additional equivalents needed to drive the coupling mechanism[2].

Steric Considerations at the Piperidine Ring

While the tert-butyl group is highly bulky, it is localized at the N1 position of the piperidine chair conformation. The carboxylic acid at the C4 position remains equatorially projected and relatively unhindered. Therefore, hyper-reactive conditions (like conversion to an acid chloride) are unnecessary; standard uronium (HATU) or carbodiimide (EDC) reagents are highly effective.

Reagent Selection: Yield vs. Biological Compatibility

The choice of coupling reagent must be dictated by the downstream application:

  • Preparative Synthesis (HATU): HATU is the premier reagent for rapid, high-yielding couplings. However, trace HATU or its byproducts can cause dose-dependent decreases in cell viability, yielding false positives in phenotypic or targeted protein degradation (PROTAC) assays[3].

  • Direct-to-Biology Assays (EDC/HOBt): For biologically sensitive applications where rigorous purification is not possible, EDC is the authoritative choice. It provides high conversion without the background cytotoxicity associated with HATU[3]. Furthermore, replacing standard DIPEA with N-Methylmorpholine (NMM) improves miscibility in DMSO-rich micro-scale reactions[3].

Quantitative Data: Reaction Condition Optimization

The following tables summarize the optimized parameters for coupling 1-tert-butylpiperidine-4-carboxylic acid hydrochloride with a generic primary amine.

Table 1: Stoichiometric Optimization based on Amine Salt Status

Amine StatusSubstrate (eq)Amine (eq)Coupling Reagent (eq)Base Required (eq)Rationale for Base Equivalents
Free Base 1.01.11.23.0 1.0 (Substrate HCl) + 2.0 (Coupling activation)
Mono-HCl Salt 1.01.11.24.0 1.0 (Substrate) + 1.0 (Amine) + 2.0 (Activation)
Di-HCl Salt 1.01.11.25.0 1.0 (Substrate) + 2.0 (Amine) + 2.0 (Activation)

Table 2: Base and Solvent Selection Guide

Base / SolventpKa (Conjugate)Best Use CaseMechanistic Advantage
DIPEA / DMF ~10.5Preparative Scale (HATU)Strong enough to rapidly deprotonate the HCl salt; DMF solvates polar intermediates.
NMM / DMSO ~7.4Direct-to-Biology (EDC)Superior miscibility in DMSO micro-reactions; lower risk of base-induced side reactions[3].

Visualizations of Workflows and Logic

Workflow A 1-t-Butylpiperidine-4-COOH • HCl (Substrate) B Free Carboxylate (+ Base•HCl) A->B Base Neutralization (≥3.0 eq total) C Activated Ester (OAt / O-Acylisourea) B->C Coupling Reagent (HATU or EDC) D Target Amide Product C->D Amine Nucleophile (R-NH2)

Caption: Mechanistic workflow of amide coupling with hydrochloride salt substrates.

Decision Start Select Coupling Strategy Prep Preparative Synthesis (Purification via Column/HPLC) Start->Prep Bio Direct-to-Biology Assay (Crude testing, toxicity risk) Start->Bio HATU HATU + DIPEA in DMF High yield, fast kinetics Prep->HATU Preferred Pathway EDC EDC + HOBt + NMM in DMSO Biocompatible, low toxicity Bio->EDC Preferred Pathway

Caption: Decision matrix for selecting amide coupling reagents based on downstream biological applications.

Step-by-Step Methodologies (Self-Validating Protocols)

Protocol A: HATU-Mediated Amide Coupling (High-Yield / Preparative Scale)

Designed for maximum conversion speed prior to rigorous chromatographic purification.

  • Reagent Dissolution: In an oven-dried flask under a nitrogen atmosphere, dissolve 1-tert-butylpiperidine-4-carboxylic acid hydrochloride (1.0 eq) and the target amine (1.1 eq) in anhydrous DMF (0.1 M to 0.2 M concentration).

  • Neutralization & pH Validation (Critical Step): Add DIPEA (3.0 eq if amine is free base; 4.0 eq if amine is HCl salt) dropwise while stirring.

    • Self-Validation: Extract a 1 µL aliquot and spot it onto water-moistened pH paper. The pH must read between 8 and 9. If pH < 7, the amine remains protonated[1]; add DIPEA in 0.5 eq increments until basicity is achieved.

  • Activation: Cool the mixture to 0 °C. Add HATU (1.2 eq) in one portion. The solution will typically turn a faint yellow color as the active OAt-ester forms.

  • Reaction & Monitoring: Allow the reaction to warm to room temperature. Stir for 1–2 hours.

    • Self-Validation: Monitor via LC-MS. Look for the disappearance of the carboxylic acid mass (M+H = 186.15) and the appearance of the product mass.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% LiCl (to remove DMF), brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: EDC/HOBt-Mediated Coupling (Direct-to-Biology / Low Toxicity)

Designed for library synthesis and micro-scale reactions where crude mixtures are tested directly in cell assays.

  • Reagent Dissolution: In a micro-vial, dissolve 1-tert-butylpiperidine-4-carboxylic acid hydrochloride (1.0 eq) and the target amine (1.0 eq) in anhydrous DMSO.

  • Biocompatible Neutralization: Add N-Methylmorpholine (NMM) (3.0 eq). NMM is utilized here to ensure complete miscibility in DMSO and avoid the cytotoxicity associated with DIPEA[3].

  • Activation: Add HOBt (1.2 eq) followed by EDC·HCl (1.2 eq).

    • Note: Because EDC is also an HCl salt, ensure your total NMM count accounts for this (add an extra 1.2 eq of NMM if needed to maintain a basic pH).

  • Reaction & Monitoring: Stir at room temperature for 4–12 hours.

    • Self-Validation: Confirm completion via LC-MS. The absence of HATU byproducts ensures the crude mixture will not artificially depress cell viability in downstream assays[3].

  • Direct Application: The DMSO stock can be diluted directly into aqueous assay buffers for biological evaluation, bypassing complex organic workups.

Sources

Application

Application Notes and Protocols for the Use of 1-tert-butylpiperidine-4-carboxylic acid hydrochloride in Targeted Library Synthesis

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Strategic Value of the 1-tert-butylpiperidine-4-carboxylic Acid Scaffold In the landscape of m...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of the 1-tert-butylpiperidine-4-carboxylic Acid Scaffold

In the landscape of modern drug discovery, the use of "privileged scaffolds" is a cornerstone of efficient lead generation.[1] These are molecular frameworks that are known to interact with multiple biological targets, providing a robust starting point for the synthesis of targeted compound libraries.[2][3] The piperidine ring is one of the most important and frequently utilized heterocyclic scaffolds in medicinal chemistry, present in a multitude of approved drugs.[2][3] Its conformational flexibility and ability to present substituents in a well-defined three-dimensional arrangement make it ideal for probing the binding pockets of proteins.

This application note focuses on a particularly valuable building block: 1-tert-butylpiperidine-4-carboxylic acid hydrochloride . This reagent offers a unique combination of features for the construction of focused libraries aimed at a variety of biological targets, including kinases, proteases, and G-protein coupled receptors (GPCRs).

The strategic incorporation of the N-tert-butyl group is a key design element. Unlike the more common N-Boc (tert-butoxycarbonyl) group, which serves as a protecting group and is typically removed, the N-tert-butyl group is a permanent, metabolically robust feature of the final molecule.[4] Its significant steric bulk serves several critical functions:

  • Conformational Restriction: The tert-butyl group locks the piperidine ring into a preferred chair conformation. This reduces the entropic penalty upon binding to a target protein and presents the substituents at the 4-position in a consistent vector.

  • Metabolic Stability: The quaternary carbon of the tert-butyl group is resistant to oxidative metabolism by cytochrome P450 enzymes, which can enhance the pharmacokinetic profile of the resulting compounds.

  • Modulation of Physicochemical Properties: The lipophilic nature of the tert-butyl group can improve cell permeability and influence solubility.

The carboxylic acid at the 4-position provides a versatile synthetic handle for diversification. Through standard amide coupling reactions, a vast array of chemical diversity can be introduced, allowing for the systematic exploration of the target's binding site to establish a robust Structure-Activity Relationship (SAR).[5]

Core Application: Parallel Amide Library Synthesis

The most direct application of 1-tert-butylpiperidine-4-carboxylic acid hydrochloride is in the parallel synthesis of a library of amides. By coupling the carboxylic acid with a diverse set of primary and secondary amines, a library of compounds can be rapidly generated, each bearing the core 1-tert-butylpiperidine scaffold. This approach is highly effective for exploring specific sub-pockets of a target protein.

Workflow for Targeted Amide Library Synthesis

The following diagram outlines the general workflow for generating a targeted library from the title compound.

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_purification Purification & Analysis cluster_final Final Library A 1-tert-butylpiperidine- 4-carboxylic acid HCl E Acid Activation & Amide Coupling A->E B Diverse Amine Building Blocks (R-NH2) B->E C Coupling Reagents (e.g., HATU, EDC/HOBt) C->E D Non-nucleophilic Base (e.g., DIPEA) D->E F Parallel Purification (e.g., Prep-HPLC) E->F Crude Products G QC Analysis (LC-MS, NMR) F->G Purified Compounds H Targeted Amide Library for Screening G->H QC-passed Compounds

Caption: Workflow for Targeted Amide Library Synthesis.

Detailed Protocol: Synthesis of a 96-Well Amide Library

This protocol describes a robust method for the synthesis of a library of amides in a 96-well plate format using 1-tert-butylpiperidine-4-carboxylic acid hydrochloride and a diverse set of primary and secondary amines.

Causality Behind Experimental Choices:
  • Reagent Choice (HATU/DIPEA): We select HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent. It is highly efficient, has a low propensity for racemization if chiral amines are used, and its byproducts are water-soluble, facilitating purification. Diisopropylethylamine (DIPEA) is chosen as the base because it is non-nucleophilic and sterically hindered, preventing it from competing with the amine building block in the coupling reaction. An excess of DIPEA is required to first neutralize the hydrochloride salt of the starting material and then to facilitate the amide coupling.

  • Solvent (DMF): Anhydrous N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction, as it effectively dissolves the starting materials, reagents, and the activated acid intermediate.

  • Temperature: The reaction is run at room temperature. While gentle heating can sometimes accelerate amide couplings, it can also lead to the decomposition of the activated ester intermediate. Room temperature provides a good balance between reaction rate and stability.

Materials and Reagents:
ReagentSupplierGrade
1-tert-butylpiperidine-4-carboxylic acid hydrochlorideMajor Supplier≥97%
HATUMajor SupplierSynthesis Grade
N,N-Diisopropylethylamine (DIPEA)Major SupplierAnhydrous, ≥99.5%
N,N-Dimethylformamide (DMF)Major SupplierAnhydrous, ≥99.8%
Diverse Amine Library (in 96-well plate)In-house/SupplierPre-weighed/solution
Diethyl EtherMajor SupplierAnhydrous
Ethyl AcetateMajor SupplierHPLC Grade
Saturated aq. Sodium Bicarbonate (NaHCO₃)In-house prep-
BrineIn-house prep-
Anhydrous Magnesium Sulfate (MgSO₄)Major Supplier-
Step-by-Step Methodology:

1. Preparation of Stock Solutions (Master Plates):

  • Acid Stock Solution: In a fume hood, prepare a 0.2 M stock solution of 1-tert-butylpiperidine-4-carboxylic acid hydrochloride in anhydrous DMF. (e.g., 443.5 mg in 10 mL DMF).

  • Amine Stock Solution: Prepare a 0.22 M stock solution for each amine from your diverse library in anhydrous DMF in a 96-well master plate.

  • HATU Stock Solution: Prepare a 0.24 M stock solution of HATU in anhydrous DMF. (e.g., 912.6 mg in 10 mL DMF). Note: Prepare this solution fresh just before use as HATU can degrade over time.

  • DIPEA Stock Solution: Prepare a 0.6 M stock solution of DIPEA in anhydrous DMF. (e.g., 1.05 mL in 10 mL DMF).

2. Reaction Setup (in a 96-well reaction block):

  • To each well of a 96-well reaction block, add 250 µL of the 1-tert-butylpiperidine-4-carboxylic acid hydrochloride stock solution (0.05 mmol, 1.0 eq).

  • Add 375 µL of the DIPEA stock solution (0.225 mmol, 4.5 eq). Note: This amount of base is sufficient to neutralize the HCl salt (1.0 eq) and drive the coupling reaction (3.5 eq).

  • Add 250 µL of the HATU stock solution (0.06 mmol, 1.2 eq).

  • Stir the plate at room temperature for 15 minutes to allow for pre-activation of the carboxylic acid.

  • Add 250 µL of the appropriate amine stock solution (0.055 mmol, 1.1 eq) to each corresponding well.

  • Seal the reaction block securely and shake at room temperature for 16-24 hours.

3. Reaction Work-up and Product Isolation:

  • After the reaction is complete (monitor by LC-MS if desired), quench each well by adding 1 mL of water.

  • Extract the contents of each well with 2 x 1 mL of Ethyl Acetate.

  • Combine the organic extracts for each well in a new 96-well block.

  • Wash the organic extracts with 1 mL of saturated aq. NaHCO₃, followed by 1 mL of brine.

  • Dry the organic extracts by passing them through a 96-well filter plate containing anhydrous MgSO₄.

  • Concentrate the plate to dryness in a centrifugal evaporator.

4. Purification and Analysis:

  • Re-dissolve the crude product in each well in a suitable solvent (e.g., DMSO/Methanol).

  • Purify the library using parallel preparative HPLC.

  • Analyze the purified compounds for identity and purity (typically >95%) using LC-MS. For select examples, confirm the structure by ¹H NMR.

  • The purified compounds, accurately weighed or in solutions of known concentration, constitute the final targeted library ready for biological screening.

Troubleshooting and Self-Validation

A robust protocol must be self-validating. The following decision tree helps troubleshoot common issues encountered during the synthesis.

Caption: Troubleshooting Amide Coupling Reactions.

Conclusion

1-tert-butylpiperidine-4-carboxylic acid hydrochloride is a superior building block for the synthesis of targeted compound libraries. The permanent N-tert-butyl group imparts desirable pharmacokinetic properties and conformational rigidity, while the carboxylic acid functionality serves as a reliable anchor point for diversification. The provided protocol for parallel amide synthesis offers a high-throughput, robust, and reproducible method for generating libraries of novel chemical entities. By systematically varying the amine input, researchers can efficiently explore chemical space around a validated scaffold, accelerating the journey from hit identification to lead optimization.

References

  • Synthesis of 1- tert -Butyl-4-chloropiperidine: Generation of an N - tert -Butyl Group by the Reaction of a Dimethyliminium Salt with Methylmagnesium Chloride. ResearchGate. Available from: [Link]

  • The Role of Piperidine Derivatives in Modern Drug Discovery.Google Sites.
  • 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

  • A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. MDPI. Available from: [Link]

  • Method for synthesizing 1-tert-butoxycarbonyl-4-acetylpiperidine.Google Patents.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available from: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Center for Biotechnology Information. Available from: [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Preprints.org. Available from: [Link]

  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed. Available from: [Link]

  • Scaffold Hybrid of the Natural Product Tanshinone I with Piperidine for the Discovery of a Potent NLRP3 Inflammasome Inhibitor. ACS Publications. Available from: [Link]

  • Trimethylsilyl azide-promoted acid-amine coupling: A facile one-pot route to amides from carboxylic acid. Arkivoc. Available from: [Link]

  • COMBINATORIAL CHEMISTRY: A REVIEW. JETIR. Available from: [Link]

  • Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. MDPI. Available from: [Link]

  • Applications of piperazine scaffold in drug design. ResearchGate. Available from: [Link]

  • Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. ResearchGate. Available from: [Link]

  • Amide Synthesis via Molecular Shuffling of Carboxylic Acids. ResearchGate. Available from: [Link]

  • Piperidine-Iodine as Efficient Dual Catalyst for the One-Pot, Three-Component Synthesis of Coumarin-3-Carboxamides. MDPI. Available from: [Link]

  • Applications of piperazine scaffold in drug design. ResearchGate. Available from: [Link]

Sources

Method

Application Note: Advanced Functionalization of Piperidine Rings Using 1-tert-Butylpiperidine-4-carboxylic Acid Hydrochloride

Introduction & Strategic Rationale The piperidine scaffold is one of the most privileged and frequently utilized nitrogen heterocycles in FDA-approved therapeutics[1]. While N-Boc protected piperidines are standard for t...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The piperidine scaffold is one of the most privileged and frequently utilized nitrogen heterocycles in FDA-approved therapeutics[1]. While N-Boc protected piperidines are standard for transient protection during library synthesis[2], the utilization of 1-tert-butylpiperidine-4-carboxylic acid hydrochloride (CAS: 2173991-95-0) offers a fundamentally different paradigm in drug design.

In this building block, the N-tert-butyl group is not a temporary protecting group; it is a permanent, sterically demanding moiety designed to modulate the physicochemical and pharmacokinetic properties of the final drug candidate. The bulky tert-butyl group effectively shields the basic nitrogen lone pair. This steric hindrance serves two critical functions:

  • Metabolic Stability: It mitigates N-dealkylation by cytochrome P450 enzymes.

  • Safety Profiling: It reduces hERG channel binding liabilities—a common and critical hurdle in the development of basic amine drugs.

The C4-carboxylic acid serves as a highly versatile synthetic handle for late-stage functionalization, enabling the exploration of diverse chemical spaces through amide coupling[3] and modern decarboxylative cross-coupling methodologies[4][5].

Synthetic Workflows & Mechanistic Pathways

To maximize the utility of 1-tert-butylpiperidine-4-carboxylic acid hydrochloride, two primary functionalization pathways are typically employed: heteroatom coupling (amides/esters) and carbon-carbon bond formation via metallaphotoredox catalysis.

Workflow SM 1-tert-butylpiperidine- 4-carboxylic acid HCl Amide Amide Coupling (HATU / DIPEA) SM->Amide Decarb Decarboxylative Cross-Coupling (Ir/Ni Photoredox) SM->Decarb Ester Esterification (Fischer or Steglich) SM->Ester Prod1 Piperidine-4-carboxamides Amide->Prod1 Prod2 4-Aryl-1-tert-butylpiperidines Decarb->Prod2 Prod3 Piperidine-4-esters Ester->Prod3

Caption: Divergent functionalization pathways for 1-tert-butylpiperidine-4-carboxylic acid.

Protocol A: Amide Coupling for Piperidine-4-Carboxamides

Amide derivatives of piperidine-4-carboxylic acids are privileged scaffolds, frequently appearing in potent inhibitors of Carbonic Anhydrase (hCA) and Protein Kinase B (Akt)[2][3].

Causality in Experimental Design: The starting material is supplied as a hydrochloride salt to ensure bench stability, prevent premature zwitterion formation, and increase solubility in polar aprotic solvents upon neutralization. During the reaction, an excess of a non-nucleophilic base (e.g., DIPEA) is mandatory. The first equivalent neutralizes the HCl salt to liberate the free carboxylic acid, while subsequent equivalents facilitate activation by the coupling reagent. HATU is preferred over EDCI/HOBt for sterically hindered systems due to the formation of a highly reactive 7-azabenzotriazole active ester, which accelerates the aminolysis step and drives the reaction to completion even with deactivated anilines.

Step-by-Step Methodology
  • Preparation: In an oven-dried 25 mL round-bottom flask under a nitrogen atmosphere, suspend 1-tert-butylpiperidine-4-carboxylic acid hydrochloride (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 5.0 mL).

  • Neutralization & Activation: Add N,N-Diisopropylethylamine (DIPEA, 3.5 mmol). The suspension will clarify into a homogenous solution. Add HATU (1.2 mmol) in one portion. Stir at room temperature (20-25 °C) for 15 minutes to ensure complete formation of the active ester.

  • Amine Addition: Add the desired primary or secondary amine (1.1 mmol) dropwise (if liquid) or as a solid.

  • Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours. Monitor via LC-MS until the active ester intermediate is fully consumed.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (DCM:MeOH gradient) to afford the target piperidine-4-carboxamide.

Quantitative Data: Amide Coupling Optimization
Coupling ReagentBaseSolventTime (h)Yield (%)Byproduct Profile
HATU DIPEADMF292% Clean, trace HOAt
EDCI / HOBt TEADCM1275%Unreacted acid
T3P (50% in EtOAc) DIPEAEtOAc685%Water-soluble byproducts

Protocol B: Visible-Light Photoredox Decarboxylative Arylation

Traditional cross-coupling requires pre-functionalized halides or boronates[6]. Decarboxylative metallaphotoredox catalysis allows the direct use of the native carboxylic acid to form C(sp³)-C(sp²) bonds, yielding 4-aryl-1-tert-butylpiperidines[5][7].

Causality in Experimental Design: This dual catalytic system utilizes an Iridium photocatalyst and a Nickel cross-coupling catalyst. Under blue light irradiation, the Ir-catalyst oxidizes the carboxylate to an acyloxy radical, which rapidly extrudes CO₂ to form a nucleophilic C4-alkyl radical[4]. Concurrently, the Ni(0) catalyst undergoes oxidative addition into the aryl halide, captures the C4-alkyl radical, and undergoes reductive elimination to form the new C-C bond. Degassing is absolutely critical : Oxygen is a potent triplet quencher that will deactivate the excited *Ir(III) state and prematurely terminate the radical chain process, leading to reaction failure.

Step-by-Step Methodology
  • Reagent Assembly: In a 10 mL Schlenk tube equipped with a magnetic stir bar, combine 1-tert-butylpiperidine-4-carboxylic acid hydrochloride (1.0 mmol), Aryl Bromide (1.5 mmol), NiCl₂·glyme (10 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy, 15 mol%), Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1 mol%), and Cs₂CO₃ (3.0 mmol).

  • Solvent Addition & Degassing: Add anhydrous 1,4-dioxane (10 mL). Seal the tube with a rubber septum and degas the mixture by sparging with ultra-pure Argon for 20 minutes (or perform 3 freeze-pump-thaw cycles).

  • Irradiation: Place the Schlenk tube in a photoreactor equipped with 450 nm Blue LEDs. Ensure a cooling fan is active to maintain the reaction temperature at 25 °C.

  • Reaction: Stir vigorously under irradiation for 24 hours.

  • Workup: Turn off the light source, open the vial to air, and dilute the mixture with Ethyl Acetate (20 mL). Filter through a short pad of Celite to remove inorganic salts and catalyst residues.

  • Purification: Concentrate the filtrate under reduced pressure and purify via reverse-phase preparative HPLC to isolate the 4-aryl-1-tert-butylpiperidine.

Quantitative Data: Decarboxylative Arylation Scope
Aryl Halide ElectrophilePhotocatalystLight SourceTime (h)Yield (%)
4-BromoanisoleIr[dF(CF₃)ppy]₂(dtbbpy)PF₆450 nm LED2488%
3-BromopyridineIr[dF(CF₃)ppy]₂(dtbbpy)PF₆450 nm LED2476%
2-ChloropyrimidineIr[dF(CF₃)ppy]₂(dtbbpy)PF₆450 nm LED3665%

Biological Application & Target Engagement

Functionalized 1-tert-butylpiperidines exhibit unique pharmacological profiles. The spatial arrangement dictated by the N-tert-butyl group often forces the piperidine ring into a specific chair conformation, orienting the C4-substituent optimally for deep binding pocket engagement (e.g., within the hCA active site or Akt kinase domain)[2][3].

Pathway Drug Functionalized 1-t-Bu-Piperidine (Lead Compound) Target Target Protein (e.g., hCA or Akt) Drug->Target Active Site Binding Complex Drug-Target Complex (Steric Shielding by N-t-Bu) Target->Complex Effect Downstream Inhibition (Therapeutic Efficacy) Complex->Effect Signal/Enzyme Blockade

Caption: Target engagement model of functionalized 1-tert-butylpiperidines.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in 1-tert-butylpiperidine-4-carboxylic acid hydrochloride Synthesis

Welcome to the Technical Support Center for the synthesis of 1-tert-butylpiperidine-4-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1-tert-butylpiperidine-4-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during this synthesis. By understanding the underlying chemical principles of each step, you can effectively troubleshoot low yields, minimize impurities, and optimize your reaction conditions.

This guide is structured as a series of frequently asked questions (FAQs) and detailed troubleshooting protocols. We will focus on a common and practical synthetic route: the one-pot reductive amination of piperidine-4-carboxylic acid with acetone, followed by hydrochloride salt formation.

I. Overview of the Synthetic Pathway

The synthesis of 1-tert-butylpiperidine-4-carboxylic acid hydrochloride is typically achieved through a two-step process. First, the secondary amine of piperidine-4-carboxylic acid (also known as isonipecotic acid) is alkylated with a tert-butyl group. A highly effective method for this is reductive amination using acetone in the presence of a selective reducing agent. The resulting free base is then converted to its hydrochloride salt to improve stability and handling.

Synthesis_Pathway Piperidine-4-carboxylic_acid Piperidine-4-carboxylic acid Intermediate Iminium Intermediate Piperidine-4-carboxylic_acid->Intermediate + Acetone Acetone Acetone Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Product_Free_Base 1-tert-butylpiperidine- 4-carboxylic acid Intermediate->Product_Free_Base + Reducing Agent Final_Product 1-tert-butylpiperidine-4-carboxylic acid hydrochloride Product_Free_Base->Final_Product + HCl HCl HCl

Caption: General synthetic workflow for 1-tert-butylpiperidine-4-carboxylic acid hydrochloride.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis. Each question is followed by a detailed explanation of the underlying causes and actionable solutions.

Reductive Amination Stage

Question 1: My reaction yield is very low, and I have a significant amount of unreacted piperidine-4-carboxylic acid. What's going wrong?

Answer: Low conversion in a reductive amination reaction often points to inefficient formation of the iminium ion intermediate or issues with the reducing agent.[1]

  • Causality 1: Suboptimal pH. The initial condensation of the amine with acetone to form the iminium ion is a pH-sensitive equilibrium.

    • Too Acidic (pH < 4): The piperidine nitrogen becomes protonated, rendering it non-nucleophilic and halting the initial attack on the acetone carbonyl.

    • Too Basic (pH > 7): There is insufficient acid to catalyze the dehydration of the hemiaminal intermediate to the iminium ion.

    • Solution: The optimal pH for most reductive aminations is mildly acidic, typically between 4 and 6.[1] You can add a catalytic amount of a weak acid, such as acetic acid (typically 0.1-1.0 equivalents), to maintain the pH in this range.[1]

  • Causality 2: Inappropriate or Inactive Reducing Agent. The choice and condition of your reducing agent are critical.

    • Problem: Using a strong, non-selective reducing agent like sodium borohydride (NaBH₄) in a one-pot reaction can lead to the premature reduction of acetone to isopropanol before it can react with the amine.[1]

    • Solution: Employ a milder, more selective reducing agent that preferentially reduces the iminium ion over the carbonyl group. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for one-pot reductive aminations due to its selectivity and non-toxic nature.[1][2] Ensure your NaBH(OAc)₃ is fresh and has been stored under anhydrous conditions, as it is moisture-sensitive.

  • Causality 3: Steric Hindrance. The introduction of a bulky tert-butyl group is sterically demanding.

    • Problem: The formation of the iminium ion from a secondary amine and a ketone (acetone) is inherently slower than with a primary amine or an aldehyde due to steric hindrance.

    • Solution: Increase the reaction time and consider gentle heating (e.g., to 40-50 °C) to overcome the activation energy barrier. However, be cautious, as excessive heat can promote side reactions.

Question 2: I'm observing a significant byproduct with a mass corresponding to isopropanol. How can I prevent this?

Answer: The formation of isopropanol indicates that your reducing agent is reducing the acetone starting material. This is a common issue when using less selective reducing agents.

Side_Reaction_1 Acetone Acetone Isopropanol Isopropanol (Byproduct) Acetone->Isopropanol Undesired Reduction Desired_Pathway Desired Reaction with Piperidine-4-carboxylic acid Acetone->Desired_Pathway Reducing_Agent Non-selective Reducing Agent (e.g., NaBH₄)

Caption: Undesired reduction of acetone leading to byproduct formation.

  • Primary Cause: Use of a strong reducing agent like sodium borohydride (NaBH₄) in a one-pot setup.

  • Solution:

    • Switch to a Selective Reducing Agent: The most effective solution is to use sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), as they are selective for the iminium ion.[1]

    • Adopt a Two-Step Procedure: If you must use NaBH₄, you can perform the reaction in two steps. First, form the iminium ion by stirring the piperidine-4-carboxylic acid and acetone together (potentially with a dehydrating agent like molecular sieves) in a suitable solvent like methanol. Once imine formation is complete (as monitored by TLC or NMR), cool the reaction and then slowly add the NaBH₄.[1]

Question 3: My product is contaminated with a species that appears to be a di-alkylated or quaternary ammonium salt. Why is this happening?

Answer: While less common in reductive amination compared to direct alkylation with halides, over-alkylation can still occur if the newly formed tertiary amine reacts further. However, in this specific synthesis, the formation of a quaternary salt from the tertiary amine product and another molecule of "tert-butyl" source is highly unlikely due to the nature of the reactants. It is more probable that you are observing an impurity from your starting materials or a different side reaction. Direct alkylation with tert-butyl halides, on the other hand, is notorious for producing quaternary salts.

Hydrochloride Salt Formation and Isolation Stage

Question 4: I have a good yield of the free base according to NMR, but I'm losing a lot of product during the hydrochloride salt formation and isolation. What are the common pitfalls?

Answer: Low recovery at this stage is typically due to the solubility of the hydrochloride salt in the chosen solvent system or incomplete precipitation.

  • Causality 1: High Solubility in the Reaction Solvent. 1-tert-butylpiperidine-4-carboxylic acid hydrochloride has some solubility in polar organic solvents and water.

    • Problem: If you add aqueous HCl and then try to extract the product, or if you use a solvent in which the salt is soluble (like methanol or ethanol) and don't use a suitable anti-solvent, you will have low isolated yields.

    • Solution:

      • Gaseous HCl or HCl in an Anhydrous Solvent: Dissolve the crude free base in a non-polar, anhydrous solvent where the free base is soluble but the hydrochloride salt is not (e.g., diethyl ether, dichloromethane, or ethyl acetate). Then, bubble anhydrous HCl gas through the solution or add a solution of HCl in an organic solvent (like 4M HCl in dioxane).[3] The hydrochloride salt should precipitate out.

      • Precipitation with an Anti-Solvent: If you use a solvent like isopropanol to dissolve the free base and add concentrated HCl, you may need to add a large excess of a non-polar anti-solvent like diethyl ether or hexane to induce precipitation.[4]

  • Causality 2: Incomplete Precipitation. The zwitterionic nature of the starting material and product can complicate precipitation.

    • Problem: The product might remain as a supersaturated solution or an oil.

    • Solution:

      • Cooling: After adding HCl, cool the mixture in an ice bath to reduce the solubility of the salt.

      • Scratching: Use a glass rod to scratch the inside of the flask to provide nucleation sites for crystallization.

      • Trituration: If an oil forms, attempt to solidify it by adding a non-polar solvent (like hexane) and stirring vigorously (trituration).

  • Causality 3: Water Content. The presence of water can significantly increase the solubility of the hydrochloride salt.

    • Problem: Using aqueous HCl can lead to a solution rather than a precipitate, especially if the volume is large.

    • Solution: Use anhydrous methods for salt formation as described above. If you must use aqueous HCl, use the most concentrated form available and the minimum volume necessary. Then, focus on removing water, perhaps by azeotropic distillation with toluene before attempting precipitation with an anti-solvent.

III. Detailed Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis and troubleshooting procedures.

Protocol 1: One-Pot Reductive Amination

This protocol outlines the recommended one-pot synthesis of 1-tert-butylpiperidine-4-carboxylic acid.

  • Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), add piperidine-4-carboxylic acid (1.0 equiv.).

  • Solvent Addition: Add an appropriate anhydrous solvent such as 1,2-dichloroethane (DCE) or methanol (approx. 0.1-0.5 M concentration).

  • Reagent Addition: Add acetone (1.5-2.0 equiv.) to the suspension. If using a non-protic solvent like DCE, add acetic acid (1.0 equiv.).

  • Reaction Initiation: Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.

  • Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) portion-wise to the stirred solution. The reaction may be mildly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the consumption of the starting material by TLC or LC-MS.

  • Work-up:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

    • If using DCE, separate the organic layer. Extract the aqueous layer with dichloromethane (3x).

    • If using methanol, remove the solvent under reduced pressure. Add water to the residue and adjust the pH to ~9-10 with NaOH. Extract with an organic solvent like ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1-tert-butylpiperidine-4-carboxylic acid as a solid or oil.

Protocol 2: Hydrochloride Salt Formation and Purification
  • Dissolution: Dissolve the crude free base from Protocol 1 in a minimal amount of a suitable organic solvent (e.g., isopropanol, diethyl ether, or ethyl acetate).

  • Acidification:

    • Method A (Anhydrous): Cool the solution in an ice bath and slowly bubble anhydrous HCl gas through it, or add a solution of 4M HCl in dioxane dropwise until the solution is acidic (test with pH paper on a withdrawn, quenched aliquot) and a precipitate forms.

    • Method B (Aqueous): Cool the solution in an ice bath and add concentrated aqueous HCl dropwise.

  • Precipitation/Crystallization:

    • Stir the mixture at 0 °C for 1-2 hours to maximize precipitation.

    • If no solid forms, add a non-polar anti-solvent (e.g., cold diethyl ether or hexane) until the solution becomes cloudy and a precipitate forms.

  • Isolation: Collect the white solid by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold diethyl ether or hexane to remove any soluble impurities.

  • Drying: Dry the product under vacuum to obtain pure 1-tert-butylpiperidine-4-carboxylic acid hydrochloride.

IV. Data Summary and Visualization

Reagent and Solvent Selection

The choice of reagents and solvents is critical for a successful reaction. The table below summarizes the key considerations.

ParameterRecommendedRationale & Pitfalls
Starting Material Piperidine-4-carboxylic acidEnsure it is dry. The presence of a free carboxylic acid can complicate pH adjustments, making the addition of acetic acid beneficial.
Carbonyl Source AcetoneUse a slight excess (1.5-2.0 equiv.) to drive the equilibrium towards iminium formation.
Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)₃)Highly selective for iminium ions, ideal for one-pot reactions.[1][5] Avoid NaBH₄ in one-pot setups to prevent acetone reduction.[1]
Solvent 1,2-Dichloroethane (DCE), MethanolDCE is a common aprotic solvent for this reaction.[5] Methanol, a protic solvent, can accelerate imine formation.[1] Ensure all solvents are anhydrous.
Acid Catalyst Acetic Acid (optional)Helps maintain the optimal pH range (4-6) for iminium ion formation, especially in aprotic solvents.[1]
HCl Source HCl in dioxane or Anhydrous HCl gasMinimizes water content, which improves precipitation and yield of the final hydrochloride salt.[3]
Troubleshooting Workflow

The following diagram provides a logical workflow for troubleshooting low yield issues.

Troubleshooting_Workflow start Low Yield of Final Product check_stage At which stage is the yield loss? start->check_stage reductive_amination Reductive Amination check_stage->reductive_amination Step 1 salt_formation Salt Formation / Isolation check_stage->salt_formation Step 2 check_conversion Incomplete conversion of starting material? reductive_amination->check_conversion check_precipitation Product remains in solution or oils out? salt_formation->check_precipitation check_byproduct Acetone reduction byproduct observed? check_conversion->check_byproduct No solution_ph Optimize pH (4-6) with acetic acid check_conversion->solution_ph Yes solution_selective_reagent Switch to NaBH(OAc)₃ or use a two-step method check_byproduct->solution_selective_reagent Yes solution_reagent Check activity of NaBH(OAc)₃ Use fresh, anhydrous reagent solution_ph->solution_reagent If pH is optimal solution_conditions Increase reaction time/temp to overcome steric hindrance solution_reagent->solution_conditions If reagent is active solution_anhydrous Use anhydrous HCl (gas or in dioxane) check_precipitation->solution_anhydrous Yes solution_antisolvent Add a non-polar anti-solvent (e.g., diethyl ether, hexane) solution_anhydrous->solution_antisolvent If still soluble solution_crystallization Cool to 0°C, scratch flask, or triturate if an oil forms solution_antisolvent->solution_crystallization If still no precipitate

Caption: A decision tree for troubleshooting low yield in the synthesis.

V. References

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. Retrieved from [Link]

  • Fun, H.-K., Arshad, S., Dinesh, S., Vivek, S., & Nagaraja, G. K. (2011). 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2215. [Link]

  • Method for synthesizing 1-tert-butoxycarbonyl-4-acetylpiperidine. (2012). CN102351780A.

  • Hammarström, L. G. J., Fu, Y., Vail, S., Hammer, R. P., & McLaughlin, M. L. (2002). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Organic Syntheses, 79, 213. [Link]

  • Kharatkar, R. (2015). Synthesis, Characterization and Biological Evaluation of Novel 1-[2-(2-Tert-Butylcarbamoyl-Benzoylamino)-Alkyl Acyl]-Piperidine-4-Carboxylic Acid Methyl Ester. Journal of Pharmaceutical and Scientific Innovation, 4(6), 329-333.

  • Yang, J. W., Pan, S. C., & List, B. (2007). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses, 84, 1. [Link]

  • Sciencemadness Discussion Board. (2006). Isolation of primary amines as HCL salt problem. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Chemical Synthesis with Boc-Isonipecotic Acid: A Comprehensive Guide. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Zhang, Y., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252, 022085. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. PubMed. [Link]

  • ResearchGate. (n.d.). Scheme 1: Synthesis of Isonipecotic acid methyl ester 1 Methyl.... [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Reductive Amination. Retrieved from [Link]

  • Process for Preparation of Piperidine Carboxylic Acid. (2010). US20100305328A1.

  • Mühlemann, C., Hartmann, P., & Obrecht, J.-P. (1998). 4-Ketopipecolic acid hydrochloride. Organic Syntheses, 75, 1. [Link]

Sources

Optimization

Technical Support Center: Optimizing 1-tert-Butylpiperidine-4-Carboxylic Acid Hydrochloride Coupling

Welcome to the Application Science Support Center. As researchers transition from theoretical design to benchtop execution, amide coupling remains one of the most fundamentally critical, yet deceptively complex, transfor...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. As researchers transition from theoretical design to benchtop execution, amide coupling remains one of the most fundamentally critical, yet deceptively complex, transformations in organic synthesis.

Working with 1-tert-butylpiperidine-4-carboxylic acid hydrochloride presents unique mechanistic challenges. The presence of the hydrochloride salt, combined with the steric bulk of the piperidine ring system, requires precise stoichiometric control and strategic reagent selection to prevent stalled reactions and byproduct formation. This guide synthesizes field-proven methodologies to ensure your coupling reactions are efficient, reproducible, and self-validating.

Core Mechanistic Workflow

To achieve high conversion, the reaction must proceed through a strictly ordered sequence: neutralization of the salt, activation of the carboxylate, and finally, nucleophilic attack.

Workflow A 1-tert-butylpiperidine- 4-carboxylic acid HCl B Neutralization (+ 1.0 eq Base) A->B C Activation (+ HATU + Base) B->C D Amine Addition (Nucleophilic Attack) C->D E Target Amide Product D->E

Workflow for coupling 1-tert-butylpiperidine-4-carboxylic acid HCl.
Frequently Asked Questions (FAQs)

Q1: Why is my coupling yield so low when using standard HATU/DIPEA protocols? A1: The most common failure point is improper base stoichiometry. Standard protocols typically call for 1.5–2.0 equivalents of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). However, because your starting material is a hydrochloride salt, the first equivalent of base is entirely consumed neutralizing the HCl counterion[1]. Without this neutralization, the weak base cannot deprotonate the carboxylic acid to form the necessary carboxylate ion[2].

  • Solution: You must add an additional 1.0 equivalent of DIPEA (bringing the total to 3.0 equivalents) to ensure the carboxylate is available to attack the coupling reagent[1][3].

Q2: Should I use HATU, EDC/HOBt, or PyBOP for this specific substrate? A2: For sterically hindered or challenging piperidine carboxylic acids, HATU is widely regarded as the superior choice[4]. The efficacy of HATU is rooted in its 1-hydroxy-7-azabenzotriazole (HOAt) moiety. The nitrogen atom at the 7-position of the azabenzotriazole ring participates in neighboring-group effects, making the resulting OAt-active ester highly electrophilic and leading to faster, more complete couplings[3].

Q3: Is self-coupling (polymerization) a risk with this molecule? A3: Fortunately, no. If a piperidine carboxylic acid has a free secondary N-H, the activated acid can react with the piperidine nitrogen of another molecule, leading to dimers or polymers[4]. Because the nitrogen in your substrate is alkylated with a bulky tert-butyl group, it acts as a tertiary amine and cannot undergo self-coupling.

Troubleshooting Guide

Issue: Formation of Guanidinium Byproducts

  • Causality: Uronium/aminium coupling reagents like HATU and HBTU can react directly with your amine nucleophile if the amine is added before the carboxylic acid is fully activated[4]. This side reaction consumes the amine, forms a stable guanidinium byproduct, and permanently stalls the reaction.

  • Resolution: Implement a strict pre-activation step . Mix the carboxylic acid, HATU, and DIPEA at 0 °C and allow them to stir for 5–10 minutes before introducing the amine[4]. This ensures the HATU is entirely converted into the OAt-active ester.

Issue: Reaction Stalls at 50-60% Conversion

  • Causality: Carbodiimide reagents (like EDC) can be consumed via unproductive pathways, rearranging into inactive N-acylureas before the amine can attack[1][5]. Alternatively, the active ester may hydrolyze if trace moisture is present.

  • Resolution: Dose your coupling reagents. If using EDC/HOBt and the reaction stalls after 24 hours, add a second dose of 1.0 eq EDC and 1.0 eq of base[1]. Additionally, consider switching your solvent from DMF to N-Methyl-2-pyrrolidone (NMP), which has been shown to improve the solubility and conversion rates of stubborn HCl and TFA salts[1].

Quantitative Optimization Matrix

To ensure a self-validating system, compare your current parameters against this optimized stoichiometric matrix:

ParameterStandard AcidHCl Salt AcidMechanistic Rationale
Base (DIPEA) 2.0 eq3.0 – 3.5 eq Extra 1.0 eq required to neutralize the HCl counterion; remaining base deprotonates the acid[1][2].
HATU 1.1 eq1.1 – 1.2 eq Slight excess ensures complete conversion of the carboxylate into the highly reactive OAt-ester[3][4].
Pre-activation Time 1–2 mins5–10 mins Extended time at 0 °C allows full active ester formation, preventing amine guanidinylation[3][4].
Amine Partner 1.0 eq1.1 eq If the amine is also an HCl salt, add an additional 1.0 eq of DIPEA to the reaction mixture[1].
Step-by-Step Experimental Protocol

This protocol utilizes HATU due to its superior kinetics with piperidine derivatives[4]. The procedure is designed to be self-validating; visual and analytical checkpoints are built into the workflow.

1. Preparation & Solvation

  • To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1-tert-butylpiperidine-4-carboxylic acid hydrochloride (1.0 eq).

  • Dissolve the acid in anhydrous DMF or NMP to achieve a concentration of 0.1–0.5 M. Ensure complete dissolution; NMP is highly recommended if the salt proves difficult to solubilize[1].

2. Neutralization & Pre-Activation

  • Cool the solution to 0 °C using an ice bath to control the exothermic activation.

  • Add DIPEA (3.0 eq) dropwise. Checkpoint: The solution should become homogenous as the HCl salt is neutralized.

  • Add HATU (1.1 eq) in one portion[4].

  • Stir the mixture at 0 °C for exactly 5–10 minutes to allow for the complete formation of the activated HOAt ester[4].

3. Nucleophilic Coupling

  • Add the target amine component (1.1 eq) to the reaction mixture. (Note: If your amine is an HCl or TFA salt, add an additional 1.0 eq of DIPEA alongside it[1]).

  • Remove the ice bath, allow the reaction to warm to room temperature, and stir for 2–16 hours.

4. Reaction Monitoring & Workup

  • Monitor the reaction progress by taking small aliquots for LC-MS analysis[5]. Look for the disappearance of the OAt-active ester mass and the appearance of the product mass.

  • Once complete, concentrate the mixture under reduced pressure to remove the bulk of the DMF/NMP.

  • Redissolve the residue in Ethyl Acetate. Wash sequentially with 5% aqueous NaHCO₃ solution (to remove acidic byproducts), water, and brine[4].

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude amide.

References
  • BenchChem. "Application Notes & Protocols: Optimizing HATU Activation Time for Peptide Coupling." BenchChem. Verify Source
  • BenchChem. "Optimizing amide bond formation for piperidine carboxylic acids." BenchChem. Verify Source
  • Growing Science. "Process optimization for acid-amine coupling: a catalytic approach." Growing Science. Verify Source
  • BenchChem. "Technical Support Center: Optimizing a Hypothetical Amide Coupling Reaction." BenchChem. Verify Source
  • National Institutes of Health (NIH). "Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study." PMC. Verify Source
  • Thieme Connect. "Non-Classical Amide Bond Formation: Transamidation and Amidation of Activated Amides and Esters." Chemical Reviews. Verify Source

Sources

Troubleshooting

Technical Support Center: Troubleshooting Solubility of 1-tert-Butylpiperidine-4-carboxylic Acid Hydrochloride in DCM

Welcome to the Advanced Application Support Center. This guide is designed for synthetic chemists and drug development professionals encountering solubility bottlenecks with highly polar amino acid derivatives.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. This guide is designed for synthetic chemists and drug development professionals encountering solubility bottlenecks with highly polar amino acid derivatives. Here, we address the specific mechanistic challenges of solubilizing 1-tert-butylpiperidine-4-carboxylic acid hydrochloride in dichloromethane (DCM) and provide field-proven, self-validating protocols to overcome them.

Diagnostic Overview: The Causality of Insolubility

1-tert-butylpiperidine-4-carboxylic acid hydrochloride is a highly polar building block. Its insolubility in DCM stems from a fundamental mismatch between the molecule's ionic lattice and the solvent's physical properties.

When you attempt to dissolve this compound in pure DCM (a solvent with a low dielectric constant, ϵ≈9.1 ) [4], the solvent cannot overcome the strong intermolecular electrostatic forces of the hydrochloride salt. Furthermore, simply adding a standard organic base like N,N-Diisopropylethylamine (DIPEA) to neutralize the HCl often fails to produce a clear solution. Because the carboxylic acid ( pKa​≈4−5 ) is more acidic than the protonated tertiary amine ( pKa​≈9−10 ), neutralization yields a zwitterion . This zwitterion forms a tight, hydrogen-bonded network that remains insoluble in low-polarity environments.

To achieve complete solvation, you must either disrupt the zwitterionic network using a high-dielectric co-solvent or covalently mask the polarity using transient silylation.

Troubleshooting FAQs

Q1: Why does my compound remain an opaque suspension in DCM even after prolonged stirring and sonication? A: Mechanical disruption (sonication) cannot overcome thermodynamic insolubility. The compound exists as a crystalline ionic lattice. DCM lacks the hydrogen-bond accepting capacity and dielectric constant required to solvate the cation-anion pairs or the resulting zwitterion.

Q2: I am performing a standard amide coupling (e.g., using HATU or EDC). How can I rapidly solubilize this building block? A: The industry standard is to use a polar aprotic co-solvent. Adding 10–20% N,N-Dimethylformamide (DMF) to your DCM, followed by 1.5–2.0 equivalents of DIPEA, will rapidly solubilize the compound [1]. The DIPEA neutralizes the HCl, and the DMF ( ϵ≈36.7 ) solvates the resulting zwitterion, making it fully available for the coupling reagent.

Q3: My downstream chemistry (e.g., specific acyl chloride formations) is strictly incompatible with DMF. How do I solubilize it in 100% DCM? A: You must utilize transient silylation . By adding N,O-Bis(trimethylsilyl)acetamide (BSA) to the suspension, the carboxylic acid is converted into a highly lipophilic trimethylsilyl (TMS) ester[2]. This completely destroys the zwitterionic character, rendering the molecule highly soluble in 100% DCM [3]. The TMS group is easily removed during standard aqueous workup.

Solubilization Workflows & Mechanistic Pathways

G Start 1-tert-Butylpiperidine-4-carboxylic acid HCl in DCM (Insoluble Suspension) Q1 Is DMF Co-solvent Permitted? Start->Q1 PathA Protocol A: Add DIPEA + 10% DMF Q1->PathA  Yes PathB Protocol B: Add BSA (Transient Silylation) Q1->PathB  No EndA Soluble Zwitterion Ready for Coupling PathA->EndA EndB Soluble TMS Ester in 100% DCM PathB->EndB

Fig 1. Decision matrix for solubilizing amino acid hydrochlorides based on solvent constraints.

G N1 Ionic Lattice (HCl Salt) N2 Addition of BSA (Silylating Agent) N1->N2 N3 Carboxylate Masking (TMS Ester Formation) N2->N3 N4 Lipophilic Monomer (Fully Soluble in DCM) N3->N4

Fig 2. Mechanistic pathway of transient silylation disrupting the zwitterionic ionic lattice.

Quantitative Solubility Profiles

The following table summarizes the expected physical state of 1-tert-butylpiperidine-4-carboxylic acid hydrochloride under various solvent conditions at 25 °C.

Solvent SystemAdditiveActive Species FormedDielectric Constant ( ϵ )Visual Solubility Status
100% DCMNoneHCl Salt~9.1Opaque Suspension (Insoluble)
100% DCMDIPEA (1.5 eq)Zwitterion~9.1Cloudy Suspension (Poor)
90% DCM / 10% DMFDIPEA (1.5 eq)Zwitterion~11.8 (Mixed)Clear Homogeneous Solution
100% DCMBSA (2.0 eq)TMS Ester~9.1Clear Homogeneous Solution

Step-by-Step Methodologies

Protocol A: The Co-Solvent & Base Neutralization Method

Best for: Standard peptide couplings (HATU, EDC/HOBt, PyBOP) where DMF is tolerated.

Causality: DIPEA neutralizes the highly crystalline HCl salt into soluble DIPEA·HCl. The addition of DMF provides the necessary hydrogen-bond accepting environment to solvate the resulting zwitterion [1].

  • Suspension: Weigh 1.0 equivalent of 1-tert-butylpiperidine-4-carboxylic acid hydrochloride into a dry reaction flask. Add anhydrous DCM to achieve a concentration of ~0.1 M. The mixture will be a white suspension.

  • Co-solvent Addition: Add anhydrous DMF to the stirring suspension until the solvent ratio is 9:1 (DCM:DMF).

  • Neutralization: Dropwise, add 1.5 to 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

  • Validation Endpoint: Stir for 5 minutes at room temperature. The suspension will transition into a completely clear, homogeneous solution. The compound is now ready for the addition of your coupling reagent and amine partner.

Protocol B: Transient Silylation via BSA

Best for: Moisture-sensitive reactions, acid chloride formations, or workflows strictly requiring 100% DCM.

Causality: N,O-Bis(trimethylsilyl)acetamide (BSA) acts as a powerful silylating agent [5]. It reacts with the carboxylic acid to form a TMS ester, eliminating the molecule's zwitterionic dipole and replacing it with a highly lipophilic moiety, ensuring absolute solubility in non-polar solvents [2, 3].

  • Suspension: Weigh 1.0 equivalent of 1-tert-butylpiperidine-4-carboxylic acid hydrochloride into a flame-dried reaction flask flushed with inert gas (Argon/N2).

  • Solvent Addition: Add anhydrous DCM to achieve a concentration of ~0.1 M.

  • Silylation: Add 2.0 to 2.5 equivalents of N,O-Bis(trimethylsilyl)acetamide (BSA) via syringe. (Note: BSA is moisture sensitive; handle under inert atmosphere) [5].

  • Validation Endpoint: Stir vigorously at room temperature. Within 30 to 60 minutes, the opaque suspension will clear entirely as the lipophilic TMS ester forms.

  • Downstream Processing: Proceed immediately with your reaction (e.g., adding oxalyl chloride or an NHS ester). The TMS group will spontaneously hydrolyze back to the free carboxylic acid during your standard aqueous workup, leaving no trace in the final product.

References

  • Peptide synthesis: ball-milling, in solution, or on solid support, what is the best strategy? Beilstein Journal of Organic Chemistry (NIH).
  • Bis(trimethylsilyl)acetamide/N-hydroxysuccinimide ester (BSA/NHS) as coupling agents for dipeptide synthesis. Chinese Chemical Letters.
  • Peptide Bond Formation Between Unprotected Amino Acids: Convergent Synthesis of Oligopeptides. Journal of the American Chemical Society (ACS Publications).
  • Dichloromethane. Wikipedia.
  • Product Information - 15269 N,O-Bis(trimethylsilyl)acetamide. Sigma-Aldrich.
Optimization

Technical Support Center: Chromatography Purification of 1-tert-butylpiperidine-4-carboxylic acid Hydrochloride Mixtures

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the purification of 1-tert-butylpiperidine-4-carboxylic acid hydrochloride. Given its...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the purification of 1-tert-butylpiperidine-4-carboxylic acid hydrochloride. Given its zwitterionic potential and high polarity, this compound presents unique purification hurdles that standard chromatographic methods may fail to overcome. This document offers a structured approach to method development, troubleshooting, and optimization, grounded in established scientific principles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common issues and foundational questions encountered during the purification of 1-tert-butylpiperidine-4-carboxylic acid hydrochloride.

Q1: Why is my compound showing poor or no retention on a standard reversed-phase (C18) column?

A1: 1-tert-butylpiperidine-4-carboxylic acid hydrochloride is a highly polar and ionic compound. In reversed-phase (RP) chromatography, separation is driven by hydrophobic interactions between the analyte and the non-polar stationary phase. Highly polar compounds, like yours, have a strong affinity for the polar mobile phase and minimal interaction with the C18 stationary phase, causing them to elute very early, often with the solvent front.[1][2] This lack of retention prevents effective separation from other polar impurities.

Q2: What is the most suitable chromatography technique for this compound?

A2: Hydrophilic Interaction Liquid Chromatography (HILIC) is often the most effective technique for separating highly polar compounds that are poorly retained in reversed-phase.[1][3][4] HILIC utilizes a polar stationary phase (e.g., bare silica, aminopropyl, or zwitterionic phases) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of an aqueous buffer.[4][5] Other viable, though sometimes more complex, options include ion-exchange chromatography (IEX) and mixed-mode chromatography.[6][7]

Q3: My chromatogram shows significant peak tailing. What causes this and how can I fix it?

A3: Peak tailing for a basic compound like this piperidine derivative is frequently caused by secondary interactions with acidic residual silanol groups on silica-based stationary phases.[8][9] The positively charged piperidine nitrogen interacts strongly with ionized, negatively charged silanols, leading to a non-ideal elution profile.

Here are several strategies to improve peak shape:

  • Lower the Mobile Phase pH: Operating at a low pH (e.g., pH 2.5-3) using an acidic modifier like formic acid or phosphoric acid keeps the silanol groups fully protonated and neutral, minimizing unwanted ionic interactions.[8][10][11]

  • Add a Competing Base: Incorporating a small amount of a competing base, such as triethylamine (TEA), into the mobile phase can saturate the active silanol sites, reducing their availability to interact with your analyte.[10]

  • Use a High-Purity Column: Modern HPLC columns made from high-purity silica with advanced end-capping have a lower concentration of accessible silanol groups, which naturally leads to better peak shapes for basic compounds.[11]

Q4: What is a good starting point for developing a HILIC method?

A4: For HILIC, a good starting point involves a polar stationary phase and a mobile phase gradient that moves from high organic to higher aqueous content.

  • Stationary Phase: Bare silica is a common and effective choice.[3] Alternatively, aminopropyl or zwitterionic phases can offer different selectivity.[1][2] Zwitterionic phases are particularly interesting as they contain both positive and negative charges, which can enhance selectivity for zwitterionic analytes.[6][12]

  • Mobile Phase: Start with a high concentration of acetonitrile (e.g., 95%) and a small amount of an aqueous buffer (e.g., 5% of 10-20 mM ammonium formate or ammonium acetate). The gradient would then involve increasing the percentage of the aqueous buffer to elute the polar compounds.[1]

Q5: The UV-Vis response for my compound is very weak. How can I improve detection?

A5: The 1-tert-butylpiperidine-4-carboxylic acid structure lacks a strong chromophore for high-wavelength UV detection. The carboxyl group provides some absorbance at low wavelengths (around 200-210 nm).[13] However, detecting at these wavelengths can lead to high background noise. If sensitivity is an issue, consider alternative detection methods such as an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or Mass Spectrometry (MS), which do not rely on a chromophore. Derivatization to attach a UV-active group is another strategy, though it adds complexity to the sample preparation.[14]

Section 2: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common problems encountered during the purification process.

Problem Potential Cause(s) Recommended Solutions & Explanations
Severe Peak Tailing or Splitting 1. Secondary Silanol Interactions: The basic piperidine nitrogen is interacting with acidic silanol groups on the silica support.[8][9] 2. Column Overload: Injecting too much sample mass can saturate the stationary phase.[9][15] 3. Inappropriate Sample Solvent: Dissolving the sample in a solvent much stronger than the initial mobile phase can cause peak distortion.[15][16]1. Mobile Phase Modification: Lower the mobile phase pH to < 3 with formic or trifluoroacetic acid to neutralize silanols.[10][11] Alternatively, add a competing base like triethylamine (~0.1%) to block active sites. 2. Reduce Load: Decrease the injection volume or the concentration of the sample.[15] 3. Solvent Matching: Dissolve the sample in the initial mobile phase or a weaker solvent whenever possible.
Irreproducible Retention Times 1. Insufficient Column Equilibration (HILIC): HILIC stationary phases require a longer time to equilibrate the aqueous layer on their surface.[14] 2. Mobile Phase Inconsistency: Small variations in the water content of the organic solvent can significantly alter retention in HILIC.[17] 3. Temperature Fluctuations: Column temperature affects mobile phase viscosity and interaction kinetics.[18]1. Increase Equilibration Time: Equilibrate the HILIC column with at least 10-20 column volumes of the initial mobile phase before each injection. 2. Consistent Mobile Phase Prep: Prepare fresh mobile phase for each run. Use high-purity solvents and measure components accurately. 3. Use a Column Oven: Maintain a constant and stable column temperature to ensure reproducibility.[18]
Low Product Recovery 1. Irreversible Adsorption: The compound may be strongly and irreversibly binding to active sites on the column. 2. Product Precipitation: The compound may precipitate in the fraction collector if the collected solvent is not a good solvent for the purified salt form. 3. Product Loss During Workup: The compound's polarity can lead to losses during liquid-liquid extractions if the pH is not optimized.1. Mobile Phase Additives: As with peak tailing, adding a competing amine can improve recovery by preventing strong adsorption.[19] 2. Solvent Modification: If using a volatile buffer (e.g., ammonium formate), consider if the final isolated form will be soluble. It may be necessary to perform a solvent exchange or pH adjustment post-purification. 3. Optimize Extraction pH: Carefully adjust the pH of the aqueous layer during workup to ensure the compound is in its least soluble form for efficient extraction into an organic layer.
High System Backpressure 1. Column Frit Blockage: Particulate matter from the sample or mobile phase has blocked the inlet frit. 2. Buffer Precipitation: The buffer used (especially phosphate buffers) can precipitate in high concentrations of organic solvent.[10] 3. Column Contamination: Strongly adsorbed impurities from previous runs have built up on the column head.1. Filter Sample/Mobile Phase: Filter all samples and mobile phases through a 0.22 or 0.45 µm filter.[9] Install a guard column to protect the analytical column.[17] 2. Check Buffer Solubility: Ensure the selected buffer is soluble across the entire gradient range. Ammonium formate or acetate are generally more compatible with high organic content than phosphate buffers. 3. Column Washing: Develop a robust column washing procedure to run between samples or at the end of a sequence to remove contaminants. If necessary, reverse flush the column (check manufacturer's instructions first).[18]

Section 3: Experimental Protocols & Methodologies

Protocol 1: HILIC Purification Experimental Workflow

This protocol outlines a typical workflow for purifying 1-tert-butylpiperidine-4-carboxylic acid hydrochloride using HILIC.

  • Column Selection: Choose a HILIC stationary phase. A bare silica column is a robust starting point.

    • Example: Silica-based column, 5 µm particle size, 4.6 x 150 mm.

  • Mobile Phase Preparation:

    • Solvent A (Aqueous): 10 mM Ammonium Formate in Water, adjust pH to 3.0 with Formic Acid.

    • Solvent B (Organic): Acetonitrile.

  • Sample Preparation: Dissolve the crude mixture in a solvent with a composition similar to or weaker than the initial mobile phase (e.g., 90:10 Acetonitrile:Water). Ensure the sample is fully dissolved and filter through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Equilibrate the column with 95% B for at least 15 column volumes.

    • Inject the sample.

    • Run a linear gradient as detailed in the table below.

    • Include a post-run flush with a mid-range solvent composition and re-equilibration at initial conditions.

Time (min)Flow Rate (mL/min)% Solvent A (Aqueous)% Solvent B (Organic)
0.01.0595
15.01.04060
17.01.04060
17.11.0595
25.01.0595
Visualization of Troubleshooting Workflow

The following diagram illustrates a decision-making process for selecting a purification method and troubleshooting common issues.

Chromatography_Troubleshooting cluster_start Method Selection cluster_troubleshoot Optimization & Troubleshooting cluster_end Finalization start Start with Crude Mixture of 1-tert-butylpiperidine-4-carboxylic acid HCl rp_check Attempt Reversed-Phase (C18)? start->rp_check hilic Select HILIC Method rp_check->hilic No (Poor Retention Expected) iex Consider Ion-Exchange (IEX) or Mixed-Mode rp_check->iex Alternative run_method Run Initial Method (e.g., HILIC) hilic->run_method iex->run_method peak_shape Acceptable Peak Shape? run_method->peak_shape retention Good Retention & Resolution? peak_shape->retention Yes adjust_ph Adjust Mobile Phase pH (e.g., pH 3 with Formic Acid) peak_shape->adjust_ph No (Tailing) recovery Good Recovery? retention->recovery Yes optimize_gradient Optimize Gradient Slope & Solvent Composition retention->optimize_gradient No check_loading Reduce Sample Load recovery->check_loading No success Successful Purification recovery->success Yes add_modifier Add Competing Base (e.g., 0.1% TEA) adjust_ph->add_modifier Still Tailing add_modifier->run_method optimize_gradient->run_method check_loading->run_method

Caption: Decision workflow for purification method selection and troubleshooting.

References

  • HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. (2019, August 14). Biotage.
  • Why HILIC is what your polar compounds need for purific
  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex.
  • Modern HPLC Strategies That Improve Retention and Peak Shape for Basic Analytes. (2024, August 16). LCGC.
  • HILIC – The Rising Star of Polar Chromatography. (2024, April 22). Element Lab Solutions.
  • Evolution of zwitterionic ion-exchangers used in liquid chromatography.
  • Hydrophilic interaction liquid chromatography (HILIC)
  • Very polar compound purification using aqueous normal-phase flash column chrom
  • Separation of 4-Phenyl-1-(p-tolylsulphonyl)piperidine-4-carboxylic acid on Newcrom R1 HPLC column. SIELC Technologies.
  • Zwitterionic ion-exchangers in ion chromatography: A review of recent developments. (2009, October 12). Analytica Chimica Acta.
  • How to avoid the tailing problem of basic compounds in HPLC analysis? uHPLCs.
  • 1-(tert-Butyl)piperidine-4-carboxylic Acid Hydrochloride: A Reliable Chemical Compound. BOC Sciences.
  • Zwitterionic Separation Materials for Liquid Chromatography and Capillary Electrophoresis. Diva-portal.org.
  • Peptide Analysis: Zwitterionic Chiral Ion-Exchangers as Complementary Option to HILIC and to Reversed-Phase Chromatography. (2020, November 12).
  • Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. (2025, June 18).
  • Peak Tailing in HPLC. Element Lab Solutions.
  • (PDF) Zwitterionic Ion-Exchangers in Liquid Chromatography.
  • HPLC Troubleshooting Guide. Restek.
  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025, May 23). PharmaCores.
  • N-(4-aminophenyl)
  • Successful HPLC Operation – A Troubleshooting Guide. ThermoFisher.
  • Diagnosing HPLC Chromatography Problems & Troubleshooting. Shimadzu Scientific Instruments.
  • HPLC Troubleshooting Guide. SCION Instruments.
  • Technical Support Center: Purification of 1-(4-Aminophenyl)piperidine-4-carboxamide. Benchchem.

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance with 1-tert-butylpiperidine-4-carboxylic acid hydrochloride

Welcome to our dedicated technical support guide for researchers, chemists, and pharmaceutical professionals working with 1-tert-butylpiperidine-4-carboxylic acid hydrochloride. This document provides in-depth troublesho...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide for researchers, chemists, and pharmaceutical professionals working with 1-tert-butylpiperidine-4-carboxylic acid hydrochloride. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the common challenges posed by the steric bulk of the tert-butyl group in this reagent. Our goal is to equip you with the knowledge to optimize your reaction conditions and achieve your desired synthetic outcomes.

The tert-butyl group, while offering advantages like increased metabolic stability in drug candidates, presents a significant challenge in synthetic chemistry due to its large size.[1] This steric hindrance can impede the approach of nucleophiles and other reagents to the reactive centers of the molecule, leading to slow reaction rates, low yields, or even complete reaction failure.[1][2] This guide is structured to help you navigate these challenges effectively.

Troubleshooting Guide: Common Synthetic Transformations

The bulky tert-butyl group on the piperidine nitrogen significantly influences the reactivity of the carboxylic acid at the 4-position. Here, we address common issues encountered in key synthetic transformations.

Issue 1: Low Yields in Amide Bond Formation

Amide coupling is one of the most common reactions where the steric hindrance of the tert-butyl group becomes a major obstacle. The bulky substituent can shield the carboxylic acid from the approaching amine, making the formation of the tetrahedral intermediate difficult.

Common Observation: Standard coupling conditions (e.g., DCC/DMAP, HATU) result in low to no yield of the desired amide.[3]

Root Cause: The steric bulk of the tert-butyl group hinders the approach of the amine to the activated carboxylic acid intermediate. This increases the activation energy of the reaction.

Solutions & Protocols

1. Choice of Coupling Reagent:

For sterically hindered substrates, more reactive coupling reagents are often necessary to overcome the high activation energy barrier.

Coupling ReagentRationaleTypical Conditions
HATU/HOAt Forms a highly reactive acylpyridinium intermediate, which is more susceptible to nucleophilic attack by hindered amines.1.2 eq HATU, 1.2 eq HOAt, 2-3 eq DIPEA in DMF, 0°C to RT.
COMU Similar to HATU but often shows enhanced reactivity and easier workup.1.2 eq COMU, 2-3 eq DIPEA in DMF, 0°C to RT.
T3P® (Propylphosphonic Anhydride) A powerful water scavenger and activating agent that drives the reaction to completion.1.5 eq T3P® (50% in EtOAc), 3-4 eq Pyridine or DIPEA in EtOAc or DCM, RT to 50°C.
Acyl Fluorides (in situ) Acyl fluorides are highly reactive acylating agents. A protocol using in situ formation has been shown to be effective for sterically hindered substrates.[4]Treatment of the carboxylic acid with a fluorinating agent like Cyanuric Fluoride, followed by addition of the amine.[4]

2. Reaction Conditions:

  • Increased Temperature: Heating the reaction can provide the necessary energy to overcome the steric barrier.[3][5] Microwave irradiation can be particularly effective in accelerating these sluggish reactions.[2]

  • Prolonged Reaction Time: Sterically hindered reactions are often slow.[3][5] Monitor the reaction by LC-MS and allow for extended reaction times (24-72 hours) if necessary.[3]

Issue 2: Difficulties in Esterification

Similar to amide coupling, the formation of esters from 1-tert-butylpiperidine-4-carboxylic acid can be challenging, especially with bulky alcohols.

Common Observation: Fischer esterification (acid catalysis) is often ineffective, and standard coupling methods give poor yields.

Root Cause: The tert-butyl group impedes the approach of the alcohol nucleophile.

Solutions & Protocols

1. Steglich Esterification:

This classic method utilizes DCC (dicyclohexylcarbodiimide) and a catalytic amount of DMAP (4-dimethylaminopyridine) and is particularly effective for sterically demanding esters.[6][7]

  • Protocol: To a solution of 1-tert-butylpiperidine-4-carboxylic acid hydrochloride (1.0 eq), the alcohol (1.2 eq), and DMAP (0.1-0.3 eq) in anhydrous DCM at 0°C, add DCC (1.1 eq). Stir at 0°C for 30 minutes and then at room temperature until completion. The dicyclohexylurea (DCU) byproduct precipitates and can be removed by filtration.[6]

2. Yamaguchi Esterification:

This method is well-suited for the synthesis of highly hindered esters. It involves the formation of a mixed anhydride with 2,4,6-trichlorobenzoyl chloride.

  • Protocol:

    • React 1-tert-butylpiperidine-4-carboxylic acid hydrochloride with 2,4,6-trichlorobenzoyl chloride in the presence of a tertiary amine base (e.g., triethylamine) to form the mixed anhydride.

    • In a separate flask, treat the sterically hindered alcohol with DMAP.

    • Add the solution of the mixed anhydride to the alcohol/DMAP mixture.

3. Use of More Reactive Electrophiles:

If direct esterification is unsuccessful, converting the carboxylic acid to a more reactive derivative like an acyl chloride can be beneficial.

  • Protocol:

    • Treat the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the acyl chloride.

    • React the resulting acyl chloride with the desired alcohol in the presence of a non-nucleophilic base like pyridine or triethylamine.[3]

4. Catalytic Methods for Hindered Acids:

Certain catalysts have been developed specifically for the esterification of sterically hindered carboxylic acids.[8][9] These include tin(II) chloride, tetrabutyl titanate, and zinc carbonate.[9] These reactions often require elevated temperatures.[8][9]

Frequently Asked Questions (FAQs)

Q1: Why is the tert-butyl group so problematic in these reactions?

A1: The tert-butyl group is one of the most sterically demanding substituents in organic chemistry.[1] Its three methyl groups create a large, umbrella-like shield around the piperidine nitrogen. This steric bulk physically blocks the trajectory of incoming reagents to the carboxylic acid at the 4-position, increasing the activation energy of the reaction.[2]

Q2: I have tried several coupling reagents for amidation without success. What else can I do?

A2: If a variety of powerful coupling reagents have failed, consider an alternative synthetic strategy. One approach is to form the amide bond before introducing the bulky tert-butyl group on the piperidine nitrogen. For example, you could start with a piperidine-4-carboxylic acid derivative with a more labile protecting group on the nitrogen (e.g., Boc), perform the amide coupling, and then replace the protecting group with the tert-butyl group in a later step.

Q3: Are there any alternative reaction pathways that are less sensitive to steric hindrance?

A3: Yes, reactions that proceed through different mechanisms can sometimes be less affected by steric bulk. For instance, if you are struggling with a nucleophilic substitution, a reaction involving radical intermediates might be a viable alternative.[5] However, for the specific transformations discussed here (amidation and esterification), optimizing the conditions and reagent choice is generally the most direct approach.

Q4: How can I purify my product if the reaction is sluggish and I have a lot of unreacted starting material?

A4: Purifying products from reactions with sterically hindered amines can be challenging. Standard silica gel chromatography can be problematic due to the basicity of the piperidine nitrogen. Using a silica gel treated with triethylamine or an amine-functionalized silica can help to mitigate this issue and improve separation.[3]

Visualizing Reaction Strategies

To better understand the approaches to overcoming steric hindrance, the following diagrams illustrate key concepts.

Steric_Hindrance_Mitigation cluster_problem Problem: Steric Hindrance cluster_solutions Solutions Problem Low Reactivity of 1-tert-butylpiperidine-4-carboxylic acid Reagents Use Highly Reactive Coupling Reagents (e.g., HATU, COMU) Problem->Reagents Overcome Activation Energy Barrier Conditions Modify Reaction Conditions (Higher Temp, Longer Time) Problem->Conditions Provide More Energy Strategy Alternative Synthetic Strategy (Late-stage t-butylation) Problem->Strategy Circumvent the Steric Issue

Caption: Decision workflow for overcoming steric hindrance.

Amide_Coupling_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid R-COOH Activated_Ester Activated Ester (Acylpyridinium Intermediate) Carboxylic_Acid->Activated_Ester + HATU HATU HATU Tetrahedral_Intermediate Tetrahedral Intermediate Activated_Ester->Tetrahedral_Intermediate Amine R'-NH2 Amine->Tetrahedral_Intermediate Nucleophilic Attack Amide Amide Product Tetrahedral_Intermediate->Amide Collapse

Sources

Optimization

Technical Support Center: Minimizing Unwanted Side Reactions with 1-tert-Butylpiperidine-4-carboxylic Acid Hydrochloride

Introduction 1-tert-Butylpiperidine-4-carboxylic acid hydrochloride is a versatile building block in medicinal chemistry, valued for its rigid piperidine scaffold.[1][2] This compound is frequently utilized in the synthe...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-tert-Butylpiperidine-4-carboxylic acid hydrochloride is a versatile building block in medicinal chemistry, valued for its rigid piperidine scaffold.[1][2] This compound is frequently utilized in the synthesis of novel therapeutics and other complex organic molecules.[1][3] However, its utility can be hampered by a number of potential side reactions that can diminish yield, complicate purification, and compromise the integrity of the final product.

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and minimizing these unwanted side reactions. By understanding the underlying chemical principles and implementing the strategies outlined below, users can optimize their synthetic protocols and achieve more reliable and efficient outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question 1: My amide coupling reactions using 1-tert-butylpiperidine-4-carboxylic acid hydrochloride are sluggish and incomplete. What are the primary causes and how can I improve the reaction efficiency?

Answer:

Incomplete amide coupling is a common challenge, often stemming from the steric hindrance imparted by the bulky tert-butyl group and suboptimal reaction conditions. Several factors must be carefully controlled to drive these reactions to completion.

Underlying Causes & Solutions:

  • Insufficient Carboxylic Acid Activation: The carboxylic acid must be converted to a more reactive species to facilitate nucleophilic attack by the amine.[4][5] If standard coupling reagents like DCC or EDC alone are proving insufficient, consider the following:

    • Uronium/Phosphonium Reagents: Switch to more potent coupling reagents such as HATU, HBTU, or PyBOP.[6][7] These reagents form highly reactive esters that can overcome significant steric barriers.[6]

    • Pre-activation: Allow the carboxylic acid to react with the coupling reagent and a base for a short period (1-5 minutes) before introducing the amine. This ensures the formation of the activated intermediate.[6]

  • Inappropriate Base Selection: A non-nucleophilic, sterically hindered base is crucial to deprotonate the piperidine hydrochloride without competing with the desired amine nucleophile.

    • Recommended Bases: N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) are the most frequently used and effective bases for this purpose.[8]

    • Stoichiometry: Use at least two equivalents of the base to both neutralize the hydrochloride salt and the acid generated during the coupling reaction.

  • Suboptimal Solvent and Temperature:

    • Solvent Choice: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are generally preferred for their ability to solvate the reacting species.[6][9] For particularly difficult couplings, a mixture of solvents such as DCM/DMF/NMP may be beneficial.[6]

    • Temperature: While most couplings are performed at room temperature, gentle heating can sometimes be employed to overcome high activation energies. However, this should be done with caution to avoid potential side reactions like racemization.[6][8]

Experimental Protocol: Optimized Amide Coupling for Sterically Hindered Substrates

  • In a dry reaction vessel under an inert atmosphere, dissolve 1-tert-butylpiperidine-4-carboxylic acid hydrochloride (1.0 eq) in anhydrous DMF.

  • Add DIPEA (2.5 eq) and stir for 5 minutes.

  • Add HATU (1.1 eq) and allow the mixture to pre-activate for 5 minutes.

  • Add the desired amine (1.0-1.2 eq) to the reaction mixture.

  • Monitor the reaction by LC-MS or TLC until completion.

  • Perform an aqueous workup and purify the product by column chromatography.

Troubleshooting Logic for Incomplete Coupling

G cluster_troubleshooting Troubleshooting Steps start Incomplete Coupling Observed reagent Evaluate Coupling Reagent (e.g., switch to HATU/HBTU) start->reagent base Optimize Base (DIPEA/NMM, check equivalents) reagent->base conditions Adjust Reaction Conditions (Solvent: DMF/NMP, gentle heating) base->conditions time Increase Reaction Time conditions->time end Improved Yield time->end

Caption: A systematic approach to troubleshooting incomplete amide coupling reactions.

Question 2: I'm observing a significant byproduct with a mass corresponding to an N-acylurea. What is causing this and how can I prevent it?

Answer:

The formation of an N-acylurea byproduct is a well-known side reaction when using carbodiimide coupling reagents like DCC or EDC.[8][10][11] It arises from the intramolecular rearrangement of the reactive O-acylisourea intermediate, rendering it unreactive towards the desired amine.[10][11][12]

Mechanism and Prevention:

  • The Role of Additives: The most effective way to suppress N-acylurea formation is to use an additive such as 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[8][9][10] These additives intercept the O-acylisourea intermediate to form a more stable active ester, which is less susceptible to rearrangement and reacts efficiently with the amine.[9][11]

  • Temperature Control: This side reaction is often temperature-dependent. Running the coupling at lower temperatures can help to minimize the rate of the rearrangement.[8]

Reaction Pathway Diagram

G cluster_pathways Carbodiimide Coupling Pathways cluster_desired Desired Pathway cluster_side Side Reaction start Carboxylic Acid + Carbodiimide (EDC) intermediate O-Acylisourea Intermediate start->intermediate active_ester Active Ester (with HOBt/HOAt) intermediate->active_ester + HOBt/HOAt side_product N-Acylurea intermediate->side_product Rearrangement product Amide Product active_ester->product + Amine

Caption: The role of additives in directing the reaction towards the desired amide product.

Question 3: How should I approach the purification of my final product to remove unreacted starting materials and coupling byproducts?

Answer:

A multi-step purification strategy is often necessary to achieve high purity for piperidine derivatives.[13][14] The choice of methods will depend on the physical properties of your compound and the nature of the impurities.

Purification Strategy Overview

MethodApplicationKey Considerations
Acid-Base Extraction To separate the basic piperidine product from neutral or acidic impurities.The piperidine derivative is protonated with a dilute acid (e.g., 1M HCl) and extracted into the aqueous phase. The aqueous layer is then basified and the product is re-extracted into an organic solvent.[13]
Crystallization For solid products, this can be a highly effective method for achieving high purity.Requires finding a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.[13]
Column Chromatography The most common method for purifying research-scale quantities of organic compounds.Silica gel is typically used as the stationary phase. A solvent system of appropriate polarity is chosen to achieve good separation between the product and impurities.
Distillation For liquid piperidine derivatives, this method separates compounds based on boiling point.Can be challenging if impurities form azeotropes with the product.[14]

General Purification Workflow

  • Aqueous Workup: After the reaction, perform an acid-base extraction to remove the bulk of the water-soluble byproducts (e.g., EDC-urea) and unreacted starting materials.[13][14]

  • Drying and Concentration: Dry the organic layer containing your product over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.[13]

  • Final Purification: Subject the crude material to either column chromatography or recrystallization to obtain the final, high-purity product.[13][14]

References

  • Vertex AI Search. (n.d.). HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. Retrieved March 15, 2026.
  • Vertex AI Search. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. Retrieved March 15, 2026.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved March 15, 2026.
  • Podlech, J. (n.d.). 3.5 Carbodiimides.
  • BenchChem. (2025).
  • Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. (n.d.). PMC. Retrieved March 15, 2026.
  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. (2011, May 1). Retrieved March 15, 2026.
  • Effects of Amounts of Additives on Peptide Coupling Mediated by a Water-Soluble Carbodiimide in Alcohols. (n.d.). PubMed. Retrieved March 15, 2026.
  • BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Retrieved March 15, 2026.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved March 15, 2026.
  • BenchChem. (2025). Application Notes and Protocols for the Purification of Piperidine Reaction Products. Retrieved March 15, 2026.
  • Coupling of substances containing a primary amine to hyaluronan via carbodiimide-mediated amidation. (n.d.). Diva-Portal.org. Retrieved March 15, 2026.
  • Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. Retrieved March 15, 2026.
  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023, February 16). Retrieved March 15, 2026.
  • Peptide Side Reactions - Peptide Chemistry | Tools, Guides & Insights. (n.d.). Retrieved March 15, 2026.
  • Process optimization for acid-amine coupling: a catalytic approach. (2022, August 29). Growing Science. Retrieved March 15, 2026.
  • A Carbodiimide-Fueled Reaction Cycle That Forms Transient 5(4H)-Oxazolones. (2023, March 17). PMC. Retrieved March 15, 2026.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015, November 5). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved March 15, 2026.
  • BenchChem. (2025, December). Troubleshooting low yield in N3-peptide synthesis. Retrieved March 15, 2026.
  • On Pattison. (2026, March 16). Troubleshooting Low Yield in Peptide Synthesis. Retrieved March 15, 2026.
  • 1-(tert-Butyl)piperidine-4-carboxylic Acid Hydrochloride: A Reliable Chemical Compound. (n.d.). Retrieved March 15, 2026.
  • Side reactions in peptide synthesis: An overview. (2018, June 2). Bibliomed. Retrieved March 15, 2026.
  • Melo Diaz, J. M. (2014, November 21). What are the best methods for Piperidine purification alternatives to distillation?
  • Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. (2025, April 28). Northwestern Medical Journal. Retrieved March 15, 2026.
  • 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid. (n.d.). PMC. Retrieved March 15, 2026.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved March 15, 2026.
  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved March 15, 2026.
  • Method for synthesizing 1-tert-butoxycarbonyl-4-acetylpiperidine. (n.d.). Retrieved March 15, 2026.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). Retrieved March 15, 2026.
  • PubChem. (n.d.). 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid. Retrieved March 15, 2026.
  • EPA. (n.d.). 1-(tert-Butoxycarbonyl)-4-(4-chlorophenyl)piperidine-4-carboxylic acid. Retrieved March 15, 2026.
  • TCI Chemicals. (n.d.). 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic Acid. Retrieved March 15, 2026.
  • Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction? Retrieved March 15, 2026.
  • Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. (2019, September 7).
  • An unusual detection of tert-butyl-4-anilinopiperidine-1-carboxylate in seizures of falsified 'Xanax' tablets and in items in a suspected heroin seizure submitted by Irish law enforcement. (2020, July 15). PubMed. Retrieved March 15, 2026.
  • A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. (2012, March 7). MDPI. Retrieved March 15, 2026.

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Reference Data & Comparative Studies

Validation

1-tert-butylpiperidine-4-carboxylic acid hydrochloride vs 1-Boc-piperidine-4-carboxylic acid reactivity

1-tert-Butylpiperidine-4-carboxylic acid hydrochloride vs. 1-Boc-piperidine-4-carboxylic acid A Comprehensive Reactivity and Application Guide for Synthetic Chemists As a Senior Application Scientist in medicinal chemist...

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Author: BenchChem Technical Support Team. Date: March 2026

1-tert-Butylpiperidine-4-carboxylic acid hydrochloride vs. 1-Boc-piperidine-4-carboxylic acid A Comprehensive Reactivity and Application Guide for Synthetic Chemists

As a Senior Application Scientist in medicinal chemistry and process development, I frequently encounter challenges where the subtle electronic and steric differences of nitrogen substituents dictate the success of a synthetic route. When functionalizing the 4-position of a piperidine ring, the choice of the nitrogen appendage—whether a permanent alkyl group like tert-butyl or a transient protecting group like Boc (tert-butyloxycarbonyl)—fundamentally alters the molecule's reactivity, solubility, and downstream processing[1][2].

This guide objectively compares 1-tert-butylpiperidine-4-carboxylic acid hydrochloride and 1-Boc-piperidine-4-carboxylic acid , providing causality-driven insights, validated protocols, and structural rationale to help you design robust synthetic workflows.

Structural Causality & Chemical Properties

The core difference between these two building blocks lies in the electronic environment of the piperidine nitrogen, which dictates their respective roles in organic synthesis:

  • 1-Boc-piperidine-4-carboxylic acid (CAS 84358-13-4): The nitrogen is protected as a carbamate. The strong electron-withdrawing nature of the carbonyl group delocalizes the nitrogen's lone pair, rendering it non-basic and non-nucleophilic [3][4]. This compound acts as a stable, neutral intermediate designed for temporary protection, allowing selective reactions at the C4-carboxylic acid before the Boc group is cleaved under acidic conditions[5][6].

  • 1-tert-butylpiperidine-4-carboxylic acid hydrochloride (CAS 2173991-95-0): The nitrogen is alkylated with a tert-butyl group, making it a highly basic, sterically hindered tertiary amine . Because the free base is prone to oxidation or degradation over time, it is commercially supplied as a stable hydrochloride salt[7]. The tert-butyl group is a permanent structural motif (often used in drug discovery to increase lipophilicity and metabolic stability) and is entirely resistant to standard acidic or basic deprotection conditions[5][8].

Quantitative Comparison Summary
Property1-Boc-piperidine-4-carboxylic acid1-tert-Butylpiperidine-4-carboxylic acid HCl
CAS Number 84358-13-4[9]2173991-95-0[7]
Nitrogen State Carbamate (Neutral, non-basic)[4]Tertiary Amine (Basic, protonated as HCl salt)
Role in Synthesis Transient intermediate / Building block[1]Permanent structural motif[2]
Acid Stability Labile (Cleaved by TFA, HCl)[5][6]Highly Stable (Resistant to TFA/HCl)[5]
Base Stability Stable to mild/moderate bases[5]Highly Stable
Amide Coupling Base Req. Standard (1.2 - 1.5 eq DIPEA)Elevated (2.5 - 3.0 eq DIPEA to neutralize HCl)
Workup Compatibility Tolerates mild acid washes (e.g., 1M HCl)Requires basic workup; acid wash will extract product

Divergent Reactivity & Workflow Design

The reactivity of the carboxylic acid at the 4-position is virtually identical in both compounds; however, the state of the nitrogen drastically alters the required reaction conditions and purification strategies.

G cluster_0 1-Boc-piperidine-4-carboxylic acid cluster_1 1-t-Butylpiperidine-4-carboxylic acid HCl Boc N-Boc Compound (Neutral) CoupledBoc Amide Product (N-Boc) Boc->CoupledBoc HATU, 1.5 eq DIPEA (Standard Coupling) Deprotected Free Piperidine Amide (Secondary Amine) CoupledBoc->Deprotected TFA / DCM (Acid Cleavage) tBu N-t-Butyl Compound (HCl Salt) FreeBase Free Base Intermediate (In Situ) tBu->FreeBase +1.0 eq DIPEA (Salt Neutralization) CoupledtBu Amide Product (N-t-Butyl) FreeBase->CoupledtBu HATU, 1.5 eq DIPEA (Coupling) CoupledtBu->CoupledtBu TFA / DCM (No Reaction - Stable)

Figure 1: Divergent synthetic pathways highlighting the transient nature of the Boc group versus the permanent, salt-bearing nature of the N-tert-butyl group.

Causality in Amide Coupling

When performing an amide coupling (e.g., using HATU or EDC), the reaction requires a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) to deprotonate the carboxylic acid and facilitate activation.

  • For the Boc-protected acid , 1.5 equivalents of DIPEA are sufficient.

  • For the tert-butyl HCl salt , the system is self-validating: if you only add 1.5 equivalents of DIPEA, the HCl salt will consume 1.0 equivalent just to liberate the free piperidine base. This leaves insufficient base for the coupling cycle, resulting in stalled reactions and unreacted starting materials. You must use at least 2.5 to 3.0 equivalents of DIPEA.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. The visual cues and workup steps inherently confirm the success of the chemical transformations based on the properties discussed above.

Protocol A: Amide Coupling with 1-Boc-piperidine-4-carboxylic acid

Objective: Synthesize an N-Boc protected piperidine amide.

  • Activation: Dissolve 1-Boc-piperidine-4-carboxylic acid (1.0 mmol) and your target primary amine (1.05 mmol) in anhydrous DMF (5 mL) under nitrogen.

  • Base Addition: Add DIPEA (1.5 mmol, 1.5 eq). The solution remains neutral/mildly basic.

  • Coupling: Add HATU (1.1 mmol, 1.1 eq) in one portion. Stir at room temperature for 2 hours.

  • Self-Validating Workup: Dilute with EtOAc (20 mL). Wash the organic layer with 1M HCl (10 mL) to remove unreacted amine and DMF. Causality: The N-Boc product is neutral and highly lipophilic; it will remain entirely in the EtOAc layer. The Boc group is stable to brief exposure to cold 1M HCl[5][6].

  • Purification: Wash with saturated NaHCO₃ (10 mL) and brine, dry over Na₂SO₄, and concentrate.

Protocol B: Amide Coupling with 1-tert-butylpiperidine-4-carboxylic acid HCl

Objective: Synthesize a tertiary-amine bearing piperidine amide.

  • Neutralization & Activation: Suspend 1-tert-butylpiperidine-4-carboxylic acid hydrochloride (1.0 mmol) and the target primary amine (1.05 mmol) in anhydrous DMF (5 mL).

  • Critical Base Addition: Add DIPEA (3.0 mmol, 3.0 eq). Causality: The first equivalent neutralizes the HCl, liberating the basic tertiary amine. The remaining 2.0 equivalents drive the HATU coupling.

  • Coupling: Add HATU (1.1 mmol, 1.1 eq). Stir at room temperature for 4 hours (steric bulk of the N-t-butyl group slightly alters the conformation of the piperidine ring, sometimes requiring longer reaction times).

  • Self-Validating Workup (CRITICAL DIFFERENCE): Dilute with EtOAc (20 mL). Do NOT wash with 1M HCl. Causality: The product contains a highly basic tertiary amine. An acidic wash will protonate the product, dragging it entirely into the aqueous layer, resulting in zero yield in the organic phase.

  • Purification: Wash strictly with saturated NaHCO₃ (2 x 10 mL) and LiCl (5% aqueous, to remove DMF). Dry over Na₂SO₄ and concentrate.

Workup Start Crude Amide Mixture in EtOAc BocPath N-Boc Product Neutral Start->BocPath tBuPath N-t-Butyl Product Basic Tertiary Amine Start->tBuPath AcidWash Wash with 1M HCl BocPath->AcidWash tBuPath->AcidWash Incorrect Workup BaseWash Wash with Sat. NaHCO3 tBuPath->BaseWash Correct Workup BocOrg Product retained in Organic Layer (EtOAc) AcidWash->BocOrg Desired Phase tBuAq Product lost to Aqueous Layer! (Failure) AcidWash->tBuAq Protonation tBuOrg Product retained in Organic Layer (EtOAc) BaseWash->tBuOrg Desired Phase

Figure 2: Workup phase routing. The basicity of the N-tert-butyl group dictates a strictly basic or neutral aqueous workup to prevent product loss.

Protocol C: Boc Deprotection (Orthogonal Stability Proof)

To demonstrate the lability of the Boc group versus the stability of the tert-butyl group:

  • Dissolve the N-Boc amide product in Dichloromethane (DCM).

  • Add Trifluoroacetic acid (TFA) to achieve a 1:1 (v/v) DCM:TFA ratio.

  • Stir at room temperature for 1 hour. The Boc group fragments into isobutylene gas and CO₂, leaving the TFA salt of the secondary amine[4][5].

  • Note: Subjecting the N-tert-butyl amide to these exact conditions will result in >99% recovery of the starting material, as the N-alkyl bond is completely stable to TFA[5].

Conclusion

For drug development professionals, the selection between these two reagents is dictated by the end-goal of the synthesis. 1-Boc-piperidine-4-carboxylic acid is the quintessential building block for modular synthesis, offering a neutral, easily manipulated intermediate that allows for downstream functionalization of the piperidine nitrogen[1][3]. Conversely, 1-tert-butylpiperidine-4-carboxylic acid hydrochloride is utilized when the tert-butyl group is a desired pharmacophore[2]. However, chemists must account for its hydrochloride salt form during activation and the basicity of the resulting product during purification to ensure a high-yielding, self-validating workflow.

References

  • 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid | CID 392871 - PubChem National Institutes of Health (NIH)[Link]

  • Boc-Protected Amino Groups: Stability and Deprotection Organic Chemistry Portal[Link]

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism Total Synthesis[Link]

  • The Reactivity of the N-Boc Protecting Group: An Underrated Feature ResearchGate[Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow Organic Process Research & Development - ACS Publications[Link]

Sources

Comparative

HPLC method validation for 1-tert-butylpiperidine-4-carboxylic acid hydrochloride purity analysis

An in-depth technical analysis and comparative guide for establishing a robust, self-validating analytical method for 1-tert-butylpiperidine-4-carboxylic acid hydrochloride, aligned with current ICH Q2(R2) and USP <1225>...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and comparative guide for establishing a robust, self-validating analytical method for 1-tert-butylpiperidine-4-carboxylic acid hydrochloride, aligned with current ICH Q2(R2) and USP <1225> regulatory frameworks.

The Analytical Challenge: Molecular Causality in Method Design

1-tert-butylpiperidine-4-carboxylic acid hydrochloride (CAS: 2173991-95-0) presents a classic "worst-case scenario" for traditional Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). As a Senior Application Scientist, evaluating the molecular structure is the first step in method design.

This compound is a highly polar zwitterion. At a typical acidic mobile phase pH (pH 2.0–3.0), the carboxylic acid moiety remains neutral, but the tertiary amine (the piperidine nitrogen) is fully protonated, carrying a strong positive charge. Consequently, the molecule exhibits extreme hydrophilicity, leading to two primary analytical failures in standard RP-HPLC:

  • Zero Retention: The compound elutes in the void volume ( t0​ ) on standard fully porous C18 columns.

  • Optical Invisibility: The molecule lacks an extended conjugated π -system, meaning it has no functional UV chromophore. Traditional UV detection at low wavelengths (e.g., 210 nm) suffers from severe baseline drift and poor signal-to-noise ratios due to mobile phase absorbance[1].

To solve this, we must shift from a traditional approach to an Ion-Pairing Chromatography (IPC) strategy coupled with Charged Aerosol Detection (CAD) . Heptafluorobutyric acid (HFBA) acts as a volatile, hydrophobic ion-pairing reagent. The anionic carboxylate head of HFBA pairs with the protonated piperidine nitrogen, while its perfluorinated alkyl tail anchors into the C18 stationary phase, artificially increasing the analyte's hydrophobicity and retention[2].

MethodLogic Start Analyte: 1-tert-butylpiperidine- 4-carboxylic acid HCl UVCheck Optical Properties: Strong UV Chromophore? Start->UVCheck PolarCheck Chemical Properties: Highly Polar / Zwitterionic? UVCheck->PolarCheck No (Requires CAD/MS) MethodA Method A: Traditional UV/C18 Result: Void Elution, No Signal UVCheck->MethodA Yes (Assume UV) PolarCheck->MethodA No (Standard RP) MethodB Method B: CAD + HFBA Ion-Pairing Result: Strong Retention, High Sensitivity PolarCheck->MethodB Yes (Requires Ion-Pairing)

Decision matrix for analyzing polar piperidine derivatives lacking UV chromophores.

Comparative Performance: Method A vs. Method B

To objectively demonstrate fitness for purpose, we compared a traditional compendial-style approach (Method A) against our optimized lifecycle-based approach (Method B).

  • Method A (Traditional): Fully porous C18 column (150 x 4.6 mm, 5 µm), Mobile Phase: 0.1% Trifluoroacetic acid (TFA) in Water/Acetonitrile, UV Detection at 210 nm.

  • Method B (Optimized): Core-shell C18 column (150 x 4.6 mm, 2.7 µm), Mobile Phase: 0.1% Heptafluorobutyric acid (HFBA) in Water/Acetonitrile, Charged Aerosol Detection (CAD).

Table 1: Chromatographic System Suitability Comparison
ParameterMethod A (TFA / UV)Method B (HFBA / CAD)Causality / Scientific Rationale
Retention Factor ( k′ ) 0.4 (Fails)4.8 (Optimal)HFBA masks the positive charge, increasing partitioning into the C18 phase.
Peak Asymmetry ( As​ ) 2.6 (Severe Tailing)1.05 (Symmetrical)Core-shell particles reduce eddy diffusion; HFBA suppresses secondary silanol interactions.
Theoretical Plates ( N ) 3,20018,500Core-shell morphology minimizes the mass transfer resistance term in the van Deemter equation.
Signal-to-Noise (S/N) 4:1 at 10 µg/mL150:1 at 10 µg/mLCAD measures mass uniformly, bypassing the lack of molar absorptivity[1].

Experimental Protocol: The Optimized Workflow (Method B)

A self-validating system requires rigorous control of variables. In ion-pairing chromatography, equilibration kinetics dictate method reproducibility.

Step 1: Mobile Phase Preparation

  • Aqueous Phase (A): Add 1.0 mL of sequencing-grade HFBA to 1000 mL of LC-MS grade ultrapure water.

  • Organic Phase (B): Add 1.0 mL of HFBA to 1000 mL of LC-MS grade Acetonitrile.

  • Critical Note: HFBA is volatile, making it fully compatible with CAD and MS detectors, unlike traditional non-volatile phosphate buffers[2].

Step 2: Column Equilibration

  • Install the Core-Shell C18 column.

  • Causality Check: Ion-pairing reagents adsorb directly onto the stationary phase surface. Unlike standard RP-HPLC which equilibrates in 5–10 column volumes, IPC requires saturation of the silica surface. Flush the column with 50% A / 50% B for a minimum of 30–50 column volumes to ensure stable retention times[3].

Step 3: Sample Preparation

  • Accurately weigh 10.0 mg of 1-tert-butylpiperidine-4-carboxylic acid hydrochloride reference standard.

  • Dissolve in 10.0 mL of Mobile Phase A to yield a 1.0 mg/mL stock solution. Dilute sequentially for validation tiers.

Step 4: Instrumental Parameters

  • Flow Rate: 0.8 mL/min

  • Gradient: Isocratic 85% A / 15% B for 10 minutes.

  • Column Temperature: 40°C (Reduces mobile phase viscosity and improves mass transfer).

  • CAD Settings: Evaporator temperature 35°C, Data collection rate 10 Hz, Filter 3.6s.

Regulatory Validation Framework (ICH Q2(R2) & USP <1225>)

The recent revisions to USP General Chapter <1225> and ICH Q2(R2) emphasize "Fitness for Purpose" and the "Reportable Result" over static parameter checking[4][5]. For purity analysis, the method must reliably quantify both the active pharmaceutical ingredient (API) and its potential synthetic impurities.

ValidationWorkflow ATP Analytical Target Profile (ATP) Spec Specificity (Baseline Resolution) ATP->Spec Lin Linearity & Range (CAD Quadratic Fit) Spec->Lin AccPre Accuracy & Precision (Spike Recovery) Lin->AccPre Report Validated Reportable Result AccPre->Report

Lifecycle validation workflow aligned with ICH Q2(R2) guidelines.

Table 2: Validation Results for Method B (Fitness for Purpose)
Validation ParameterICH Q2(R2) RequirementExperimental Result (Method B)
Specificity Complete resolution from impurities[4].Resolution ( Rs​ ) > 3.5 between API and synthetic precursor (piperidine-4-carboxylic acid).
Linearity & Range Appropriate mathematical model across the specified range[4]. R2=0.9992 (Note: CAD response is inherently non-linear; a quadratic fit was justified and applied). Range: 1.0 to 150 µg/mL.
Accuracy (Recovery) Assessed via spiking over 3 concentration levels (80%, 100%, 120%)[4].Mean recovery: 99.4% (Range: 98.8% – 100.5%).
Precision (Repeatability) Minimum of 6 determinations at 100% test concentration[4].%RSD = 0.85% ( n=6 ). Demonstrates excellent CAD spray stability.
Limit of Quantitation (LOQ) S/N ratio 10:1[4].0.5 µg/mL. Sufficient for trace impurity profiling.

Conclusion

By understanding the physicochemical properties of 1-tert-butylpiperidine-4-carboxylic acid hydrochloride, we successfully engineered a method that outperforms traditional compendial approaches. The transition from a fully porous C18/UV method to a Core-Shell C18/CAD method utilizing HFBA ion-pairing resolves the critical issues of void elution and optical invisibility. Furthermore, the rigorous validation data confirms that Method B satisfies the modern lifecycle management requirements stipulated by ICH Q2(R2) and USP <1225>, providing a highly trustworthy and self-validating system for routine purity analysis.

References

  • Validation of Analytical Procedures Q2(R2) - ICH Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision Source: Investigations of a Dog URL:[Link]

  • Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt Source: ResearchGate URL:[Link]

  • HPLC Troubleshooting Guide (Ion-Pairing Equilibration) Source: University of Pittsburgh URL:[Link]

Sources

Validation

Comparative Basicity Guide: 1-tert-Butylpiperidine-4-carboxylic Acid Hydrochloride vs. Piperidine-4-carboxylic Acid

Executive Summary The piperidine ring is a privileged scaffold in medicinal chemistry, offering a highly tunable three-dimensional architecture for drug discovery[1]. Modulating the basicity of the piperidine nitrogen is...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine ring is a privileged scaffold in medicinal chemistry, offering a highly tunable three-dimensional architecture for drug discovery[1]. Modulating the basicity of the piperidine nitrogen is a critical strategy for optimizing a molecule's pharmacokinetic profile, including aqueous solubility, membrane permeability, and off-target receptor liabilities (such as hERG binding)[2].

This guide provides an objective, mechanistic comparison of the basicity between piperidine-4-carboxylic acid (a secondary amine) and 1-tert-butylpiperidine-4-carboxylic acid hydrochloride (a sterically hindered tertiary amine salt). By examining the interplay between inductive effects and steric hindrance to solvation, we provide actionable insights and validated experimental protocols for researchers and drug development professionals.

Structural and Electronic Profiling

The fundamental difference in basicity between these two compounds lies in the substitution at the piperidine nitrogen.

Piperidine-4-carboxylic acid (Isonipecotic Acid): This compound features a secondary amine. In aqueous environments, the nitrogen lone pair is highly accessible. Upon protonation, the resulting conjugate acid is efficiently stabilized by hydrogen bonding with surrounding water molecules. This efficient solvation leads to a high basicity, with the piperidine nitrogen exhibiting a pKa of 10.72[3].

1-tert-Butylpiperidine-4-carboxylic acid hydrochloride: This compound is supplied as a hydrochloride salt, meaning the nitrogen is already protonated. When evaluating the basicity of its free base form, one must consider the impact of the N-tert-butyl group. While alkyl groups generally exert an electron-donating positive inductive (+I) effect that should theoretically increase basicity, the massive steric bulk of the tert-butyl group overrides this electronic contribution[4].

The bulky substituent creates severe steric hindrance (often termed F-strain), which physically blocks solvent molecules from approaching the nitrogen atom[5]. Because the protonated conjugate acid cannot be effectively solvated and stabilized by the aqueous environment, the equilibrium shifts toward the unprotonated free base[6]. Consequently, the basicity of the N-tert-butyl derivative is significantly lower than that of the unsubstituted secondary amine.

Physicochemical Comparison Data

The following table summarizes the quantitative physicochemical differences between the two scaffolds.

PropertyPiperidine-4-carboxylic acid1-tert-Butylpiperidine-4-carboxylic acid HCl
Amine Classification Secondary AmineTertiary Amine (Sterically Hindered)
Physical State Free base (Zwitterionic)Hydrochloride Salt
Molecular Weight 129.16 g/mol 221.72 g/mol
pKa (Amine Conjugate Acid) 10.72 [3]~9.5 - 9.8 (Predicted based on steric penalty)
pKa (Carboxylic Acid) 3.73[3]~3.8 - 4.0
Solvation Efficiency HighLow (Restricted by F-strain)

Mechanistic Visualization: The Solvation Penalty

The diagram below illustrates the causal relationship between N-alkylation, steric hindrance, and the resulting impact on basicity via solvation thermodynamics.

G cluster_0 Piperidine-4-carboxylic acid cluster_1 1-tert-butylpiperidine-4-carboxylic acid A1 Secondary Amine A2 High Solvent Accessibility A1->A2 Minimal Steric Bulk A3 Stable Conjugate Acid (pKa = 10.72) A2->A3 Efficient Solvation B1 Tertiary Amine (N-t-Butyl) B2 Steric Hindrance (F-Strain) B1->B2 Bulky Substituent B3 Destabilized Conjugate Acid (Lower pKa) B2->B3 Poor Solvation

Mechanistic pathway of steric hindrance affecting amine basicity and solvation.

Experimental Protocol: Potentiometric pKa Determination

To objectively verify the basicity difference between these two compounds, a self-validating potentiometric titration must be performed. The protocol below is designed to maintain a constant ionic strength, ensuring that activity coefficients remain stable throughout the experiment, thereby yielding highly accurate thermodynamic pKa values.

Materials Required:
  • Standardized 0.1 M NaOH (CO2-free)

  • Standardized 0.1 M HCl

  • 0.15 M KCl solution (Background electrolyte to mimic physiological ionic strength)

  • High-precision pH meter with a glass electrode (calibrated at pH 4.01, 7.00, and 10.01)

  • Jacketed titration vessel connected to a circulating water bath (maintained at 25.0 ± 0.1 °C)

  • Nitrogen gas (N2) for purging

Step-by-Step Methodology:

Phase 1: System Calibration & Blank Titration

  • Electrode Calibration: Calibrate the pH meter using standard buffer solutions. Ensure the slope is >95%.

  • Blank Titration: Titrate 50 mL of the 0.15 M KCl blank solution with 0.1 M NaOH under a continuous N2 purge. This validates the absence of carbonate interference and establishes a baseline for background correction.

Phase 2: Sample Preparation

  • Piperidine-4-carboxylic acid: Accurately weigh ~0.5 mmol of the zwitterionic free base. Dissolve in 50 mL of 0.15 M KCl. To ensure the amine is fully protonated before starting, add exactly 5.0 mL of 0.1 M HCl.

  • 1-tert-Butylpiperidine-4-carboxylic acid HCl: Accurately weigh ~0.5 mmol of the hydrochloride salt. Dissolve directly in 50 mL of 0.15 M KCl. (Note: Because it is already an HCl salt, the nitrogen is fully protonated, and additional HCl is only needed if analyzing the carboxylic acid pKa).

Phase 3: Titration Execution

  • Transfer the sample solution to the jacketed vessel (25.0 °C).

  • Purge the headspace with N2 gas to prevent atmospheric CO2 absorption, which can skew high-pH readings.

  • Begin adding the standardized 0.1 M NaOH titrant in 0.05 mL increments.

  • Allow the pH reading to stabilize (drift < 0.002 pH/min) before recording the volume and pH.

  • Continue the titration until the pH reaches approximately 11.5.

Phase 4: Data Analysis

  • Plot the titration curve (pH vs. Volume of NaOH).

  • Identify the equivalence points using the first derivative (dpH/dV).

  • Calculate the exact pKa values using the Henderson-Hasselbalch equation at the half-equivalence points, or preferably, use a non-linear regression software (e.g., Hyperquad) to fit the entire titration curve, accounting for the overlapping equilibria of the carboxylic acid and the amine.

Implications in Drug Development

The choice between an unsubstituted piperidine and a sterically hindered N-tert-butyl piperidine is rarely accidental in drug design.

  • Minimizing Off-Target Effects: Highly basic amines (pKa > 10.5), such as piperidine-4-carboxylic acid, are notorious for binding to the hERG potassium channel, leading to cardiotoxicity liabilities[1][2]. By introducing a bulky tert-butyl group, medicinal chemists intentionally lower the basicity (pKa < 10), which increases the fraction of the neutral species at physiological pH (7.4) and frequently mitigates hERG binding.

  • Metabolic Stability: The tert-butyl group shields the nitrogen lone pair, preventing N-oxidation and N-dealkylation by Cytochrome P450 enzymes, significantly increasing the metabolic half-life of the compound.

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking Coupling Reagents for 1-tert-butylpiperidine-4-carboxylic acid hydrochloride

Introduction: Navigating the Challenge of Steric Hindrance In the synthesis of novel chemical entities, the formation of an amide bond is one of the most fundamental and frequently performed transformations.[1] However,...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Challenge of Steric Hindrance

In the synthesis of novel chemical entities, the formation of an amide bond is one of the most fundamental and frequently performed transformations.[1] However, not all amide couplings are created equal. When substrates possess significant steric bulk, as is the case with 1-tert-butylpiperidine-4-carboxylic acid, the reaction becomes a significant synthetic challenge. The bulky tert-butyl group on the piperidine nitrogen shields the carboxylic acid, hindering the approach of both the activating agent and the incoming amine nucleophile.[2]

This guide provides a comprehensive analysis and comparison of common coupling reagents for the successful amidation of 1-tert-butylpiperidine-4-carboxylic acid hydrochloride. We will delve into the mechanistic nuances of each reagent class, present comparative data to guide your selection, and provide robust, field-tested protocols. Our objective is to equip you, the researcher, with the knowledge to not only select the optimal reagent but also to understand the causality behind that choice, ensuring reproducible and high-yielding results.

Understanding the Reagents: A Mechanistic Overview

The success of a sterically hindered coupling reaction is critically dependent on the efficiency of the carboxylic acid activation step. The ideal reagent generates a highly reactive intermediate that is susceptible to nucleophilic attack by the amine, even when faced with significant spatial obstruction. The most common classes of coupling reagents fall into three main categories: Uronium/Aminium salts, Phosphonium salts, and Carbodiimides.[3][4]

Uronium/Aminium Salts: The High-Reactivity Workhorses

Uronium-based reagents are among the most effective for challenging couplings due to their ability to rapidly generate highly reactive activated esters.[3]

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Widely regarded as the gold standard for difficult couplings.[5] HATU's efficacy stems from its HOAt (1-hydroxy-7-azabenzotriazole) moiety. The resulting OAt-active ester is more reactive than the OBt esters formed by its counterparts like HBTU.[5][6] The nitrogen atom in the pyridine ring of the HOAt group is thought to provide anchimeric assistance, further accelerating the rate of aminolysis and minimizing side reactions.[5][6]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Another popular and effective reagent, HBTU activates carboxylic acids via the formation of an HOBt (1-hydroxybenzotriazole) ester. While highly efficient for many standard syntheses, it is generally considered less reactive than HATU, particularly for hindered systems.[5][7] A key drawback of uronium salts like HBTU and HATU is the potential for a side reaction where the reagent guanidinylates the free amine, capping the chain.[5][8] This is more problematic in slow reactions where the activated species has a longer lifetime.

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium reagent that offers coupling efficiencies comparable to HATU.[7][9] Its primary advantages are enhanced safety, as it does not incorporate the potentially explosive HOBt or HOAt moieties, and its morpholino-based byproducts are water-soluble, which can simplify purification.[3][9]

Phosphonium Salts: The Clean and Efficient Alternative

Phosphonium salts, like their uronium counterparts, generate reactive OBt or OAt esters.

  • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A highly effective reagent that offers excellent coupling efficiency with a low risk of racemization.[3][7] A significant advantage of phosphonium reagents is that they do not cause the guanidinylation side reaction seen with uronium salts.[8] This makes them ideal for slow or difficult couplings where the reagent may be used in excess.[8] The primary byproduct, tripyrrolidinophosphine oxide, is generally easy to remove. PyBOP's precursor, BOP, is highly effective but generates the carcinogenic byproduct HMPA and has been largely replaced.[5][7]

Carbodiimides: The Cost-Effective, but Cautious Choice

Carbodiimides are widely used due to their low cost and accessibility.

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride): EDC is perhaps the most common carbodiimide. It activates carboxylic acids by forming a highly reactive O-acylisourea intermediate.[10] However, this intermediate is unstable and prone to rearrangement into a non-reactive N-acylurea byproduct.[11] To prevent this and suppress racemization (a key concern in peptide synthesis), an additive like HOBt or HOAt is almost always required.[1][3] The additive traps the O-acylisourea to form the more stable and reactive OBt/OAt ester. A major advantage of EDC is that its urea byproduct is water-soluble, facilitating an easy aqueous workup.[3][12]

  • DCC (N,N'-Dicyclohexylcarbodiimide): Similar in function to EDC, but its dicyclohexylurea (DCU) byproduct is insoluble in most organic solvents and must be removed by filtration.[13] This makes it less suitable for solid-phase synthesis but manageable in solution-phase reactions.[13][14]

Comparative Performance Analysis

For a sterically hindered substrate like 1-tert-butylpiperidine-4-carboxylic acid, the choice of reagent directly impacts reaction time, yield, and purity. High-reactivity reagents are strongly preferred to overcome the activation energy barrier imposed by the steric bulk.[2]

ReagentReagent TypeActivating GroupRelative Reactivity for Hindered SystemsKey Byproduct(s)AdvantagesDisadvantages
HATU Uronium Salt7-Aza-benzotriazole (HOAt)Very High[5]Tetramethylurea, HOAtSuperior for difficult/hindered couplings, rapid kinetics.[5][15]Higher cost, potential for amine guanidinylation.[8]
HBTU Uronium SaltBenzotriazole (HOBt)HighTetramethylurea, HOBtEffective for routine synthesis, well-established.[7]Less reactive than HATU, potential for amine guanidinylation.[5]
PyBOP Phosphonium SaltBenzotriazole (HOBt)HighTripyrrolidinophosphine oxideHigh efficiency, no guanidinylation side reaction.[7][8]More expensive than carbodiimides.
EDC/HOBt CarbodiimideBenzotriazole (HOBt)ModerateWater-soluble urea, HOBtCost-effective, easy workup.[3][16]Slower kinetics, risk of N-acylurea formation, less effective for severe hindrance.[11][17]

Experimental Workflows & Protocols

The following protocols provide a validated starting point for the coupling of 1-tert-butylpiperidine-4-carboxylic acid hydrochloride with a generic primary or secondary amine (R¹R²NH).

General Experimental Workflow

A standardized workflow ensures reproducibility and allows for direct comparison between different coupling methods.

G cluster_prep Preparation cluster_activation Activation & Coupling cluster_workup Workup & Purification a Dissolve Carboxylic Acid & Amine in Anhydrous Solvent b Add Base (e.g., DIPEA) to neutralize HCl salt and for activation a->b c Add Coupling Reagent (and Additive, if needed) b->c d Stir at RT (or gentle heat for very hindered cases) c->d e Aqueous Workup (e.g., wash with H₂O, brine) d->e f Dry Organic Layer (e.g., Na₂SO₄) e->f g Concentrate in vacuo f->g h Purify via Chromatography g->h

Caption: General workflow for amide coupling reactions.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended as the first choice for this challenging substrate due to HATU's superior reactivity.[5][6]

Materials:

  • 1-tert-butylpiperidine-4-carboxylic acid hydrochloride (1.0 eq)

  • Amine (R¹R²NH) (1.1 eq)

  • HATU (1.1 eq)[12]

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-tert-butylpiperidine-4-carboxylic acid hydrochloride (1.0 eq) and the amine (1.1 eq).

  • Dissolve the solids in anhydrous DMF (to a concentration of approx. 0.1-0.2 M).

  • Add DIPEA (3.0 eq) to the solution. One equivalent will neutralize the HCl salt, and two are for the coupling reaction. Stir for 5 minutes.

  • In a single portion, add HATU (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours. Monitor progress by TLC or LC-MS. For exceptionally difficult couplings, the reaction time can be extended or gentle heating (40-50 °C) may be applied cautiously.[2]

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

  • Wash the organic phase sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel) to yield the desired amide.

Protocol 2: Cost-Effective Coupling using EDC/HOBt

This method is a more economical option, though it may require longer reaction times or yield lower conversions compared to HATU.[3]

Materials:

  • 1-tert-butylpiperidine-4-carboxylic acid hydrochloride (1.0 eq)

  • Amine (R¹R²NH) (1.1 eq)

  • EDC·HCl (1.2 eq)[3]

  • HOBt (1.2 eq)[3]

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM) or DMF

Procedure:

  • To a dry round-bottom flask, add 1-tert-butylpiperidine-4-carboxylic acid hydrochloride (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq).

  • Dissolve the solids in anhydrous DCM or DMF.

  • Add DIPEA (3.0 eq) and stir the mixture for 5 minutes.

  • Cool the flask to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.[3]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM or ethyl acetate.

  • Wash the organic phase with water (3x) to remove the urea byproduct and excess EDC, followed by brine (1x).[3]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel).

Mechanism Visualization: How Activation Occurs

Understanding the activation mechanism highlights the differences in reactivity between reagent classes.

G cluster_hatu HATU Activation cluster_edc EDC/HOBt Activation Acid R-COOH OAt_Ester Highly Reactive OAt-Ester Acid->OAt_Ester HATU, Base HATU HATU Base Base (DIPEA) Amide Amide Product OAt_Ester->Amide Amine Amine R'₂NH Acid2 R-COOH Acylisourea O-Acylisourea (Unstable) Acid2->Acylisourea EDC EDC EDC OBt_Ester OBt-Ester (Stable Intermediate) Acylisourea->OBt_Ester HOBt N_Acylurea N-Acylurea (Byproduct) Acylisourea->N_Acylurea Rearrangement HOBt HOBt Amide2 Amide Product OBt_Ester->Amide2 Amine Amine2 R'₂NH

Caption: Activation pathways for HATU vs. EDC/HOBt coupling reagents.

Conclusion and Recommendations

For the challenging amide coupling of 1-tert-butylpiperidine-4-carboxylic acid, the choice of reagent is paramount.

  • Primary Recommendation: HATU is the reagent of choice. Its high reactivity and the formation of a super-active OAt-ester make it best suited to overcome the significant steric hindrance, leading to faster reaction times and higher yields.[5][15]

  • Secondary Recommendation: PyBOP represents an excellent alternative, offering comparable high reactivity without the risk of guanidinylation side reactions.[7][8] This is a critical consideration if slow reaction kinetics are anticipated or if excess reagent is required.

  • Budget-Conscious Option: EDC/HOBt can be effective but should be considered a second-line approach. Expect longer reaction times and potentially lower yields. Optimization, including careful temperature control and monitoring, will be necessary to minimize byproduct formation.[3][17]

By selecting the appropriate reagent and following a robust protocol, researchers can confidently and efficiently synthesize amide derivatives from sterically demanding building blocks like 1-tert-butylpiperidine-4-carboxylic acid, accelerating progress in drug discovery and development.

References

  • Organic & Biomolecular Chemistry. (2015).
  • BenchChem. (n.d.). Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions.
  • BenchChem. (n.d.).
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  • BenchChem. (n.d.). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Aapptec. (n.d.). Coupling Reagents.
  • Creative Peptides. (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • Patil, S. A., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • BenchChem. (n.d.). Application Notes and Protocols for N-Boc-piperazine Coupling Reactions with Carboxylic Acids.
  • Merck Millipore. (n.d.). Peptide Coupling Reagents Guide.
  • Merck Millipore. (n.d.). Peptide Coupling Reagents Guide.
  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents.
  • Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • El-Faham, A., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
  • ResearchGate. (2009). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU.

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Validation

A Senior Application Scientist's Guide to N-tert-butyl vs. N-Boc Piperidine Derivatives in Drug Design

Introduction: The Strategic Importance of the Piperidine Scaffold In the landscape of medicinal chemistry, the piperidine ring stands out as a "privileged scaffold."[1][2] This six-membered nitrogenous heterocycle is a c...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Piperidine Scaffold

In the landscape of medicinal chemistry, the piperidine ring stands out as a "privileged scaffold."[1][2] This six-membered nitrogenous heterocycle is a cornerstone in the architecture of countless approved drugs, valued for its ability to impart favorable physicochemical properties such as improved solubility and bioavailability.[1][3] The functionalization of the piperidine nitrogen is a critical decision point in drug design, profoundly influencing a molecule's steric profile, electronics, metabolic stability, and receptor interactions.[4][5]

Among the myriad of possible N-substituents, the N-tert-butyl and N-tert-butoxycarbonyl (N-Boc) groups are frequently employed, yet they serve fundamentally different purposes. The N-tert-butyl group is typically a permanent, metabolically-robust fixture designed to add bulk and block N-dealkylation.[6] In contrast, the N-Boc group is a transient carbamate, a cornerstone of synthetic strategy, used to temporarily "protect" the nitrogen's reactivity during multi-step chemical syntheses.[7][8][9]

This guide provides an in-depth structural and functional comparison of these two vital moieties for researchers and drug development professionals. We will dissect their contrasting impacts on molecular conformation, physicochemical properties, and metabolic fate, supported by experimental data and protocols to inform rational drug design.

Part 1: Structural, Conformational, and Electronic Divergence

The choice between an N-tert-butyl and an N-Boc group introduces significant, and often decisive, differences in a molecule's three-dimensional shape and electronic character.

Steric and Conformational Effects

The piperidine ring exists predominantly in a low-energy chair conformation to minimize strain.[10][11] The orientation of N-substituents is governed by a balance of steric and electronic forces.

  • N-tert-butyl Derivatives: The sp³-hybridized, sterically demanding tert-butyl group has a very strong preference for the equatorial position to avoid debilitating 1,3-diaxial steric clashes with the axial hydrogens on the ring.[10][12] This locks the piperidine ring into a relatively rigid conformation, which can be highly advantageous for optimizing binding to a specific receptor pocket.

  • N-Boc Derivatives: The N-Boc group, while also bulky, presents a more complex conformational picture. The nitrogen atom is bonded to an sp²-hybridized carbonyl carbon, creating a planar amide-like system with a partial double bond character. This introduces two key phenomena:

    • Restricted Rotation: Rotation around the N-C(O) bond is hindered, leading to distinct rotamers.[13][14]

    • Allylic Strain (A(1,3) Strain): The partial double bond character creates a pseudo-allylic system. This can introduce A(1,3) strain between the Boc group and substituents at the 2-position of the piperidine ring, sometimes forcing the C2-substituent into an axial orientation to relieve this strain.[10][15] This can lead to twist-boat conformations in some substituted N-Boc piperidines.[15]

cluster_tertbutyl N-tert-butyl Piperidine cluster_boc N-Boc Piperidine tertbutyl Bulky sp3 Group (tert-butyl) piperidine_tb Piperidine Ring tertbutyl->piperidine_tb Strong Equatorial Preference outcome_tb Rigid Chair Conformation (Avoids 1,3-diaxial strain) piperidine_tb->outcome_tb Causes boc Planar sp2 Carbonyl (N-Boc Group) piperidine_boc Piperidine Ring boc->piperidine_boc Introduces Partial Double Bond Character outcome_boc_1 Restricted N-C(O) Rotation (Rotamers) piperidine_boc->outcome_boc_1 Leads to outcome_boc_2 A(1,3) Strain (Potential Twist-Boat Conformation) piperidine_boc->outcome_boc_2 Can Cause

Caption: Conformational impact of N-tert-butyl vs. N-Boc groups.

Electronic Profile

The electronic nature of the nitrogen substituent dictates the basicity of the piperidine nitrogen, a critical factor for salt formation, solubility, and receptor interaction.

  • N-tert-butyl: As an alkyl group, the tert-butyl substituent is electron-donating via induction. This increases the electron density on the nitrogen atom, making it a moderately strong base (a typical secondary amine). This basicity is often crucial for forming ionic interactions with acidic residues (e.g., aspartate, glutamate) in a protein's active site.

  • N-Boc: The carbonyl group is strongly electron-withdrawing. The nitrogen lone pair is delocalized through resonance onto the carbonyl oxygen. This delocalization drastically reduces the electron density on the nitrogen, rendering it essentially non-basic and non-nucleophilic under physiological conditions.[7] This electronic deactivation is the very reason the Boc group is an effective protecting group.[16]

Caption: Electronic effects of N-tert-butyl vs. N-Boc substituents.

Part 2: Comparative Physicochemical Properties and Synthetic Utility

The structural and electronic differences translate directly into distinct physicochemical properties and profoundly different roles in the drug development pipeline.

PropertyN-tert-butyl DerivativeN-Boc DerivativeImplication in Drug Design
Primary Role Permanent structural moietyTemporary protecting groupN-tert-butyl is part of the final API; N-Boc is removed before the final step.[6][8]
Basicity (pKa) Basic (pKa of conjugate acid ~10-11)Non-basicInfluences salt form, solubility, and target binding (ionic interactions).
Lipophilicity (LogP) Higher (more lipophilic)Lower (more polar due to carbonyl)Affects solubility, permeability, and potential for off-target binding.
H-Bonding Nitrogen is a H-bond acceptorCarbonyl oxygen is a H-bond acceptorChanges the molecule's interaction map with receptors and enzymes.
Chemical Stability Stable to a wide range of reagentsLabile to strong acid (e.g., TFA)N-Boc allows for selective deprotection, a key synthetic tool.[7]

Part 3: Metabolic Stability – A Critical Comparison

Metabolic stability is a key determinant of a drug's half-life and dosing regimen.[17] Here, the two groups present a classic trade-off between blocking one metabolic pathway while potentially opening another.

  • N-tert-butyl: The Metabolic Blocker: A primary reason for introducing an N-tert-butyl group is to sterically hinder or completely block enzymatic N-dealkylation, a common and rapid metabolic pathway for secondary and tertiary amines.[6] This can significantly enhance a compound's metabolic half-life. However, the tert-butyl group itself is not metabolically inert. It is susceptible to oxidation by cytochrome P450 enzymes (notably CYP3A4 and CYP2C9) to form a hydroxymethyl derivative, which can be further oxidized to a carboxylic acid.[18] While often slower than N-dealkylation, this pathway must be evaluated.

  • N-Boc: A Synthetic Tool, Not a Metabolic Solution: The N-Boc group is not typically used to enhance the metabolic stability of the final drug, as it is removed prior to clinical use. Its presence during synthesis protects the nitrogen. Once deprotected, the resulting secondary amine of the piperidine ring is susceptible to various metabolic transformations, including N-dealkylation (if other N-substituents are present), oxidation, or conjugation. The metabolic stability of the final drug will depend on the other substituents on the piperidine ring and the overall molecular context.[3][19]

cluster_tb Metabolism of N-tert-butyl Piperidine cluster_boc Role of N-Boc in Synthesis & Metabolism parent_tb N-tert-butyl Piperidine Derivative path1_tb N-Dealkylation (Blocked) parent_tb->path1_tb Steric hindrance path2_tb CYP-mediated Oxidation parent_tb->path2_tb metabolite_tb Hydroxylated Metabolite path2_tb->metabolite_tb parent_boc N-Boc Piperidine Intermediate deprotection Acidic Deprotection (TFA) parent_boc->deprotection Synthetic Step api Final API (Piperidine NH) deprotection->api metabolism Phase I/II Metabolism api->metabolism metabolites Various Metabolites metabolism->metabolites

Caption: Contrasting metabolic roles of N-tert-butyl and N-Boc groups.

Part 4: Experimental Protocols

To translate these concepts into practice, reliable experimental methods are essential. The following are standardized protocols for the synthesis and evaluation of these derivatives.

Protocol 1: Synthesis of an N-Boc Piperidine Derivative

This protocol describes the standard procedure for protecting a piperidine nitrogen using di-tert-butyl dicarbonate (Boc₂O).

Objective: To protect the piperidine nitrogen to allow for subsequent chemical modifications at other positions.

Materials:

  • Piperidine derivative (1.0 eq.)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.2 eq.)[8]

  • Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃) (1.5 - 2.0 eq.)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl and brine solutions

  • Anhydrous sodium sulfate (Na₂SO₄)

  • TLC plates, developing chamber, and visualization agent (e.g., potassium permanganate stain)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the piperidine derivative (1.0 eq.) in DCM to a concentration of 0.1-0.5 M.

  • Base Addition: Add the base (e.g., TEA, 1.5 eq.) to the solution and stir for 5 minutes at room temperature. The base neutralizes the acid byproduct of the reaction.[8]

  • Boc₂O Addition: Add Boc₂O (1.1 eq.), either as a solid or dissolved in a small amount of DCM.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) every 30-60 minutes. Spot the starting material, the reaction mixture, and a co-spot. The reaction is complete upon the disappearance of the starting material spot.[8]

  • Workup: Once complete, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM (3x volumes). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine to remove residual water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude N-Boc protected product.

  • Purification: Purify the crude product via column chromatography if necessary.

Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay provides a quantitative measure of a compound's susceptibility to metabolism by Phase I enzymes.

Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) of N-tert-butyl and the corresponding deprotected N-H piperidine derivatives.

start Prepare Incubation Mixture (Microsomes, Buffer, Test Compound) preincubate Pre-incubate at 37°C start->preincubate initiate Initiate Reaction (Add NADPH) preincubate->initiate sample Sample at Time Points (t=0, 5, 15, 30, 60 min) initiate->sample quench Quench Reaction (Add cold Acetonitrile with Internal Standard) sample->quench process Centrifuge to Precipitate Protein quench->process analyze Analyze Supernatant by LC-MS/MS process->analyze calculate Calculate % Remaining vs. Time Determine t½ and CLint analyze->calculate

Caption: Experimental workflow for an in vitro metabolic stability assay.

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of the test compounds and positive controls (e.g., a rapidly metabolized compound like verapamil) in DMSO.

  • Prepare Incubation Mixture: In a microcentrifuge tube on ice, combine liver microsomes (e.g., human or rat) and phosphate buffer (pH 7.4). Add the test compound to a final concentration of ~1 µM. The final DMSO concentration should be <0.5%.

  • Pre-incubation: Pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes to allow the compound to equilibrate with the enzymes.

  • Initiate Reaction: Initiate the metabolic reaction by adding a pre-warmed solution of the NADPH regenerating system. This cofactor is essential for CYP450 enzyme activity.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the incubation mixture.

  • Quench Reaction: Immediately add the aliquot to a tube containing ice-cold acetonitrile with an internal standard (for LC-MS/MS analysis). This stops the enzymatic reaction and precipitates the microsomal proteins.[20]

  • Sample Processing: Vortex the quenched samples and centrifuge at high speed to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an HPLC vial and analyze by LC-MS/MS to quantify the amount of parent compound remaining at each time point.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the linear regression line (k) is used to calculate the half-life (t₁/₂ = 0.693/k) and intrinsic clearance.

Conclusion

The N-tert-butyl and N-Boc groups represent a clear divergence in strategic thinking within drug design. The N-tert-butyl group is a permanent design element, a robust shield against N-dealkylation used to enhance pharmacokinetic properties, albeit with its own potential for oxidative metabolism. It offers steric bulk that can be crucial for potency and selectivity. Conversely, the N-Boc group is the quintessential synthetic tool—a temporary, acid-labile protecting group that renders the highly reactive piperidine nitrogen inert during synthesis. Its electronic and conformational properties are paramount for the synthetic chemist, but it is the properties of the deprotected piperidine in the final molecule that are relevant to the pharmacologist.

A thorough understanding of these contrasting roles is fundamental for medicinal chemists. Choosing the right group for the right purpose—whether for metabolic stability in a final drug or for synthetic tractability in its creation—is a critical decision that shapes the entire drug discovery and development process.

References

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - CSIR-NIScPR. (n.d.). Retrieved March 17, 2026, from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). Pharmaceuticals, 16(2), 229. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). European Journal of Medicinal Chemistry, 297, 117769. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI. Retrieved March 17, 2026, from [Link]

  • Synthesis and kinetic resolution of N -Boc-2-arylpiperidines. (2014). Chemical Communications, 50(69), 9893–9896. [Link]

  • Conformational Analysis of Trans and CIS Isomers of N-Trifluoroacetyl-2-Methoxy-4-t. Butylpiperidine and N-Trifluoroacetyl-2-Methoxy-4-Methyl Piperidine. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

  • N-(tert-butoxycarbonyl)piperidine | C10H19NO2 | CID 7010304 - PubChem. (n.d.). Retrieved March 17, 2026, from [Link]

  • Synthesis method for N-Boc-3-piperidone - Google Patents. (n.d.).
  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Thieme Chemistry, 54(01), e202210418. [Link]

  • Synthesis and conformational analysis of N-BOC-protected-3,5-bis(arylidene)-4-piperidone EF-24 analogs as anti-cancer agents. (2025). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Synthesis of 1- tert -Butyl-4-chloropiperidine: Generation of an N - tert -Butyl Group by the Reaction of a Dimethyliminium Salt with Methylmagnesium Chloride. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

  • The conformational analysis of saturated heterocycles. Part XXXVIII. N-alkylpiperidine and N-alkylmorpholine N-oxides. (1971). Journal of the Chemical Society B: Physical Organic, 122-125. [Link]

  • N-Boc-piperidine-2-methanol | C11H21NO3 | CID 2763853 - PubChem. (n.d.). Retrieved March 17, 2026, from [Link]

  • Synthesis of 1-tert-butyl-4-chloropiperidine: generation of an N-tert-butyl group by the reaction of a dimethyliminium salt with methylmagnesium chloride. (2005). The Journal of Organic Chemistry, 70(7), 2844–2847. [Link]

  • Asymmetric Deprotonation of N-Boc Piperidine: React IR Monitoring and Mechanistic Aspects. (2010). Journal of the American Chemical Society, 132(21), 7439–7447. [Link]

  • Stereochemical Course of Deprotonation-Acylation of N-Boc- and N-Carbamoyl-2-cyano-6-methylpiperidines. (2015). The Journal of Organic Chemistry, 80(21), 10738–10747. [Link]

  • Driving t-Butyl Axial: The Effect of Small Spirocyclic Rings on A-Values. (n.d.). ChemRxiv. Retrieved March 17, 2026, from [Link]

  • Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. (2018). eScholarship.org. Retrieved March 17, 2026, from [Link]

  • Bicyclic Bioisosteres of Piperidine: Version 2.0. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. (n.d.). NEDMDG. Retrieved March 17, 2026, from [Link]

  • Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts. (1993). Journal of the Chemical Society, Perkin Transactions 2, (11), 2095–2100. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2020). Molecules, 25(11), 2582. [Link]

  • Tert-butyl Piperidine-4-carboxylate | C10H19NO2 | CID 1512676 - PubChem. (n.d.). Retrieved March 17, 2026, from [Link]

  • Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. (2026). Retrieved March 17, 2026, from [Link]

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  • Conformation of piperidine and of derivatives with additional ring hetero atoms. (1972). Accounts of Chemical Research, 5(10), 344–351. [Link]

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Comparative

A Comparative Guide to Validating the Stereochemical Purity of 1-tert-butylpiperidine-4-carboxylic acid hydrochloride

This guide provides an in-depth comparison of analytical methodologies for validating the stereochemical purity of 1-tert-butylpiperidine-4-carboxylic acid hydrochloride, a critical chiral building block in modern drug d...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of analytical methodologies for validating the stereochemical purity of 1-tert-butylpiperidine-4-carboxylic acid hydrochloride, a critical chiral building block in modern drug discovery.[][2] We move beyond simple protocols to explore the causal reasoning behind methodological choices, ensuring researchers, scientists, and drug development professionals can select and implement the most effective strategy for their specific needs.

The Imperative of Stereochemical Purity in Pharmaceutical Development

In pharmaceutical sciences, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is often the very basis of therapeutic efficacy and safety. Enantiomers, non-superimposable mirror-image isomers of a chiral drug, can exhibit vastly different pharmacological and toxicological profiles.[3] Consequently, regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH) guidelines, mandate rigorous control and characterization of stereoisomeric composition.[4][5][6] For a chiral building block like 1-tert-butylpiperidine-4-carboxylic acid hydrochloride, ensuring high enantiomeric purity is the first step in guaranteeing the quality and safety of the final active pharmaceutical ingredient (API).[7][8][9]

This guide focuses on two gold-standard analytical techniques for this purpose: Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy . We will dissect their principles, compare their performance, and provide actionable protocols grounded in scientific first principles.

The Analytical Challenge: Structural Considerations

1-tert-butylpiperidine-4-carboxylic acid hydrochloride presents a specific analytical challenge: it lacks a significant UV-absorbing chromophore. This property immediately complicates direct analysis by HPLC with a standard UV detector, one of the most common analytical setups.[3][10] Our methodological comparison will therefore address both direct and indirect approaches to overcome this limitation.

Methodology I: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely adopted technique for separating enantiomers.[3] The separation relies on the differential interaction of enantiomers with a Chiral Stationary Phase (CSP), leading to different retention times.

A. Direct Chiral HPLC: Separation on a Chiral Stationary Phase

The most straightforward approach involves the direct injection of the analyte onto a column packed with a CSP. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are particularly effective for a wide range of chiral compounds, including piperidine derivatives.[3][10][11]

  • Choice of CSP: Polysaccharide-based CSPs, such as Chiralpak® AD-H or Chiralpak® IA, are selected for their proven broad enantioselective recognition capabilities, which arise from a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure.[10][11]

  • Mobile Phase Selection: A typical mobile phase for this class of compounds is a mixture of a non-polar solvent (e.g., n-hexane), an alcohol (e.g., isopropanol or ethanol), and a basic additive (e.g., diethylamine, DEA). The alcohol acts as a polar modifier to control retention, while the basic additive is crucial for improving peak shape and preventing tailing by suppressing the ionization of residual silanol groups on the silica support and interacting with the analyte's amine and carboxylic acid groups.[10]

  • Sample Preparation: The hydrochloride salt must be considered. While direct injection in the mobile phase is often possible, for normal-phase chromatography, it may be beneficial to dissolve the sample in the mobile phase or a compatible solvent like methanol to ensure solubility and injection consistency.

G cluster_prep Sample & Mobile Phase Prep cluster_hplc HPLC Analysis cluster_data Data Analysis sp Weigh Sample dissolve Dissolve in Mobile Phase (or Methanol) sp->dissolve inject Inject Sample dissolve->inject mp Prepare Mobile Phase (e.g., Hexane/IPA/DEA) degas Degas Mobile Phase mp->degas equilibrate Equilibrate CSP Column degas->equilibrate equilibrate->inject separate Isocratic Elution inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas (Enantiomer 1 & 2) detect->integrate calculate Calculate Enantiomeric Purity (% Area) integrate->calculate

Caption: Workflow for Direct Chiral HPLC Analysis.

B. Indirect Chiral HPLC: Pre-Column Derivatization

To overcome the lack of a strong chromophore, an indirect method involving pre-column derivatization can be employed.[3][12] This involves reacting the analyte with a derivatizing agent to attach a UV-active tag. For a carboxylic acid, this often involves forming an amide or ester with a chromophore-containing molecule.

  • Derivatization Strategy: The carboxylic acid moiety is an ideal handle for derivatization. Reacting it with a chiral or achiral amine or alcohol that contains a strong chromophore (e.g., a nitro- or phenyl- group) serves two purposes: it dramatically increases UV sensitivity and can sometimes enhance the chiral recognition on the CSP.[3] Using an enantiomerically pure derivatizing agent would create diastereomers, which can often be separated on a standard achiral C18 column, removing the need for a specialized chiral column.

  • Reagent Selection: A reagent like p-toluenesulfonyl chloride (PTSC) can be used to derivatize amines, while coupling agents like EEDQ (N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline) can facilitate amide bond formation between the carboxylic acid and a chromophoric amine.[3][12] The choice depends on reaction efficiency, stability of the derivative, and absence of interfering by-products.

  • Method Validation: This approach requires more rigorous validation. One must prove that the derivatization reaction does not cause racemization and proceeds to completion for accurate quantification.[12]

Methodology II: Chiral NMR Spectroscopy

Chiral NMR spectroscopy offers a powerful alternative that does not require physical separation of the enantiomers. Instead, it relies on creating a diastereomeric environment in situ within the NMR tube, causing the signals of the two enantiomers to become chemically non-equivalent (i.e., they appear at different chemical shifts).

A. Chiral Solvating Agents (CSAs)

A chiral solvating agent is an enantiomerically pure compound that forms transient, non-covalent diastereomeric complexes with the analyte enantiomers. These complexes have slightly different magnetic environments, leading to the splitting of specific proton signals in the ¹H NMR spectrum.[13][14]

  • Agent Selection: For carboxylic acids, CSAs that can form strong intermolecular interactions (like hydrogen bonds) are most effective. Polypeptide antibiotics like Actinomycin D or BINOL-based amino alcohols have been shown to be effective CSAs for the enantiodiscrimination of chiral carboxylic acids.[13][15] The choice is driven by the agent's ability to induce a large chemical shift difference (ΔΔδ) for clear signal resolution.

  • Solvent and Stoichiometry: The choice of solvent (e.g., deuterated chloroform) is critical to promote the necessary intermolecular interactions. The stoichiometry of the CSA to the analyte is optimized experimentally to achieve the best signal separation without excessive line broadening.

B. Chiral Derivatizing Agents (CDAs)

A chiral derivatizing agent reacts covalently with the analyte to form a stable pair of diastereomers. Since diastereomers have distinct physical and chemical properties, their NMR signals are inherently different, often allowing for baseline separation of key resonances.

  • Agent Selection: An enantiomerically pure chiral alcohol or amine can be reacted with the carboxylic acid of the analyte to form diastereomeric esters or amides. Organophosphorus reagents have also been successfully used for determining the enantiomeric composition of chiral carboxylic acids via ³¹P NMR, which offers a wide chemical shift range and often simpler spectra.[16]

  • Reaction Control: As with HPLC derivatization, the reaction must be proven to be free from kinetic resolution or racemization to ensure that the resulting diastereomeric ratio accurately reflects the initial enantiomeric ratio of the analyte.

G cluster_csa CSA Method cluster_cda CDA Method start Weigh Analyte into NMR Tube add_csa Add Chiral Solvating Agent (CSA) start->add_csa react_cda React Analyte with Chiral Derivatizing Agent (CDA) start->react_cda dissolve_csa Dissolve in Deuterated Solvent add_csa->dissolve_csa acquire Acquire High-Resolution ¹H (or ³¹P) NMR Spectrum dissolve_csa->acquire dissolve_cda Dissolve Diastereomeric Product in Solvent react_cda->dissolve_cda dissolve_cda->acquire process Process Spectrum (Phasing, Baseline Correction) acquire->process integrate Integrate Separated Signals for Each Enantiomer/Diastereomer process->integrate calculate Calculate Enantiomeric Excess (ee) integrate->calculate

Caption: Workflow for Chiral NMR Analysis.

Performance Comparison: HPLC vs. NMR

The choice between HPLC and NMR depends on the specific requirements of the analysis, such as the required sensitivity, sample availability, and desired throughput.

ParameterChiral HPLC (Direct)Chiral HPLC (Indirect)Chiral NMR (CSA/CDA)
Principle Physical separation on CSPChemical derivatization + separationIn-situ formation of diastereomeric complexes/species
Sensitivity Moderate (µg/mL range); limited by lack of chromophoreHigh (ng/mL range); dependent on derivatizing agentLow (mg scale); requires higher concentration
Accuracy/Precision High; %RSD < 2% is achievableHigh, but susceptible to errors from incomplete or non-stoichiometric derivatizationHigh for ee > 5%; lower precision for trace enantiomer analysis
Method Development Moderate; requires screening of columns and mobile phasesComplex; requires optimization of derivatization reaction and chromatographic separationModerate; requires screening of CSAs/CDAs and optimization of stoichiometry
Sample Throughput High; typical run times of 15-30 min.[10]Low; includes reaction time + HPLC run timeModerate; acquisition time can be short, but sample prep can be manual
Quantification of Trace Impurities Excellent; Limit of Quantification (LOQ) can be lowExcellent; enhanced by derivatizationChallenging; minor enantiomer signal may be lost in noise
Self-Validation System suitability tests (resolution, tailing factor) ensure performanceRequires proof of reaction integrity (no racemization, 100% yield)Direct observation of both species in one spectrum provides inherent check
Cost (Instrument) ModerateModerateHigh

Comparison with Alternative Chiral Building Blocks

1-tert-butylpiperidine-4-carboxylic acid hydrochloride is one of many chiral piperidine scaffolds used in drug synthesis.[] A key alternative might be a similar structure that incorporates a chromophore, such as (S)-benzyl piperidin-3-ylcarbamate.

  • (S)-benzyl piperidin-3-ylcarbamate: This compound possesses a benzyl carbamate group, which provides a sufficient chromophore for direct UV detection.[10] This eliminates the need for the more complex and time-consuming derivatization step required for an indirect HPLC method, making its purity validation more straightforward and efficient.

  • Piperidin-3-amine: This is another fundamental chiral piperidine core. Like our target molecule, it lacks a strong chromophore. Therefore, its enantiomeric purity analysis also relies on pre-column derivatization (e.g., with para-toluene sulfonyl chloride) followed by chiral HPLC.[12]

The primary advantage of 1-tert-butylpiperidine-4-carboxylic acid hydrochloride lies in its specific stereochemical and functional group presentation. The validation challenges, while significant, are readily overcome with the robust methods detailed in this guide.

Conclusion and Recommendations

Both chiral HPLC and NMR spectroscopy are powerful, validated techniques for determining the stereochemical purity of 1-tert-butylpiperidine-4-carboxylic acid hydrochloride. The optimal choice is dictated by the analytical objective.

  • For routine quality control (QC) and release testing , where high throughput and the ability to detect trace enantiomeric impurities are critical, a validated direct chiral HPLC method is the superior choice. If sensitivity is an issue due to the lack of a chromophore, developing an indirect HPLC method is a necessary investment.

  • For structural confirmation and primary characterization , especially when establishing the identity of a new batch or resolving disputes, chiral NMR spectroscopy is invaluable. It provides unambiguous structural information and a direct, non-separative measure of the enantiomeric ratio.

Ultimately, a comprehensive validation package, as expected under ICH guidelines, may employ HPLC for quantitative purity assessment and NMR as a complementary, orthogonal technique for identity confirmation.[5][17] This dual approach provides the highest level of confidence in the stereochemical integrity of this vital chiral building block.

Detailed Experimental Protocols

Protocol 1: Direct Chiral HPLC Method
  • Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane, isopropanol, and diethylamine in a ratio of 80:20:0.1 (v/v/v). Filter through a 0.45 µm filter and degas for 15 minutes.[10]

  • Standard/Sample Preparation: Accurately weigh ~10 mg of the analyte and dissolve it in 10 mL of methanol to create a 1 mg/mL stock solution. Prepare working solutions by diluting with the mobile phase.

  • Chromatographic Conditions:

    • Column: Chiralpak® AD-H, 5 µm, 250 x 4.6 mm (or equivalent polysaccharide-based CSP).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 210 nm (or lowest practical wavelength).

    • Injection Volume: 10 µL.

  • Analysis: Equilibrate the column for at least 30 minutes. Inject a racemic standard (if available) to determine the retention times and resolution of the enantiomers. Inject the sample and integrate the peak areas to determine the enantiomeric purity.

Protocol 2: Chiral NMR Method using a Chiral Solvating Agent
  • Sample Preparation: Accurately weigh approximately 5-10 mg of 1-tert-butylpiperidine-4-carboxylic acid hydrochloride into an NMR tube.

  • CSA Addition: Add 1.0 to 1.5 molar equivalents of an appropriate chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol or a BINOL-derivative).[15]

  • Solvent Addition: Add ~0.6 mL of deuterated chloroform (CDCl₃). Cap the tube and gently agitate to dissolve the solids completely.

  • NMR Acquisition: Acquire a quantitative ¹H NMR spectrum on a spectrometer of 400 MHz or higher. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to allow for accurate integration.

  • Data Analysis: Process the spectrum (phasing, baseline correction). Identify a well-resolved signal (e.g., the proton alpha to the carboxyl group) that has split into two distinct peaks corresponding to the two enantiomers. Carefully integrate these two peaks. The enantiomeric excess (ee) is calculated as: (|Area1 - Area2| / (Area1 + Area2)) * 100%.

References

  • Application Note: Chiral HPLC Methods for the Enantioseparation of 2-Piperidinemethanol. Benchchem.
  • Enantiomeric NMR discrimination of carboxylic acids using actinomycin D as a chiral solvating agent. Organic & Biomolecular Chemistry (RSC Publishing).
  • Application Note: Chiral HPLC Method for the Analysis of (S)-benzyl piperidin-3-ylcarbamate. Benchchem.
  • Determination of the enantiomeric excess of chiral carboxylic acids by 31P NMR with phosphorylated derivatizing agents from C2-symmetrical diamines containing the (S)-alpha-phenylethyl group. PubMed.
  • Enantiomeric NMR discrimination of carboxylic acids using actinomycin D as a chiral solvating agent. R Discovery.
  • Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Academia.edu.
  • NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules. The Journal of Physical Chemistry B - ACS Publications.
  • Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. Frontiers.
  • Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. PubMed.
  • Enantiomeric Impurities: ICH Guidelines. Scribd.
  • The HPLC analytical approach of 3-amino piperidine. Google Patents.
  • Pharmacopeial Reference Standards & Custom Synthesis. Epichem.
  • Development of New Stereoisomeric Drugs May 1992. FDA.
  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (Published 2025).
  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma. (Published 2025).
  • The Great Shift: How the 1990s Redefined Stereochemical Standards. (Published 2025).
  • Precision Chiral Building Block Synthesis. BOC Sciences.
  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (Published 2006).
  • Synthesis of Chiral Building Blocks for Use in Drug Discovery. PMC.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1-tert-Butylpiperidine-4-carboxylic Acid Hydrochloride

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a reg...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a safe and efficient laboratory. This guide provides a comprehensive, step-by-step protocol for the disposal of 1-tert-butylpiperidine-4-carboxylic acid hydrochloride, grounding procedural guidance in the causality and regulatory framework that governs our work.

A Note on Chemical Identity: The name "1-tert-butylpiperidine-4-carboxylic acid hydrochloride" can be ambiguous. This guide primarily addresses the widely used laboratory reagent 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid (CAS No: 84358-13-4), also known as N-Boc-piperidine-4-carboxylic acid, and its hydrochloride salt, tert-Butyl piperidine-4-carboxylate hydrochloride (CAS No: 892493-65-1). The disposal principles outlined are functionally identical for these related compounds.

Part 1: Hazard Profile and Immediate Safety

Before any disposal procedure, a thorough understanding of the compound's hazards is critical. This dictates the necessary personal protective equipment (PPE) and informs the risk assessment for handling and accumulation.

GHS Hazard Classification: According to aggregated data from suppliers and regulatory bodies, this chemical is classified as:

  • Skin Irritant (Category 2): Causes skin irritation.[1][2][3][4]

  • Serious Eye Irritant (Category 2/2A): Causes serious eye irritation.[1][2][3][4]

  • Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.[1][2][3][4]

The causality behind these classifications stems from the compound's chemical nature. As a carboxylic acid derivative, it can irritate mucous membranes and skin upon contact. The fine, powdered form it often takes can be easily inhaled, leading to respiratory tract irritation.

Required Personal Protective Equipment (PPE): A risk-based approach is essential, but the minimum required PPE for handling this compound includes:

  • Eye Protection: Safety goggles or glasses with side-shields meeting EN166 (EU) or OSHA 29 CFR 1910.133 standards.[2][5]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of as contaminated waste after handling.[3][6]

  • Skin and Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, a chemical-resistant apron or suit may be necessary.[5][6]

  • Respiratory Protection: Handling should occur in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[5][7]

Part 2: Step-by-Step Disposal Protocol

Disposal of this chemical is governed by the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[8] Under these regulations, it is classified as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [7][9]

Step 1: Waste Segregation and Container Selection

The foundational principle of chemical waste management is segregation. This chemical waste stream should be designated as non-halogenated organic solids .

  • Select a Waste Container:

    • Use a dedicated, sealable, and chemically compatible container, typically made of high-density polyethylene (HDPE).

    • The container must be in good condition, free from cracks or leaks.[10]

    • Ensure the container is clearly designated for solid chemical waste.

  • Proper Labeling (The "Cradle-to-Grave" Start):

    • The moment the first waste is added, the container must be labeled. RCRA regulations mandate this to ensure proper tracking and safe handling.[11]

    • The label must include:

      • The words "HAZARDOUS WASTE" .[10]

      • The full chemical name: "1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid" (or the appropriate synonym). Do not use abbreviations or chemical formulas.[10]

      • An accurate list of all contents, including trace solvents, by percentage.

      • The associated hazard characteristics: "Irritant" .

Step 2: Waste Accumulation in a Satellite Accumulation Area (SAA)

An SAA is a designated location at or near the point of waste generation and under the control of the laboratory personnel.[10]

  • Adding Waste: Place the solid waste, including any contaminated items like weigh boats or filter paper, directly into the labeled container.

  • Container Management: Keep the container sealed at all times except when adding waste.[10] This is a critical safety and compliance step to prevent the release of vapors and to avoid spills.

  • Handling Contaminated Materials: Any materials that have come into direct contact with the chemical, such as gloves, bench paper, and empty stock bottles, must also be disposed of as hazardous waste in the same container.[11] For empty bottles, they should be triple-rinsed with a suitable solvent (e.g., methanol or ethanol), and the rinsate must be collected as hazardous liquid waste. The defaced, rinsed bottle can then often be disposed of in glass waste, but institutional policy should be followed.

Step 3: Storage and Final Disposal
  • SAA Storage Limits: Do not exceed the storage limits for your SAA, which is typically 55 gallons of non-acute hazardous waste. Once a container is full, it must be dated and moved to the institution's central accumulation area within 72 hours.[10]

  • Arrange for Pickup: Contact your institution's Environmental Health & Safety (EH&S) department or a licensed professional waste disposal service to schedule a pickup.[6]

  • Final Disposal Method: The ultimate disposal will be handled by the licensed facility, typically through controlled incineration with flue gas scrubbing to neutralize harmful combustion byproducts.[7] This method ensures the complete destruction of the organic molecule in an environmentally sound manner.

Part 3: Data Summary and Workflow

Quantitative Data and Safety Summary
ParameterSpecificationSource(s)
Chemical Name 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid[2][3]
CAS Number 84358-13-4[2]
GHS Hazard Codes H315 (Skin Irrit. 2), H319 (Eye Irrit. 2A), H335 (STOT SE 3)[1][6]
Required PPE Nitrile Gloves, Safety Goggles, Lab Coat[3][6]
Prohibited Disposal Drain or regular trash disposal[7][9]
Approved Method Collection by a licensed hazardous waste facility for incineration[2][7]
Disposal Decision Workflow

The following diagram illustrates the decision-making process for the safe and compliant disposal of 1-tert-butylpiperidine-4-carboxylic acid hydrochloride.

G cluster_prep Preparation & Assessment cluster_collection Waste Collection Protocol cluster_storage Storage & Final Disposal start Identify Waste: 1-tert-Butylpiperidine-4- carboxylic acid HCl hazards Assess Hazards: Skin/Eye/Resp Irritant (H315, H319, H335) start->hazards ppe Select & Don PPE: Goggles, Gloves, Lab Coat hazards->ppe container_select Select Compatible HDPE Container ppe->container_select labeling Label Container: 'HAZARDOUS WASTE' Full Chemical Name & Hazards container_select->labeling collection Collect Waste & Contaminated Items (Gloves, Weigh Boats, etc.) labeling->collection saa Store Sealed Container in Satellite Accumulation Area (SAA) collection->saa ehs Container Full or Project Complete? Contact EH&S for Pickup saa->ehs disposal Final Disposal: Licensed Facility (High-Temperature Incineration) ehs->disposal end Process Complete disposal->end

Caption: Disposal workflow from hazard assessment to final incineration.

References

  • Chemical Waste Disposal Guidelines for Educational Facilities. (n.d.). Vertex AI Search.
  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). Vertex AI Search.
  • Lab Chemical Disposal. (2024, September 30). Environmental Marketing Services.
  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. (2025, March 28). US EPA.
  • Piperidine-4-carboxylic acid tert-butyl ester hydrochloride. (n.d.). PubChem.
  • Hazardous Waste Management in the Laboratory. (2022, March 24). LabManager.
  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research.
  • Hazardous Waste and Disposal. (n.d.). American Chemical Society.
  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech.
  • SAFETY DATA SHEET. (2025, December 19). Fisher Scientific.
  • Safety Data Sheet. (2024, November 1). Aaron Chemicals LLC.
  • RCRA addresses waste management, disposal and recycling. (n.d.). University of Houston-Clear Lake.
  • Chemical Safety Data Sheet MSDS / SDS - tert-Butyl piperidine-4-carboxylate. (2025, September 27). ChemicalBook.
  • Piperidine-4-carboxylic acid Safety Data Sheet. (n.d.). Apollo Scientific.
  • SAFETY DATA SHEET. (2025, September 7). Thermo Fisher Scientific.
  • SAFETY DATA SHEET. (2025, April 3). Tokyo Chemical Industry.
  • 1-[(tert-butoxy)carbonyl]-4-cyclobutylpiperidine-4-carboxylic acid. (n.d.). NextSDS.
  • tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate SDS. (2025, December 26). MedChemExpress.
  • 4-Piperidinecarboxylic acid tert-butyl... SDS. (2019, July 15). ECHEMI.
  • SAFETY DATA SHEET. (2009, September 26). Fisher Scientific.

Sources

Handling

A Senior Application Scientist's Guide to Handling 1-Tert-butylpiperidine-4-carboxylic acid hydrochloride

This document provides essential safety and logistical protocols for the handling and disposal of 1-Tert-butylpiperidine-4-carboxylic acid hydrochloride. Designed for researchers, scientists, and drug development profess...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety and logistical protocols for the handling and disposal of 1-Tert-butylpiperidine-4-carboxylic acid hydrochloride. Designed for researchers, scientists, and drug development professionals, this guide synthesizes technical data with field-proven best practices to ensure personnel safety, experimental integrity, and environmental compliance.

Core Hazard Analysis: Understanding the Risks

1-Tert-butylpiperidine-4-carboxylic acid hydrochloride is a piperidine derivative and a hydrochloride salt. The primary risks associated with this compound stem from its irritant properties, which are well-documented for analogous chemical structures.[1][2][3][4][5] The hydrochloride moiety imparts acidic characteristics, necessitating precautions against corrosive action, particularly on mucous membranes.[6][7][8][9]

A comprehensive risk assessment mandates adherence to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

GHS PictogramSignal WordHazard Statements
Warning H315: Causes skin irritation.[1][3][5][10] H319: Causes serious eye irritation.[1][3][5][10] H335: May cause respiratory irritation.[1][3][5][11]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is the most critical step in mitigating exposure risks. The required level of protection is dictated by the scale and nature of the operation.

Operation/Scale Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Small-Scale Laboratory Use (milligrams to grams)Tightly fitting safety goggles conforming to EN166 or NIOSH standards.[7][12][13]Chemical-resistant nitrile or neoprene gloves.[6][12] Inspect gloves for integrity before each use.[13]Standard laboratory coat.[12]Not typically required if handled exclusively within a certified chemical fume hood.[8][12]
Large-Scale Operations or Bulk Quantities Face shield worn over safety goggles.[6][7][14]Heavy-duty, chemical-resistant gloves (e.g., neoprene).[6]Chemical-resistant apron over a lab coat. For extensive handling, impervious clothing may be required.[6][14]A NIOSH-approved N95 dust mask or a full-face respirator with an acid gas cartridge is recommended, especially if dust generation is unavoidable.[6][12]
Emergency Situations (e.g., Spills) Face shield and chemical safety goggles.[14]Heavy-duty, chemical-resistant gloves.[6]Full protective suit to prevent any skin exposure.[6][14]A full-face positive pressure air-supplied respirator or SCBA is necessary if exposure limits are exceeded or unknown.[6]

Causality Behind PPE Choices:

  • Eye Protection: The H319 classification ("Causes serious eye irritation") necessitates a complete seal around the eyes to protect against fine particulates.[1][5] A face shield provides an additional barrier against splashes during solution preparation or large-scale transfers.[6][7]

  • Hand Protection: Nitrile gloves offer excellent protection for incidental contact with solid chemicals.[6][12] Neoprene is recommended for prolonged handling or when working with solutions, due to its superior resistance to a broader range of chemicals, including acids.[6]

  • Respiratory Protection: The H335 warning ("May cause respiratory irritation") is the primary driver for respiratory protection.[1][11] While a fume hood provides primary containment, any activity that could generate airborne dust outside of this control (e.g., large spills, bulk weighing) requires personal respiratory protection to prevent inhalation.[12]

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a systematic workflow minimizes the risk of exposure and cross-contamination.

Engineering Controls & Preparation
  • Verify Fume Hood Certification: Ensure any handling of the solid compound outside of a sealed container occurs within a chemical fume hood with a valid certification.[8]

  • Accessible Emergency Equipment: Confirm that a safety shower and an eyewash station are unobstructed and have been recently tested.[6][11][12]

  • Prepare Workspace: Assemble all necessary equipment (spatulas, weigh boats, glassware, waste containers) within the fume hood before introducing the chemical. This minimizes movement and the potential for contamination.

Handling Procedure
  • Don PPE: Put on all required PPE as specified in the table above before entering the designated handling area.

  • Weighing and Transfer:

    • Perform all weighing and transfer operations on a disposable weigh boat or paper to minimize contamination of balances.

    • Handle the solid powder gently to avoid generating dust.[12][15]

    • Use non-sparking tools for all transfers.[16][17]

  • Container Management: Immediately and securely close the main container after dispensing the required amount.[7][9][12]

  • Post-Handling:

    • Decontaminate any reusable equipment.

    • Wipe down the work surface within the fume hood.

    • Properly dispose of all contaminated disposable materials (gloves, weigh boats) as described in Section 5.

    • Wash hands thoroughly with soap and water after removing gloves.[4][7][11][13]

Safe Handling Workflow Diagram

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase A Verify Engineering Controls (Fume Hood, Eyewash) B Assemble All Equipment A->B C Don Appropriate PPE B->C Proceed to Handling D Handle Solid in Fume Hood C->D E Weigh & Transfer Carefully (Minimize Dust) D->E F Securely Close Container E->F G Dispose of Contaminated Waste F->G Proceed to Cleanup H Decontaminate Workspace & Tools G->H I Remove PPE & Wash Hands H->I

Caption: Workflow for handling 1-Tert-butylpiperidine-4-carboxylic acid hydrochloride.

Emergency Procedures: Rapid and Correct Response

Exposure Type Immediate Action
Skin Contact Immediately remove all contaminated clothing.[11][15] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[4][11] Seek medical attention if irritation develops or persists.[4][10]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][7][11][15] Remove contact lenses if present and easy to do.[7][11][15] Seek immediate medical attention.[7][11][15]
Inhalation Move the affected person to fresh air and keep them comfortable for breathing.[5][7][11][15] If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration.[4][8] Seek immediate medical attention.[7][11]
Ingestion Do NOT induce vomiting.[11][15] Rinse the mouth with water.[4][11][15] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.[7][11]
Minor Spill For small spills, avoid breathing dust.[12] Carefully sweep or vacuum the spilled solid and place it into a designated, labeled container for chemical waste.[12] Use a non-combustible absorbent material like sand or vermiculite.[7][14] Clean the spill area with a damp cloth, ensuring no residue remains.[12]
Major Spill Evacuate all non-essential personnel from the area.[4][8] Increase ventilation and ensure all ignition sources are removed.[13][18] Follow your institution's emergency procedures and contact the Environmental Health and Safety (EHS) department.

Disposal Plan: Environmental Stewardship

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All solid waste contaminated with the compound (e.g., used gloves, weigh boats, paper towels, absorbent material from spills) must be collected in a dedicated, clearly labeled hazardous waste container.[12][14]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "1-Tert-butylpiperidine-4-carboxylic acid hydrochloride," and the appropriate hazard pictograms.[14]

  • Container Integrity: Ensure the waste container is kept tightly sealed to prevent the release of dust or vapors and is stored in a designated, well-ventilated area.[9][14]

  • Empty Containers: "Empty" containers that held the chemical should be triple-rinsed with a suitable solvent. This rinsate must be collected and disposed of as hazardous liquid waste.[14] The rinsed container can then be managed according to your institution's specific guidelines.

  • Regulatory Compliance: All disposal activities must be conducted in strict accordance with local, state, and federal regulations.[9][19] Consult your institution's EHS department for specific protocols.

References

  • Hydrochloric Acid Storage and Handling Procedure. (2017, October 20). Gov.bc.ca. [Link]

  • Piperidine-4-carboxylic acid tert-butyl ester hydrochloride | C10H20ClNO2. PubChem. [Link]

  • Safety Data Sheet: Hydrochloric acid. Carl ROTH. [Link]

  • Piperidine - SAFETY DATA SHEET. (2024, May 7). PENTA. [Link]

  • Standard Operating Procedure: Hydrochloric Acid. [Link]

  • Safe Handling Guide: Hydrochloric Acid. (2022, March 15). CORECHEM Inc. [Link]

  • SAFETY DATA SHEET - 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid. (2025, September 07). Thermo Fisher Scientific. [Link]

  • Safety Data Sheet: Piperidine. Chemos GmbH&Co.KG. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 1
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1-Tert-butylpiperidine-4-carboxylic acid hydrochloride
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